molecular formula C22H21N9O4 B12360333 TYK2 ligand 1

TYK2 ligand 1

Katalognummer: B12360333
Molekulargewicht: 475.5 g/mol
InChI-Schlüssel: CFQZCXSWZMRNQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

TYK2 ligand 1 is a useful research compound. Its molecular formula is C22H21N9O4 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H21N9O4

Molekulargewicht

475.5 g/mol

IUPAC-Name

6-[[5-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H21N9O4/c1-23-21(32)18-15(9-17(28-29-18)27-16-8-7-12(10-24-16)22(33)34)26-14-6-4-5-13(19(14)35-3)20-25-11-31(2)30-20/h4-11H,1-3H3,(H,23,32)(H,33,34)(H2,24,26,27,28)

InChI-Schlüssel

CFQZCXSWZMRNQT-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC4=NC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The TYK2 Signaling Pathway: A Pivotal Hub in Autoimmune Disease and a Prime Target for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosine kinase 2 (TYK2) has emerged as a critical mediator in the pathogenesis of a multitude of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a central role in the signaling cascades of key cytokines, including interleukin-23 (IL-23), IL-12, and type I interferons (IFNs). These cytokines are instrumental in the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of the chronic inflammation characteristic of diseases such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease. The genetic validation of TYK2's role in these conditions, underscored by the protective effect of loss-of-function variants, has propelled the development of selective TYK2 inhibitors. This guide provides a comprehensive overview of the TYK2 signaling pathway, its dysregulation in autoimmune disease, and the preclinical and clinical landscape of therapeutic agents targeting this pivotal kinase.

The Core TYK2 Signaling Pathway

TYK2 is an intracellular, non-receptor tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors. The canonical TYK2 signaling cascade follows the JAK-STAT pathway, a highly conserved signaling module responsible for transducing a wide array of extracellular signals into transcriptional responses.

The binding of a cytokine (e.g., IL-12, IL-23, or Type I IFN) to its receptor induces receptor dimerization, bringing the associated TYK2 and another JAK family member (often JAK1 or JAK2) into close proximity.[1] This proximity facilitates their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[2]

TYK2_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization TYK2 TYK2 JAK_partner JAK1 / JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment TYK2->Receptor TYK2->JAK_partner 2. Trans-activation TYK2->STAT 5. STAT Phosphorylation JAK_partner->Receptor 3. Receptor Phosphorylation JAK_partner->STAT P_STAT pSTAT STAT_dimer pSTAT Dimer P_STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_expression Gene Expression (Inflammation, Proliferation) DNA->Gene_expression 8. Transcription

Beyond the Canonical Pathway: TYK2's Extended Signaling Network

While the JAK-STAT pathway is the primary axis for TYK2-mediated signaling, evidence suggests that TYK2 can also influence other critical intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras-Raf-MEK-ERK (MAPK) pathways.[3] The precise molecular mechanisms of these interactions are still under investigation, but they likely contribute to the diverse cellular responses initiated by TYK2-dependent cytokines.

TYK2_Extended_Pathway cluster_stat JAK-STAT Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk RAS/MEK/ERK Pathway TYK2 Activated TYK2 STAT STAT Phosphorylation TYK2->STAT PI3K PI3K Activation TYK2->PI3K Indirect Activation RAS RAS Activation TYK2->RAS Indirect Activation STAT_target STAT Target Genes (Inflammation, Immune Cell Differentiation) STAT->STAT_target Akt Akt Phosphorylation PI3K->Akt PI3K_target Cell Survival, Proliferation Akt->PI3K_target MEK MEK Phosphorylation RAS->MEK ERK ERK Phosphorylation MEK->ERK MAPK_target Cell Growth, Differentiation ERK->MAPK_target

The Role of TYK2 in Autoimmune Disease Pathogenesis

Dysregulation of the TYK2 signaling pathway is a common feature in many autoimmune diseases. The primary drivers are the overproduction of or heightened sensitivity to TYK2-dependent cytokines.

  • Psoriasis and Psoriatic Arthritis: The IL-23/Th17 axis is a cornerstone of psoriasis pathogenesis. IL-23, which signals through a receptor complex associated with TYK2 and JAK2, is crucial for the maintenance and expansion of pathogenic Th17 cells.[1] These cells produce pro-inflammatory cytokines like IL-17 and IL-22, which drive keratinocyte hyperproliferation and inflammation in the skin and joints.

  • Systemic Lupus Erythematosus (SLE): Type I IFNs play a central role in the development of SLE by promoting the activation of autoreactive B cells and T cells.[4] TYK2, in partnership with JAK1, is essential for transmitting signals from the type I IFN receptor.

  • Inflammatory Bowel Disease (IBD): Both the IL-23/Th17 and IL-12/Th1 pathways are implicated in the chronic intestinal inflammation characteristic of Crohn's disease and ulcerative colitis. TYK2 is a shared component of the signaling pathways for both of these key cytokines.

Therapeutic Targeting of TYK2: A New Generation of Kinase Inhibitors

The central role of TYK2 in autoimmune disease has made it an attractive target for therapeutic intervention. A new class of oral small molecule inhibitors has been developed to selectively target TYK2. A key innovation in this class is the development of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the active kinase (JH1) domain.[5][6] This allosteric inhibition locks TYK2 in an inactive conformation, providing a high degree of selectivity over other JAK family members and potentially a more favorable safety profile compared to pan-JAK inhibitors.[5][6]

Quantitative Comparison of TYK2 Inhibitors

The selectivity of TYK2 inhibitors is a critical determinant of their therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several TYK2 inhibitors against the JAK family kinases.

InhibitorTarget(s)TYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity for TYK2
Deucravacitinib Allosteric TYK2~1>10,000>10,000>10,000High
Brepocitinib TYK2/JAK1~21~39>210>210Moderate
Ropsacitinib TYK2/JAK1----Moderate
Zasocitinib TYK2/JAK1----Moderate
Tofacitinib Pan-JAK~61~5.9~5.7~1Low
Baricitinib JAK1/JAK2~61~5.9~5.7-Low
Upadacitinib JAK1-~29~803>10,000Low
Clinical Efficacy of TYK2 Inhibitors

Clinical trials have demonstrated the efficacy of TYK2 inhibitors in various autoimmune diseases.

Psoriasis:

TrialDrugDosePrimary EndpointWeekResult vs. Placebo
POETYK PSO-1 & PSO-2Deucravacitinib6 mg QDPASI 751658.7% & 53.6% vs. 12.7% & 9.4% (p<0.0001)
Phase 2bRopsacitinib200 mg & 400 mg QDPASI 7516Statistically significant improvement

PASI 75: ≥75% reduction in Psoriasis Area and Severity Index score. Data from multiple sources.[11][12][13]

Psoriatic Arthritis:

TrialDrugDosePrimary EndpointWeekResult vs. Placebo
POETYK PsA-2Deucravacitinib6 mg QDACR201654.2% vs. 39.4% (p=0.0002)
Phase 2bBrepocitinib30 mg & 60 mg QDACR201666.7% & 74.6% vs. 43.3% (p<0.05)
Phase 2bZasocitinib15 mg & 30 mg QDACR2012Statistically significant improvement

ACR20: ≥20% improvement in American College of Rheumatology criteria. Data from multiple sources.[14][15][16][17]

Systemic Lupus Erythematosus:

TrialDrugDosePrimary EndpointWeekResult vs. Placebo
Phase 2Deucravacitinib3 mg BID & 6 mg BIDSRI-43258.2% & 49.5% vs. 34.4% (p<0.05)

SRI-4: Systemic Lupus Erythematosus Responder Index 4. Data from multiple sources.[16][18]

Key Experimental Protocols for TYK2 Research

The following are summaries of key experimental protocols used to investigate the TYK2 signaling pathway and the effects of its inhibitors.

TYK2 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified TYK2.

  • Principle: A recombinant TYK2 enzyme is incubated with a substrate peptide (e.g., IRS-1tide) and ATP.[19] The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™.

  • Materials:

    • Purified recombinant TYK2 enzyme

    • Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

    • Substrate peptide (e.g., IRS-1tide)

    • ATP

    • Test compound (inhibitor)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase assay buffer, substrate peptide, and ATP.

    • Add the test compound or vehicle control.

    • Initiate the reaction by adding the TYK2 enzyme.

    • Incubate at 30°C for a defined period (e.g., 40-60 minutes).

    • Stop the reaction and measure ADP production according to the ADP-Glo™ protocol.

    • Calculate the IC50 value of the test compound.

Phospho-STAT Western Blot Analysis

This technique is used to assess the phosphorylation status of STAT proteins in cells following cytokine stimulation, providing a measure of the activation of the TYK2 pathway.

  • Principle: Cells are treated with a cytokine to activate the TYK2 pathway, and then lysed. The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a particular STAT protein (e.g., phospho-STAT3). An antibody against the total STAT protein is used as a loading control.

  • Materials:

    • Immune cells (e.g., PBMCs, T cells)

    • Cytokine (e.g., IL-23, IFN-α)

    • Test compound (inhibitor)

    • Cell lysis buffer containing protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (phospho-specific and total STAT)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells and pre-treat with the test compound or vehicle for a specified time.

    • Stimulate the cells with the appropriate cytokine.

    • Lyse the cells and quantify protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total STAT protein.

In Vivo Efficacy in a Mouse Model of Autoimmune Disease (Collagen-Induced Arthritis)

This protocol describes the induction of arthritis in mice to evaluate the in vivo efficacy of a TYK2 inhibitor.

  • Principle: Collagen-induced arthritis (CIA) is a widely used animal model for rheumatoid arthritis. Immunization with type II collagen emulsified in complete Freund's adjuvant (CFA) induces an autoimmune response leading to joint inflammation.[20]

  • Materials:

    • Susceptible mouse strain (e.g., DBA/1)

    • Bovine or chicken type II collagen

    • Complete Freund's Adjuvant (CFA)

    • Test compound (TYK2 inhibitor) and vehicle

    • Syringes and needles for immunization and drug administration

  • Procedure:

    • Prepare an emulsion of type II collagen in CFA.

    • On day 0, immunize mice intradermally at the base of the tail with the collagen/CFA emulsion.

    • On day 21, administer a booster immunization with type II collagen in incomplete Freund's adjuvant.

    • Begin treatment with the TYK2 inhibitor or vehicle at the onset of disease or in a prophylactic setting.

    • Monitor the mice regularly for signs of arthritis, and score the severity of disease based on paw swelling and erythema.

    • At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

Experimental and Drug Development Workflow

The development of a novel TYK2 inhibitor follows a structured workflow from initial discovery to preclinical and clinical evaluation.

Drug_Dev_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening (Biochemical & Cellular Assays) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR, DMPK) Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Selectivity, MoA) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety, PK/PD) Tox->Phase1 Phase2 Phase II (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Conclusion

The TYK2 signaling pathway represents a highly validated and promising target for the treatment of a wide range of autoimmune and inflammatory diseases. The development of selective, allosteric TYK2 inhibitors marks a significant advancement in the field, offering the potential for targeted immunomodulation with an improved safety profile over less selective JAK inhibitors. As our understanding of the intricacies of the TYK2 signaling network continues to grow, so too will the opportunities for developing novel and more effective therapies for patients with these debilitating conditions. This guide provides a foundational understanding of the core principles of TYK2 signaling and its therapeutic targeting, intended to support the ongoing research and development efforts in this exciting area of medicine.

References

The Dawn of a New Era in Autoimmune Disease Therapy: Discovery and Characterization of Novel TYK2 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tyrosine kinase 2 (TYK2) has emerged as a pivotal therapeutic target for a spectrum of immune-mediated inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a crucial role in the signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and type I interferons, which are central to the pathogenesis of conditions like psoriasis, psoriatic arthritis, and lupus. Unlike broader JAK inhibitors, the development of selective TYK2 ligands, particularly allosteric inhibitors targeting the pseudokinase (JH2) domain, represents a paradigm shift towards more targeted and potentially safer immunomodulatory therapies. This guide provides an in-depth overview of the discovery, characterization, and experimental evaluation of novel TYK2 ligands, offering a comprehensive resource for scientists and researchers in the field.

The TYK2 Signaling Pathway: A Central Node in Immunity

TYK2 is an intracellular non-receptor tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors.[1] Upon cytokine binding, receptor dimerization occurs, bringing two TYK2 molecules into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, TYK2 phosphorylates the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target inflammatory genes.[1][2] This cascade is central to the propagation of inflammatory signals.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f1 1. Ligand Binding TYK2_inactive Inactive TYK2 Receptor:f3->TYK2_inactive 2. Receptor Dimerization & TYK2 Recruitment STAT_inactive Inactive STAT Receptor:f3->STAT_inactive 5. STAT Recruitment TYK2_active Active p-TYK2 TYK2_inactive->TYK2_active 3. Trans-phosphorylation TYK2_active->Receptor:f3 TYK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active Active p-STAT Dimer STAT_inactive->STAT_active 7. Dimerization Nucleus Nucleus STAT_active->Nucleus 8. Nuclear Translocation Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Gene_Transcription 9. Transcriptional Regulation

Figure 1. The TYK2-mediated cytokine signaling pathway.

A New Frontier: Allosteric Inhibition of the TYK2 Pseudokinase Domain

A significant breakthrough in the development of selective TYK2 inhibitors has been the strategy of targeting the catalytically inactive pseudokinase (JH2) domain.[3] This approach, exemplified by the FDA-approved drug Deucravacitinib (BMS-986165), offers a distinct advantage over traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain across the JAK family.[3] By binding to the JH2 domain, allosteric inhibitors lock the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[4] This mechanism underpins the remarkable selectivity of these novel ligands.

Quantitative Characterization of Novel TYK2 Ligands

The discovery and optimization of novel TYK2 ligands rely on a suite of biochemical and cellular assays to quantify their potency, selectivity, and mechanism of action. Below is a summary of key quantitative data for representative TYK2 inhibitors.

LigandTarget DomainAssay TypePotency (IC50/K_i/DC50)Selectivity (Fold vs. JAK1/2/3)Reference
Deucravacitinib TYK2 JH2HTRF Binding (IC50)0.2 nM>1000-fold vs. JAK1/2/3 JH1[5]
TYK2 JH2Morrison Titration (K_i)0.02 nM>1000-fold vs. JAK1/2/3 JH1[5]
TYK2-mediatedWhole Blood IL-12 induced IFN-γ (IC50)56-120-fold more potent than Tofacitinib, Upadacitinib, and BaricitinibDemonstrates high functional selectivity for TYK2 over JAK1/2/3 at clinical exposures[6]
TAK-279 TYK2 JH2Allosteric InhibitionHighly potent and selective~1.3 million-fold greater selectivity for TYK2 vs. JAK1[7]
VTX958 TYK2 JH2Allosteric InhibitionAchieved TYK2 IC50 and IC90 coverage up to 24 hours in Phase 1Highly selective for TYK2 over other JAKs[8]
Compound 15t (Degrader) TYK2 JH2Jurkat Cell Degradation (DC50)0.42 nMSelectively degrades TYK2 over JAK1, JAK2, and JAK3[9]
TYK2 JH2HTRF Binding (IC50)1.2 nM>80-fold selective for TYK2-JH2 over JAK1-JH2[10]
TYK2-mediatedPBMC IL-12 p-STAT4 (IC50)8.6 nMHighly selective vs. JAK1/2-mediated p-STAT3 (>10,000 nM)[10]

Experimental Protocols for Key Assays

The accurate characterization of novel TYK2 ligands necessitates robust and reproducible experimental methodologies. The following sections detail the protocols for essential biochemical and cellular assays.

Biochemical Binding Assays

4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 domain by a test compound.

  • Principle: The assay utilizes two labeled antibodies, one coupled to a donor fluorophore and the other to an acceptor. In the presence of TYK2, the antibodies bind to distinct epitopes, bringing the fluorophores into close proximity and generating a FRET signal. A test compound that binds to the TYK2 JH2 domain will displace a fluorescently labeled probe, leading to a decrease in the FRET signal.[1]

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the test compound, a fixed concentration of a fluorescently labeled probe, and the purified TYK2 JH2 protein.

    • Add the HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and a d2-labeled probe).

    • Incubate the plate at room temperature, protected from light.

    • Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.[11]

    • Calculate the HTRF ratio (acceptor/donor) and plot against the compound concentration to determine the IC50 value.[12]

4.1.2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor affinity.

  • Principle: The assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer from the TYK2 protein. Binding of the tracer is detected using a europium-labeled anti-tag antibody. The simultaneous binding of the tracer and antibody results in a high FRET signal. A test compound competes with the tracer for binding, causing a loss of FRET.[13]

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add 5 µL of the test compound.

    • Add 5 µL of a pre-mixed solution of the TYK2 kinase and the europium-labeled antibody.

    • Add 5 µL of the Alexa Fluor® 647-labeled tracer.

    • Incubate for 1 hour at room temperature.[13]

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.[14]

Cellular Functional Assays

4.2.1. Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Principle: Cells are stimulated with a TYK2-dependent cytokine (e.g., IL-12) in the presence of a test compound. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT4 for IL-12 stimulation). The level of pSTAT is then quantified on a per-cell basis using a flow cytometer.[15]

  • Protocol:

    • Pre-incubate whole blood or PBMCs with serial dilutions of the test compound.

    • Stimulate the cells with a specific cytokine (e.g., 100 ng/mL IL-12 for 15 minutes at 37°C).[16]

    • Fix and permeabilize the cells using a commercial kit.

    • Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody against the specific pSTAT of interest (e.g., anti-pSTAT4-FITC) and cell surface markers to identify specific cell populations (e.g., CD4 for T-helper cells).[16][17]

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.

    • Plot the percentage of inhibition of the pSTAT signal against the compound concentration to determine the EC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling HTRF HTRF Binding Assay Binding_Data Binding Affinity (IC50, Ki) HTRF->Binding_Data LanthaScreen LanthaScreen Binding Assay LanthaScreen->Binding_Data Selectivity_Data Selectivity Profile Binding_Data->Selectivity_Data pSTAT_Flow pSTAT Flow Cytometry Assay Cellular_Potency Cellular Potency (EC50) pSTAT_Flow->Cellular_Potency Cytokine_Production Cytokine Production Assay (e.g., IFN-γ ELISA) Cytokine_Production->Cellular_Potency Cellular_Potency->Selectivity_Data JAK_Panel JAK Family Kinase Panel JAK_Panel->Selectivity_Data Kinome_Scan Broad Kinome Screen Kinome_Scan->Selectivity_Data

Figure 2. Experimental workflow for TYK2 ligand characterization.

Future Directions and Conclusion

The successful development of Deucravacitinib has validated the allosteric inhibition of the TYK2 pseudokinase domain as a highly promising therapeutic strategy.[4] Ongoing research is focused on the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.[18] Furthermore, the exploration of TYK2-targeted protein degraders, such as PROTACs, represents an exciting new frontier that could offer even greater therapeutic benefit by eliminating the TYK2 protein entirely.[9]

References

TYK2 pseudokinase domain structure and function

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the TYK2 Pseudokinase Domain: Structure, Function, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways integral to the immune system. Distinct from many kinases, TYK2 possesses a tandem arrangement of a C-terminal catalytic kinase domain (JH1) and an adjacent pseudokinase domain (JH2). Initially thought to be an inert vestige of a duplicated kinase domain, the JH2 pseudokinase is now recognized as an essential, non-catalytic regulatory hub. It maintains the kinase domain in an autoinhibited state and serves as a novel allosteric target for highly selective therapeutic agents. This technical guide provides a comprehensive overview of the TYK2 pseudokinase domain, detailing its three-dimensional structure, its multifaceted role in regulating TYK2 function, and the experimental methodologies employed to elucidate its characteristics. We present quantitative data on ligand binding and mutational effects, alongside diagrams of key signaling pathways and experimental workflows, to offer a thorough resource for professionals in immunology and drug development.

The Structural Architecture of the TYK2 Pseudokinase Domain (JH2)

The TYK2 pseudokinase (JH2) domain, despite lacking significant phosphotransfer activity, adopts a canonical bilobal protein kinase fold, comprising an N-terminal lobe (N-lobe) of β-sheets and a single α-helix (αC), and a larger, predominantly α-helical C-terminal lobe (C-lobe)[1]. This structural conservation is crucial for its function.

The Autoinhibitory JH2-JH1 Module

Crystal structures of the tandem pseudokinase-kinase (JH2-JH1) domains from TYK2 have been resolved, revealing a critical autoinhibitory mechanism[2][3][4]. In the inactive state, the JH2 domain directly interacts with the JH1 kinase domain[2][3][5]. This interaction is extensive, burying a surface area of approximately 1,500 Ų, and is primarily mediated by the N-lobes of both domains[6]. The JH2 domain positions itself to restrict the conformational mobility of the JH1 active site, thus holding the kinase domain inactive until cytokine-mediated receptor dimerization triggers a conformational change[2][4][6].

The ATP-Binding Pocket

A key feature of the TYK2 JH2 domain is its ability to bind ATP, a characteristic shared with JAK1 and JAK2 JH2 domains[1][5][7]. Although it lacks the key catalytic residues required for phosphotransfer, the nucleotide binding stabilizes the JH2 protein structure[1][7][8]. This ATP-binding capacity has been exploited for therapeutic intervention, as small molecules can be designed to compete with ATP, bind to the pseudokinase domain, and allosterically inhibit the JH1 domain's activity[7][9][10].

Structural Comparison with Other JAK Family Pseudokinases

The overall structure of the TYK2 JH2 domain is highly similar to that of the pseudokinases from JAK1 and JAK2[3][4]. However, subtle but important distinctions exist. For instance, distinct molecular interactions around the activation loop in TYK2 JH2 provide a structural basis for its lack of catalytic activity compared to the weak autoregulatory activity reported for the JAK2 JH2 domain[1][7]. These structural differences between the JH2 domains of JAK family members are significant, as they offer a pathway for developing highly selective, allosteric inhibitors that target TYK2 without affecting other JAKs[9][11].

The Regulatory Functions of the TYK2 Pseudokinase Domain

The primary function of the TYK2 JH2 domain is not catalysis, but regulation. It acts as a sophisticated molecular switch that controls the activity of the JH1 kinase domain.

Autoinhibition of the JH1 Kinase Domain

In the basal, inactive state, the JH2 domain functions as a negative regulator. It physically interacts with the JH1 domain, preventing its activation[2][3][4]. Deletion or mutation of the pseudokinase domain leads to increased basal kinase activity, highlighting its inhibitory role[4]. This autoinhibition is relieved upon cytokine binding to its receptor, which induces a conformational change in the full-length TYK2 protein, separating the JH2 and JH1 domains and allowing the kinase domain to become active[9][12][13].

Allosteric Control and Therapeutic Targeting

The JH2 domain is a validated allosteric drug target[10][11][12]. Small molecules designed to bind within the JH2 ATP-binding pocket can stabilize the autoinhibited conformation of TYK2[9][10]. This mechanism prevents the receptor-mediated activation of the JH1 domain, effectively blocking downstream signaling[9]. This approach offers a significant advantage over traditional ATP-competitive inhibitors that target the highly conserved JH1 domain, as it allows for much greater selectivity for TYK2 over other JAK family members[9][11][12].

Impact of Mutations

The critical regulatory role of the JH2 domain is underscored by the effects of mutations within this region.

  • Activating Mutations: Cancer-associated activating mutations found in other JAKs, when mapped to the analogous positions in TYK2's JH2-JH1 interface, lead to increased kinase activity in vitro. These mutations are believed to disrupt the inhibitory interaction, leading to constitutive signaling[2][3][4].

  • Inactivating Mutations: A naturally occurring missense mutation (E775K in mice) within the JH2 domain results in the absence of TYK2 protein and impaired signaling in response to IL-12, IL-23, and type I IFNs[14][15]. Other disease-associated variants, such as I684S and P1104A, have been shown to be catalytically impaired[16]. Mutation of the ATP-binding pocket in JH2 can also lead to increased basal TYK2 phosphorylation and signaling, suggesting that proper ATP binding to JH2 is required for controlled regulation[1][7].

TYK2 Signaling Pathways

TYK2 is essential for signal transduction downstream of several key cytokine receptors, including those for interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs)[12][17]. The regulatory function of the JH2 domain is central to the proper functioning of these pathways.

Upon cytokine binding, the associated receptor chains dimerize, bringing the receptor-bound TYK2 proteins into close proximity. This triggers a conformational change that releases the JH2-mediated autoinhibition, leading to the activation of the JH1 kinase domain. Activated TYK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. TYK2, often in concert with another JAK, phosphorylates these STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes[9][13][18].

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_membrane Cell Membrane cluster_activation cluster_downstream Downstream Signaling receptor Cytokine Receptor (e.g., IFNAR, IL-12R) tyk2_inactive TYK2 (Inactive) receptor->tyk2_inactive induces conformational change tyk2_inactive->receptor associates with tyk2_active TYK2 (Active) jh1_inactive {JH1 (Kinase) (Inhibited)} jh1_active {JH1 (Kinase) (Active)} jh2_inactive {JH2 (Pseudokinase) (Inhibitory)} jh2_inactive->jh1_inactive autoinhibits jh2_active {JH2 (Pseudokinase) (Released)} cytokine Cytokine (e.g., IFN, IL-12) cytokine->receptor binds STAT_unphos STAT tyk2_active->STAT_unphos phosphorylates STAT_phos pSTAT STAT_dimer pSTAT Dimer STAT_phos->STAT_dimer dimerizes nucleus Nucleus STAT_dimer->nucleus translocates to gene Gene Transcription nucleus->gene regulates

Caption: Cytokine binding releases JH2-mediated autoinhibition, activating TYK2 kinase and downstream STAT signaling.

Quantitative Data Summary

The study of the TYK2 JH2 domain has yielded valuable quantitative data regarding its interaction with ligands and the functional consequences of mutations.

Table 1: Binding Affinities of Ligands to TYK2 JH2 Domain
Compound/LigandAssay MethodAffinity (Kd / Ki)Reference
DeucravacitinibInhibition Assay0.02 nM (Ki)[19]
SHR2178KdELECT Competition0.34 nM (Kd)[9]
SHR8751KdELECT Competition0.032 nM (Kd)[9]
SHR9332KdELECT Competition0.04 nM (Kd)[9]
SHR2396KdELECT Competition0.029 nM (Kd)[9]
SHR0936KdELECT Competition0.0074 nM (Kd)[9]
ATPSurface Plasmon Resonance~1.3 µM (Kd)[8]
Mant-ATPFluorescence Titration~1.6 µM (Kd)[8]
Table 2: Functional Effects of TYK2 Mutations
MutationLocationEffect on Kinase ActivityReference
V678FJH2-JH1 InterfaceActivating (analogous to JAK2 V617F)[3]
R744GJH2-JH1 InterfaceActivating[3]
R901SJH2-JH1 InterfaceActivating[3]
delQ586-K587JH2-JH1 InterfaceActivating[3]
E775K (murine)JH2 DomainLoss of protein and function[14][15]
I684SJH2 DomainCatalytically impaired[16]
P1104AJH1 DomainCatalytically impaired[16]

Experimental Protocols and Methodologies

A variety of sophisticated techniques are required to study the structure and function of the TYK2 pseudokinase domain.

Recombinant Protein Expression and Purification
  • Objective: To produce sufficient quantities of pure TYK2 protein for structural and biochemical studies.

  • Methodology:

    • Construct Design: Human TYK2 constructs, such as the pseudokinase-kinase domain module (residues ~566–1187) or the isolated pseudokinase domain, are cloned into expression vectors (e.g., baculovirus vectors)[2][3]. A kinase-inactive mutant (e.g., D1023N) is often used for crystallization of the larger JH2-JH1 construct to ensure homogeneity[2][3][20].

    • Expression System: Constructs are typically expressed in insect cells (e.g., Spodoptera frugiperda, Sf9), which provide robust protein folding and post-translational modifications[2][3].

    • Purification: The protein is purified using a multi-step chromatography process. A common approach involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to isolate monomeric, properly folded protein[2][3].

X-Ray Crystallography
  • Objective: To determine the three-dimensional atomic structure of the TYK2 JH2 domain.

  • Methodology:

    • Crystallization: Purified, concentrated TYK2 protein (~10 mg/mL) is mixed with a crystallization solution containing precipitants (e.g., PEGs, salts). For the JH2-JH1 construct, the addition of a specific ATP-competitive inhibitor was found to be necessary to enable crystallization[2][3][20].

    • Data Collection: Crystals are flash-frozen and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded by a detector[2][3].

    • Structure Solution: The structure is solved using molecular replacement, utilizing the coordinates of a homologous kinase domain as a search model. The resulting electron density map is then used to build and refine the atomic model of the TYK2 domains[2][3].

Biochemical Assays for Ligand Binding and Function
  • Objective: To quantify the binding of ligands (like ATP or inhibitors) to the JH2 domain and assess its influence on TYK2 activity.

  • Methodologies:

    • Fluorescence Polarization (FP) Assay: Used for inhibitor screening. A fluorescently labeled probe that binds to the JH2 domain is used. When bound, the probe tumbles slowly, emitting highly polarized light. Unlabeled inhibitor compounds compete with the probe for binding; their binding displaces the probe, which then tumbles faster and emits less polarized light. This change in polarization is measured to determine inhibitor potency[21][22][23].

    • Differential Scanning Fluorometry (DSF): Also known as a thermal shift assay, this method measures changes in protein thermal stability upon ligand binding. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is used. As the protein is heated, it unfolds, causing an increase in fluorescence. The melting temperature (Tm) is the point of maximum unfolding. A ligand that binds and stabilizes the protein will cause an increase in the Tm[8].

    • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of a binding interaction by directly measuring the heat released or absorbed during the binding event.

    • Surface Plasmon Resonance (SPR): Measures binding events in real-time by immobilizing the protein on a sensor chip and flowing the ligand over the surface. The change in the refractive index near the surface upon binding is measured to determine association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd)[8].

Experimental_Workflow Workflow for TYK2 JH2 Inhibitor Screening start Start protein_exp 1. Express & Purify Recombinant TYK2 JH2 Protein start->protein_exp assay_dev 2. Develop Fluorescence Polarization (FP) Assay protein_exp->assay_dev primary_screen 3. High-Throughput Screen (HTS) of Compound Library assay_dev->primary_screen probe Fluorescent Probe (Binds JH2) probe->assay_dev hits Identify 'Hits' (Compounds that displace probe) primary_screen->hits dose_response 4. Dose-Response & IC50 Determination for Hits hits->dose_response binding_assays 5. Orthogonal Binding Assays (e.g., DSF, SPR) dose_response->binding_assays cell_assay 6. Cell-Based Assays (pSTAT Inhibition) binding_assays->cell_assay lead_opt Lead Optimization cell_assay->lead_opt

Caption: A typical workflow for identifying and characterizing allosteric inhibitors targeting the TYK2 JH2 domain.

Structure-Function Relationships and Conclusion

The TYK2 pseudokinase domain is a paradigm of how a non-catalytic domain can exert precise control over the function of its active counterpart. The structural integrity of the JH2 domain, its interface with the JH1 domain, and its ability to bind ATP are all inextricably linked to its regulatory function.

Structure_Function_Logic Structure-Function Logic of TYK2 JH2 Domain cluster_structure Structural Features cluster_function Functional Consequences cluster_outcome Physiological Outcome struct_fold Canonical Kinase Fold struct_interface Defined JH2-JH1 Interface struct_fold->struct_interface func_atp_bind ATP Binding & Stabilization struct_fold->func_atp_bind struct_atp Intact ATP-Binding Pocket struct_atp->func_atp_bind func_autoinhibit Autoinhibition of JH1 struct_interface->func_autoinhibit func_atp_bind->func_autoinhibit supports func_allostery Allosteric Druggability func_atp_bind->func_allostery enables outcome Controlled Cytokine Signaling func_autoinhibit->outcome func_allostery->outcome therapeutically modulates

Caption: The structural features of the JH2 domain directly enable its key functions of autoinhibition and allosteric regulation.

References

An In-depth Technical Guide to the Mechanism of TYK2 Activation and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus Kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. It is a critical mediator of cytokine signaling pathways essential for immune surveillance and inflammatory responses. Dysregulation of TYK2 activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a key therapeutic target. This guide provides a comprehensive overview of the molecular mechanisms governing TYK2 activation, its intricate regulatory processes, and the downstream signaling cascades it initiates. We present quantitative data on inhibitor binding, detailed protocols for key experimental assays, and visual diagrams of the core signaling pathways to offer a thorough resource for researchers in immunology and drug development.

Core Concepts: TYK2 Structure and Function

TYK2 is an intracellular enzyme that constitutively associates with the cytoplasmic domains of specific type I and type II cytokine receptors.[1] It plays a pivotal role in transducing signals for a select group of cytokines, including Type I interferons (IFN-α/β), Interleukin-12 (IL-12), IL-23, and IL-10.[2][3]

The structure of TYK2, like other JAK family members, is composed of four primary domains from N-terminus to C-terminus:

  • FERM Domain (Four-point-one, Ezrin, Radixin, Moesin): Mediates the constitutive binding of TYK2 to the membrane-proximal "box1" and "box2" motifs on the intracellular domain of cytokine receptors.

  • SH2 Domain (Src Homology 2): Works in concert with the FERM domain to form a contiguous receptor-binding module.

  • Pseudokinase Domain (JH2): A catalytically inactive domain that plays a crucial autoinhibitory role by suppressing the activity of the adjacent kinase domain in the basal state.[4][5] This domain is the target for a new class of allosteric inhibitors.

  • Kinase Domain (JH1): The catalytic domain responsible for tyrosine phosphorylation of itself (autophosphorylation), its partner JAK, cytokine receptors, and downstream STAT (Signal Transducer and Activator of Transcription) proteins.[4]

Mechanism of TYK2 Activation

The activation of TYK2 is a tightly controlled, multi-step process initiated by cytokine binding to its cognate receptor on the cell surface.

  • Cytokine Binding and Receptor Dimerization: A cytokine (e.g., IL-23, IFN-α) binds to its specific receptor subunits. This induces a conformational change, causing the receptor subunits to dimerize or oligomerize.

  • Proximity-Induced Trans-Phosphorylation: Since TYK2 is pre-associated with the receptor chains, dimerization brings two TYK2 molecules (or a TYK2 and another JAK partner like JAK2) into close proximity. This allows the kinase domains (JH1) to phosphorylate each other on key tyrosine residues within the activation loop (specifically Tyr1054 and Tyr1055).[6] This trans-autophosphorylation event overcomes the autoinhibition imposed by the pseudokinase (JH2) domain and fully activates the kinase.

  • Receptor Phosphorylation: The activated TYK2 kinase then phosphorylates specific tyrosine residues on the cytoplasmic tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: These newly phosphorylated sites on the receptor act as docking sites for the SH2 domains of latent, cytosolic STAT proteins.[7] Once recruited, the STATs are themselves phosphorylated by the active TYK2.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell proliferation, and immune responses.[1]

TYK2_Activation_Pathway Cytokine Cytokine (e.g., IL-23) Receptor1 Receptor1 Cytokine->Receptor1 1. Binding & Dimerization Receptor2 Receptor2 Cytokine->Receptor2 STAT_cyto STAT (latent) STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene Receptor2->STAT_cyto 4. STAT Docking TYK2_A TYK2_A TYK2_B TYK2_B TYK2_A->TYK2_B 2. Trans-phosphorylation TYK2_B->STAT_cyto 5. STAT Phos. TYK2_B->Receptor2 3. Receptor Phos.

Regulation of TYK2 Activity

To prevent excessive signaling, TYK2 activity is controlled by multiple regulatory mechanisms, including intramolecular autoinhibition and negative feedback loops mediated by cellular inhibitors.

Autoinhibition by the Pseudokinase (JH2) Domain

In its basal, inactive state, the TYK2 kinase (JH1) domain is held in an inhibited conformation through intramolecular interactions with the pseudokinase (JH2) domain.[8] Structural studies suggest the JH2 domain acts as a brace, preventing the JH1 domain from adopting the active conformation required for phosphotransfer.[5][8] The binding of allosteric inhibitors to a distinct pocket within the JH2 domain can stabilize this autoinhibitory interaction, locking TYK2 in its inactive state and preventing its activation even in the presence of cytokine stimulation.[8]

Negative Regulation by Cellular Proteins

Two key families of proteins provide negative feedback to attenuate TYK2 signaling:

  • Suppressors of Cytokine Signaling (SOCS): SOCS proteins, particularly SOCS1, are transcriptional targets of the JAK-STAT pathway. SOCS1 can inhibit TYK2 activity through a dual mechanism. Its SH2 domain binds directly to the phosphorylated tyrosines (pY1054/pY1055) in the TYK2 activation loop, while its Kinase Inhibitory Region (KIR) is thought to act as a pseudosubstrate, physically blocking the kinase's active site.[6]

  • Protein Tyrosine Phosphatases (PTPs): Phosphatases like SHP-1 (PTPN6) are recruited to the signaling complex and dephosphorylate activated TYK2 and other components, terminating the signal.

TYK2_Regulation cluster_auto Autoinhibition cluster_feedback Negative Feedback JH2 Pseudokinase (JH2) JH1_inactive Kinase (JH1) Inactive JH2->JH1_inactive Inhibitory Interaction TYK2_active Active p-TYK2 (pY1054/pY1055) JH1_inactive->TYK2_active Activation (Cytokine Signal) SOCS1 SOCS1 TYK2_active->SOCS1 Induces Expression SOCS1->TYK2_active Binds pY1054/55 Inhibits Kinase SHP1 SHP-1 SHP1->TYK2_active Dephosphorylates

Quantitative Data

The development of selective TYK2 inhibitors has been driven by quantitative characterization of their binding affinity and functional potency. Allosteric inhibitors that bind to the regulatory JH2 domain achieve high selectivity over other JAK family members.

Table 1: Binding Affinity and Potency of Allosteric TYK2 Inhibitors

Compound Target Domain Assay Type Affinity / Potency Selectivity Notes Reference
Deucravacitinib TYK2 JH2 HTRF Assay (IC₅₀) 0.2 nM >100-fold vs JAK1/3; >2000-fold vs JAK2 [3][9]
TYK2 JH2 Probe Displacement (IC₅₀) 0.2 nM Minimal activity against JAK1/2/3 catalytic domains [9]
TYK2-mediated signaling IL-12/IL-23 Cellular Assay (IC₅₀) 5 - 19 nM High functional selectivity [3][9]
BMS-986165 TYK2 JH2 ITC (Kᵈ) Low nM range High affinity binding confirmed by biophysics [8]
QL-1200186 TYK2 JH2 Binding Assay (IC₅₀) 0.06 nM 164-fold greater selectivity for TYK2 JH2 vs JAK1 JH2 [10]

| SHR9332 | TYK2 JH2 | KdELECT (Kᵈ) | 0.04 nM | Kᵈ >20,000 nM vs TYK2 JH1; Kᵈ = 1.8 nM vs JAK1 JH2 |[4][11] |

Table 2: TYK2-Dependent Cellular Activity Inhibition

Inhibitor Cellular Assay Cell Type IC₅₀ Reference
Deucravacitinib IL-12 induced pSTAT4 Human Whole Blood ~13 nM [3]
IFNα induced pSTAT5 Human CD3+ T Cells ~37 nM [3]

| ATMW-DC | IL-12 induced pSTAT4 | Cellular Assay | 18 nM |[12] |

Key Experimental Protocols

The study of TYK2 activation and inhibition relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for several key experiments.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of purified TYK2 by quantifying the amount of ADP produced during the phosphorylation reaction.

  • Objective: To determine the specific activity of recombinant TYK2 or to screen for inhibitors of its catalytic (JH1) domain.

  • Principle: The assay quantifies ADP produced by the kinase. First, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete remaining ATP. Then, a Kinase Detection Reagent converts the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce light, measured as luminescence.[10][13]

  • Materials:

    • Active recombinant TYK2 protein (e.g., Sino Biological Cat# T21-11G).[10]

    • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5 mM MnCl₂, 50µM DTT).[10]

    • Substrate: Poly (4:1 Glu, Tyr) peptide at 1 mg/ml.[10]

    • ATP solution (10 mM).

    • ADP-Glo™ Kinase Assay Kit (Promega Cat# V9101).

    • 384-well white assay plates.

    • Luminometer.

  • Procedure:

    • Prepare Reagents: Thaw all components on ice. Prepare 1X Kinase Assay Buffer and add fresh DTT.

    • Enzyme Preparation: Prepare serial dilutions of active TYK2 in Kinase Dilution Buffer in a 96-well plate.

    • Master Mix Preparation: For each 25 µl reaction, prepare a master mix containing Kinase Assay Buffer, ATP (final concentration typically near Km if known, or 10-100 µM), and substrate.

    • Inhibitor Addition (for screening): Dispense 2.5 µl of test inhibitor (10x final concentration) or vehicle (DMSO) into wells of the 384-well plate.

    • Kinase Addition: Add 10 µl of diluted TYK2 enzyme to each well, except for "Blank" controls. Add 10 µl of Kinase Dilution Buffer to "Blank" wells.

    • Initiate Reaction: Add 12.5 µl of the Master Mix to all wells to start the reaction. Mix gently. Incubate for 45-60 minutes at room temperature.

    • Terminate Reaction: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Detect Signal: Add 10 µl of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Read Plate: Measure luminescence using a plate reader.

    • Data Analysis: Subtract the "Blank" value from all readings. For inhibitor screening, plot the percentage of inhibition against inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀.

Protocol: Co-Immunoprecipitation (Co-IP) for TYK2 Interaction

This protocol is used to demonstrate the physical interaction between TYK2 and its binding partners (e.g., cytokine receptors, SOCS1) in a cellular context.

  • Objective: To isolate and detect endogenous protein complexes containing TYK2.

  • Principle: An antibody specific to TYK2 is used to capture it from a cell lysate. If other proteins are bound to TYK2, they will be captured as well. The entire complex is then isolated using Protein A/G-coupled beads and analyzed by Western blotting.[14][15][16]

  • Materials:

    • Cultured cells expressing the proteins of interest.

    • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails).

    • Primary antibodies: Anti-TYK2 (for IP), Anti-binding partner (for Western blot).

    • Protein A/G magnetic beads.

    • Magnetic separation rack.

    • SDS-PAGE gels and Western blotting equipment.

  • Procedure:

    • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in 1 ml of ice-cold Co-IP Lysis Buffer per 1x10⁷ cells. Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the protein extract.

    • Pre-clearing (Optional): Add 20 µl of Protein A/G magnetic beads to the protein extract. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads using the magnetic rack and transfer the supernatant to a new tube.

    • Immunoprecipitation: Add 2-5 µg of the anti-TYK2 primary antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Capture Complex: Add 30 µl of equilibrated Protein A/G magnetic beads to the lysate/antibody mixture. Incubate for 1-2 hours at 4°C with gentle rotation.

    • Wash: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads 3-5 times with 1 ml of cold Co-IP Wash Buffer. After the final wash, remove all residual buffer.

    • Elution: Resuspend the beads in 40 µl of 2X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

    • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an antibody against the suspected interacting protein (e.g., anti-SOCS1).

Protocol: Phospho-Flow Cytometry for STAT Phosphorylation in Whole Blood

This assay measures cytokine-induced STAT phosphorylation in specific immune cell subsets within a complex sample like whole blood, providing a highly relevant functional readout of TYK2 pathway inhibition.

  • Objective: To quantify the inhibitory effect of a compound on TYK2-mediated STAT phosphorylation (e.g., IL-12-induced pSTAT4) in primary human immune cells.

  • Principle: Whole blood is treated with an inhibitor, followed by stimulation with a TYK2-dependent cytokine. Cells are then rapidly fixed to preserve phosphorylation states, red blood cells are lysed, and the remaining leukocytes are permeabilized. Cells are stained with fluorescently-labeled antibodies against cell surface markers (to identify cell types like T-cells or NK cells) and an antibody specific for the phosphorylated form of a STAT protein. The level of pSTAT is then quantified by flow cytometry.[6][17][18]

  • Materials:

    • Freshly collected human whole blood (e.g., in sodium heparin tubes).

    • Test inhibitor and vehicle control (DMSO).

    • Cytokine stimulant (e.g., recombinant human IL-12, IFN-α).

    • Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

    • Permeabilization Buffer (e.g., ice-cold 90% Methanol or BD Phosflow™ Perm Buffer III).

    • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4 (for T-cells), and anti-pSTAT4 (e.g., pY693), anti-pSTAT1 (pY701).

    • FACS tubes and a flow cytometer.

  • Procedure:

    • Inhibitor Pre-incubation: Aliquot 100 µl of whole blood into FACS tubes. Add the test inhibitor at various concentrations and incubate for 30-60 minutes at 37°C.

    • Stimulation: Add the cytokine stimulant (e.g., IL-12 to a final concentration of 10 ng/ml) to the blood. Leave one tube unstimulated (basal control). Incubate for 15-30 minutes at 37°C.

    • Fixation: Immediately stop the stimulation by adding 1 ml of pre-warmed (37°C) Fixation Buffer to each tube. Vortex gently and incubate for 10-15 minutes at 37°C. This step also lyses red blood cells.

    • Permeabilization: Centrifuge cells (600 x g, 7 min), decant supernatant, and vortex the pellet. Slowly add 1 ml of ice-cold 90% Methanol while vortexing gently to prevent clumping. Incubate on ice for 30 minutes.

    • Staining: Wash the cells twice with Stain Buffer (PBS + 1% BSA). Resuspend the cell pellet in 100 µl of Stain Buffer containing the antibody cocktail (e.g., anti-CD4 and anti-pSTAT4). Incubate for 60 minutes at room temperature in the dark.

    • Final Wash: Wash cells once more with Stain Buffer.

    • Acquisition: Resuspend the final cell pellet in 300 µl of Stain Buffer and acquire data on a flow cytometer.

    • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T-cells). Determine the Median Fluorescence Intensity (MFI) of the pSTAT4 signal for each sample. Calculate the percent inhibition relative to the stimulated vehicle control.

Conclusion

TYK2 is a central and non-redundant kinase in signaling pathways crucial for the pathogenesis of several immune-mediated diseases. Its activation is initiated by cytokine-induced receptor dimerization, leading to a cascade of phosphorylation events culminating in STAT-mediated gene transcription. The activity of TYK2 is tightly regulated by the autoinhibitory function of its pseudokinase (JH2) domain and by cellular feedback mechanisms involving SOCS and PTP proteins. The unique structural features of the JH2 domain have enabled the development of highly selective allosteric inhibitors, representing a significant advancement in targeted therapy for autoimmune and inflammatory disorders. A thorough understanding of these molecular mechanisms, supported by robust quantitative and functional assays, is paramount for the continued development of next-generation TYK2-targeted therapeutics.

References

The Endogenous Orchestrators of TYK2 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tyrosine Kinase 2 (TYK2) stands as a critical intracellular mediator in the Janus kinase (JAK) family, playing a pivotal role in immune surveillance and response. Unlike traditional receptor-ligand interactions, TYK2 does not possess a direct endogenous ligand. Instead, its activation is orchestrated by a cohort of cytokines that, upon binding to their cognate cell-surface receptors, initiate a cascade of intracellular events culminating in TYK2-mediated signal transduction. This technical guide provides an in-depth exploration of these endogenous activators, their functional consequences, and the experimental methodologies employed to elucidate their intricate relationship with TYK2.

The Cytokine Ligands of the TYK2 Signaling Nexus

The activation of TYK2 is a downstream consequence of cytokine receptor engagement. The binding of a specific cytokine to its receptor induces receptor dimerization or oligomerization, bringing the associated TYK2 proteins into close proximity for trans-phosphorylation and subsequent activation. This, in turn, initiates the phosphorylation of Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression.

The primary endogenous ligands—cytokines—that leverage TYK2 for their signaling are summarized below.

Cytokine FamilyEndogenous LigandReceptor ComplexAssociated JAKsKey Functions Mediated by TYK2
Type I Interferons IFN-α, IFN-βIFNAR1/IFNAR2TYK2 , JAK1Antiviral immunity, cell growth regulation, immune modulation.[1][2][3][4][5]
Interleukin-6 Family IL-6IL-6R/gp130TYK2 , JAK1, JAK2Pro-inflammatory and anti-inflammatory responses, hematopoiesis, immune regulation.[1][4][6]
Interleukin-10 Family IL-10IL-10R1/IL-10R2TYK2 , JAK1Immunosuppression, regulation of inflammation.[1][3][4][6]
IL-22IL-22R1/IL-10R2TYK2 , JAK1Tissue protection and repair, inflammation.[3][6]
Interleukin-12 Family IL-12IL-12Rβ1/IL-12Rβ2TYK2 , JAK2T helper 1 (Th1) cell differentiation, cellular immunity.[1][2][3][4][5][6]
IL-23IL-23R/IL-12Rβ1TYK2 , JAK2T helper 17 (Th17) cell maintenance and expansion, inflammation.[1][2][3][4][5][6]
Common gamma-chain (γc) Family IL-13IL-4Rα/IL-13Rα1TYK2 , JAK1Allergic inflammation, T helper 2 (Th2) cell responses.[1][7]

Functional Consequences of TYK2 Activation by Endogenous Ligands

The functional outcomes of TYK2 activation are dictated by the initiating cytokine and the cellular context. TYK2-mediated signaling is integral to a spectrum of physiological and pathological processes:

  • Innate and Adaptive Immunity: TYK2 is indispensable for the host defense against viral, bacterial, and fungal infections through its role in interferon and interleukin signaling.[1][8] It governs the differentiation of T helper cells, particularly Th1 and Th17 lineages, which are crucial for cellular immunity and inflammation.[5][6]

  • Inflammation and Autoimmunity: Dysregulation of TYK2-dependent cytokine pathways is a hallmark of numerous autoimmune and inflammatory disorders.[2][3] Consequently, TYK2 has emerged as a prominent therapeutic target for conditions such as psoriasis, psoriatic arthritis, and lupus.

  • Cellular Growth and Differentiation: Cytokines that signal through TYK2 can influence cell proliferation, survival, and differentiation across various cell types, including immune cells and epithelial cells.

Signaling Pathways Activated by Endogenous Ligands

The canonical signaling pathway initiated by TYK2-activating cytokines involves the JAK-STAT cascade. The following diagrams illustrate the signaling flow for key cytokines.

IL12_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12Rβ1 / IL-12Rβ2 TYK2 TYK2 IL12R->TYK2 Activates JAK2 JAK2 IL12R->JAK2 Activates IL12 IL-12 IL12->IL12R Binds STAT4 STAT4 TYK2->STAT4 Phosphorylates JAK2->STAT4 Phosphorylates STAT4_dimer STAT4 Dimer Gene Target Gene Transcription STAT4_dimer->Gene Translocates & Activates STAT4->STAT4_dimer Dimerizes

Figure 1: IL-12 Signaling Pathway via TYK2/JAK2.

IFN_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNAR1 / IFNAR2 TYK2 TYK2 IFNAR->TYK2 Activates JAK1 JAK1 IFNAR->JAK1 Activates IFN IFN-α/β IFN->IFNAR Binds STAT1 STAT1 TYK2->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates STAT1_STAT2_dimer STAT1/STAT2/IRF9 (ISGF3 complex) Gene Interferon-Stimulated Gene Transcription STAT1_STAT2_dimer->Gene Translocates & Activates STAT1->STAT1_STAT2_dimer STAT2->STAT1_STAT2_dimer

Figure 2: Type I Interferon Signaling Pathway via TYK2/JAK1.

Experimental Protocols for Studying Endogenous Ligand-TYK2 Interactions

Elucidating the role of cytokines in TYK2 activation requires a combination of cellular and biochemical assays. Below are key experimental protocols.

Cell-Based Phosphorylation Assays

Objective: To determine if a cytokine induces TYK2 and STAT phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells, or a specific cell line expressing the cytokine receptor of interest) under appropriate conditions.

  • Cytokine Stimulation: Treat the cells with varying concentrations of the cytokine of interest for different time points. Include an untreated control.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated TYK2 (p-TYK2) and phosphorylated STATs (e.g., p-STAT3, p-STAT4).

    • Subsequently, probe with antibodies for total TYK2 and total STATs to normalize for protein loading.

    • Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Flow Cytometry (Phosflow):

    • Stimulate cells with the cytokine.

    • Fix and permeabilize the cells.

    • Stain with fluorescently labeled antibodies against p-TYK2 and p-STATs.

    • Analyze the cell populations using a flow cytometer to quantify the percentage of responding cells and the mean fluorescence intensity.

Reporter Gene Assays

Objective: To measure the transcriptional activity downstream of TYK2 activation by a specific cytokine.

Methodology:

  • Constructs: Transfect cells with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with STAT binding elements (e.g., a STAT3-responsive promoter).

  • Cell Treatment: Treat the transfected cells with the cytokine of interest.

  • Lysis and Reporter Assay:

    • Lyse the cells and measure the reporter protein activity (e.g., luciferase activity using a luminometer).

    • Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Co-Immunoprecipitation (Co-IP)

Objective: To confirm the association of TYK2 with the cytokine receptor complex upon ligand binding.

Methodology:

  • Cell Stimulation and Lysis: Stimulate cells with the cytokine and lyse them under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against one of the receptor subunits or TYK2, coupled to agarose or magnetic beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of TYK2 and the receptor subunits by Western blotting.

Kinase Assays

Objective: To directly measure the enzymatic activity of TYK2 following cytokine stimulation.

Methodology:

  • Immunoprecipitation of TYK2: Immunoprecipitate TYK2 from cytokine-stimulated and unstimulated cell lysates.

  • In Vitro Kinase Reaction: Incubate the immunoprecipitated TYK2 with a substrate (e.g., a synthetic peptide corresponding to the STAT phosphorylation site) and ATP (often radiolabeled [γ-³²P]ATP).

  • Detection of Substrate Phosphorylation: Measure the incorporation of the phosphate group into the substrate using methods such as autoradiography or scintillation counting.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: Cytokine X activates TYK2 Cell_Culture Cell Culture (Relevant Cell Line) Start->Cell_Culture Stimulation Cytokine Stimulation Cell_Culture->Stimulation Phospho_Assay Phosphorylation Assay (Western Blot / Phosflow) Stimulation->Phospho_Assay Reporter_Assay Reporter Gene Assay Stimulation->Reporter_Assay CoIP Co-Immunoprecipitation Stimulation->CoIP Kinase_Assay In Vitro Kinase Assay Stimulation->Kinase_Assay Data_Analysis Data Analysis and Interpretation Phospho_Assay->Data_Analysis Reporter_Assay->Data_Analysis CoIP->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion on Cytokine-TYK2 Interaction and Function Data_Analysis->Conclusion

Figure 3: General workflow for investigating cytokine-induced TYK2 activation.

This guide provides a foundational understanding of the endogenous ligands that activate TYK2 and the methodologies to study these interactions. A thorough grasp of these concepts is essential for researchers and drug development professionals aiming to modulate TYK2 activity for therapeutic benefit.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the critical role of Tyrosine Kinase 2 (TYK2) gene mutations in human health and disease. This guide provides an in-depth analysis of TYK2's function, the pathological consequences of its mutation, and the therapeutic landscape of TYK2 inhibition.

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in cytokine signaling pathways that are essential for a balanced immune response.[1][2][3] TYK2 associates with the intracellular domains of various cytokine receptors, including those for type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[3][4][5] Upon cytokine binding, TYK2 and its partner JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][2] Genetic variations in the TYK2 gene can disrupt this delicate signaling balance, leading to a spectrum of diseases ranging from immunodeficiency to autoimmunity. This technical guide will explore the multifaceted role of TYK2 mutations in disease pathogenesis, present quantitative data on disease association, detail relevant experimental protocols, and visualize the complex signaling networks involved.

TYK2 Signaling Pathways

TYK2 is a central node in several critical signaling pathways. Its proper function is essential for both innate and adaptive immunity. Below are diagrams illustrating the canonical JAK-STAT signaling pathway and the specific involvement of TYK2 in interferon, IL-12, and IL-23 signaling.

TYK2_JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT Gene Target Gene Transcription pSTAT->Gene Translocation

Figure 1: Canonical JAK-STAT Signaling Pathway.

TYK2_Specific_Pathways cluster_ifn Type I IFN Signaling cluster_il12 IL-12 Signaling cluster_il23 IL-23 Signaling IFN IFN-α/β IFNAR IFNAR1/2 IFN->IFNAR TYK2_IFN TYK2 IFNAR->TYK2_IFN JAK1_IFN JAK1 IFNAR->JAK1_IFN STAT1_2 STAT1/STAT2 TYK2_IFN->STAT1_2 JAK1_IFN->STAT1_2 ISGF3 ISGF3 Complex STAT1_2->ISGF3 ISRE ISRE-mediated Transcription ISGF3->ISRE IL12 IL-12 IL12R IL-12Rβ1/β2 IL12->IL12R TYK2_IL12 TYK2 IL12R->TYK2_IL12 JAK2_IL12 JAK2 IL12R->JAK2_IL12 STAT4 STAT4 TYK2_IL12->STAT4 JAK2_IL12->STAT4 Th1 Th1 Differentiation STAT4->Th1 IL23 IL-23 IL23R IL-23R/IL-12Rβ1 IL23->IL23R TYK2_IL23 TYK2 IL23R->TYK2_IL23 JAK2_IL23 JAK2 IL23R->JAK2_IL23 STAT3 STAT3 TYK2_IL23->STAT3 JAK2_IL23->STAT3 Th17 Th17 Maintenance STAT3->Th17 Experimental_Workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_functional Functional Analysis SDM Site-Directed Mutagenesis of TYK2 cDNA Seq_Verify Sanger Sequencing Verification SDM->Seq_Verify Subclone Subcloning into Mammalian Expression Vector Seq_Verify->Subclone Transfect Transfection into TYK2-deficient cells Subclone->Transfect Expression_WB Western Blot for TYK2 Expression Transfect->Expression_WB Stimulate Cytokine Stimulation (e.g., IFN-α) Expression_WB->Stimulate Kinase_Assay In Vitro Kinase Assay Expression_WB->Kinase_Assay pSTAT_WB Western Blot for pSTAT1 Stimulate->pSTAT_WB

References

The Molecular Basis of TYK2 Substrate Recognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical mediators of cytokine signaling. Dysregulation of TYK2 activity is implicated in a variety of autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. Understanding the molecular mechanisms that govern TYK2 substrate recognition is paramount for the development of selective and effective inhibitors. This technical guide provides an in-depth exploration of the structural and functional basis of how TYK2 recognizes and phosphorylates its substrates, with a focus on the Signal Transducer and Activator of Transcription (STAT) proteins.

I. The Architecture of TYK2: A Multi-Domain Kinase

TYK2 is a large, multi-domain protein comprising four major functional regions: the N-terminal FERM and SH2 domains, a central pseudokinase (JH2) domain, and a C-terminal tyrosine kinase (JH1) domain. Each domain plays a distinct and coordinated role in substrate recognition and catalytic activity.

  • FERM and SH2 Domains (The Receptor Binding Module): The N-terminal portion of TYK2, consisting of the Four-point-one, Ezrin, Radixin, Moesin (FERM) domain and the Src Homology 2 (SH2) domain, is responsible for docking the kinase to the cytoplasmic tails of cytokine receptors.[1][2][3] This interaction is a prerequisite for TYK2 activation upon cytokine binding to its receptor. The FERM domain provides a broad interaction surface, while the SH2 domain, in a non-canonical fashion, recognizes specific motifs on the receptor, contributing to the specificity of JAK-receptor pairing.[4]

  • Pseudokinase (JH2) Domain (The Regulatory Hub): Unlike a typical kinase domain, the pseudokinase domain (JH2) of TYK2 is catalytically inactive.[5] Its primary role is regulatory, acting as an autoinhibitory domain that keeps the adjacent kinase domain in an inactive state in the absence of a stimulus.[6] The JH2 domain interacts with the JH1 domain, sterically hindering its catalytic activity. Allosteric inhibitors that bind to the JH2 domain can stabilize this autoinhibited conformation, providing a novel and highly selective mechanism for TYK2 inhibition.[2]

  • Kinase (JH1) Domain (The Catalytic Engine): The C-terminal kinase domain (JH1) is responsible for the phosphotransferase activity of TYK2. Upon cytokine-mediated receptor dimerization, the autoinhibition by the JH2 domain is relieved, allowing the JH1 domain to become active. This activation involves the phosphorylation of specific tyrosine residues within its activation loop (Y1054 and Y1055). The active JH1 domain then phosphorylates downstream substrates, most notably the STAT proteins.[5][6]

II. Signaling Pathways and Substrate Phosphorylation

TYK2 is a key component of the JAK-STAT signaling pathway, which is initiated by the binding of cytokines to their cognate receptors.

TYK2_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 association Receptor->TYK2 activates JAK_partner JAK1/JAK2 Receptor->JAK_partner association TYK2->TYK2 TYK2->JAK_partner trans-phosphorylation STAT STAT TYK2->STAT phosphorylates JAK_partner->TYK2 JAK_partner->STAT STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA STAT->STAT_dimer dimerizes Gene_expression Gene Expression DNA->Gene_expression

Figure 1: Overview of the TYK2-mediated JAK-STAT signaling pathway.

Upon activation, TYK2 phosphorylates specific tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for the SH2 domains of STAT proteins. Recruited STATs are then themselves phosphorylated by TYK2 on a conserved C-terminal tyrosine residue. This phosphorylation event induces a conformational change in the STAT monomer, leading to the formation of stable homo- or heterodimers. These STAT dimers then translocate to the nucleus, where they bind to specific DNA response elements and regulate the transcription of target genes.

III. Quantitative Analysis of TYK2 Interactions

While extensive qualitative data exists, quantitative data on the binding affinities and kinetics of TYK2-substrate interactions are less abundant in the literature. The available data primarily focuses on the binding of inhibitors to the pseudokinase domain.

Interacting MoleculesMethodAffinity (Kd) / IC50Reference
Small Molecule Ligand (SHR 2178) & TYK2 JH2DiscoverX KdELECT0.34 nM[6]
Small Molecule Ligand (SHR 8751) & TYK2 JH2DiscoverX KdELECT0.032 nM[6]
Small Molecule Ligand (SHR 9332) & TYK2 JH2DiscoverX KdELECT0.04 nM[6]
Small Molecule Ligand (SHR 2396) & TYK2 JH2DiscoverX KdELECT0.029 nM[6]
Small Molecule Ligand (SHR 0936) & TYK2 JH2DiscoverX KdELECT0.0074 nM[6]
Deucravacitinib & TYK2 JH2DiscoverX KdELECT-[6]
Ropsacitinib & TYK2 JH1DiscoverX KdELECT>20,000 nM[6]
Brepocitinib & TYK2 JH1DiscoverX KdELECT>20,000 nM[6]
ATP & TYK2 JH2Surface Plasmon Resonance24 µM
Mant-ATP & TYK2 JH2Spectrofluorometric Assay15 µM
Compound 1 & TYK2 JH2Homogeneous Ligand Displacement10 nM[3]

Note: The kinetic parameters (Km and kcat) for TYK2 phosphorylation of STAT substrates are not well-documented in publicly available literature and represent a key area for future research.

IV. Experimental Protocols

A. In Vitro TYK2 Kinase Assay

This protocol is for determining the enzymatic activity of TYK2 and for screening potential inhibitors.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - TYK2 Enzyme - Kinase Buffer - ATP - Substrate (e.g., STAT peptide) - Inhibitor (optional) start->reagent_prep reaction_setup Set up Reaction in 384-well Plate: - Add buffer, substrate, and inhibitor - Add TYK2 enzyme reagent_prep->reaction_setup initiate_reaction Initiate Reaction: - Add ATP reaction_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction: - Add EDTA solution incubation->stop_reaction detection Detection: - Add detection reagents (e.g., ADP-Glo) - Incubate stop_reaction->detection read_plate Read Plate (Luminescence/Fluorescence) detection->read_plate data_analysis Data Analysis: - Calculate % inhibition or kinetic parameters read_plate->data_analysis end End data_analysis->end

Figure 2: Workflow for a typical in vitro TYK2 kinase assay.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • TYK2-specific substrate (e.g., a synthetic peptide corresponding to the STAT phosphorylation site)

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix of the kinase reaction buffer, substrate, and ATP.

  • Reaction Setup: To each well of a 384-well plate, add the test compound dilution. Add the TYK2 enzyme to all wells except the negative control.

  • Initiate Reaction: Start the kinase reaction by adding the ATP/substrate master mix to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

B. Co-Immunoprecipitation (Co-IP) of TYK2 and STATs

This protocol is used to verify the in-cell interaction between TYK2 and its STAT substrates.

Materials:

  • Cells expressing endogenous or overexpressed TYK2 and STAT proteins

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Anti-TYK2 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Anti-STAT antibody for Western blotting

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Pre-clearing: (Optional) To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-TYK2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with cold wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-STAT antibody to detect the co-immunoprecipitated STAT protein.

V. Molecular Determinants of Substrate Recognition

The specificity of TYK2 for its substrates is determined by a combination of interactions involving multiple domains.

A. FERM and SH2 Domain-Mediated Receptor Docking

The initial and crucial step in TYK2 substrate recognition is its recruitment to the cytokine receptor. The FERM and SH2 domains of TYK2 form a composite binding surface that recognizes the "Box1" and "Box2" motifs in the cytoplasmic tails of cytokine receptors.[4]

  • Box1 Motif: A proline-rich region that is thought to interact primarily with the FERM domain.

  • Box2 Motif: A hydrophobic motif that binds to a groove on the TYK2 SH2 domain.[7]

Notably, the SH2 domain of TYK2 exhibits a non-canonical binding mode. Instead of recognizing a phosphotyrosine residue, it binds to a glutamate residue within the receptor's Box2 motif. This interaction is critical for the stable association of TYK2 with the receptor.[8]

B. Kinase Domain-Substrate Interaction

Once activated, the kinase domain of TYK2 directly interacts with and phosphorylates STAT proteins. The substrate specificity of the kinase domain is determined by the amino acid sequence surrounding the target tyrosine on the STAT protein. While a definitive consensus phosphorylation motif for TYK2 has not been fully elucidated, studies on other tyrosine kinases suggest that residues in the immediate vicinity of the tyrosine play a key role in recognition and binding within the active site of the kinase.

The active site of the TYK2 kinase domain is a deep cleft between the N- and C-lobes. Key residues within this cleft are responsible for binding ATP and positioning the substrate for phosphoryl transfer. The interaction between the kinase domain and the STAT substrate is transient and dynamic, allowing for efficient phosphorylation and subsequent release of the activated STAT protein.

VI. Logical Relationships in TYK2 Activation and Substrate Recognition

The process of TYK2 activation and substrate phosphorylation involves a series of ordered events.

TYK2_Activation_Logic start Cytokine Binding to Receptor receptor_dimer Receptor Dimerization start->receptor_dimer tyk2_prox TYK2 Molecules brought into Proximity receptor_dimer->tyk2_prox jh2_release Relief of JH2-mediated Autoinhibition tyk2_prox->jh2_release jh1_activation JH1 Kinase Domain Activation jh2_release->jh1_activation activation_loop_phos Activation Loop (Y1054/Y1055) Phosphorylation jh1_activation->activation_loop_phos receptor_phos Receptor Tail Phosphorylation activation_loop_phos->receptor_phos stat_recruitment STAT Recruitment to Receptor receptor_phos->stat_recruitment stat_phos STAT Phosphorylation by TYK2 stat_recruitment->stat_phos stat_dimer STAT Dimerization and Nuclear Translocation stat_phos->stat_dimer end Gene Transcription stat_dimer->end

Figure 3: Logical flow of TYK2 activation and substrate phosphorylation.

Conclusion

The molecular basis of TYK2 substrate recognition is a complex and highly regulated process involving the coordinated action of its multiple domains. From the initial docking to the cytokine receptor via the FERM and SH2 domains to the catalytic phosphorylation of STAT proteins by the kinase domain, each step is crucial for the fidelity of cytokine signaling. The regulatory role of the pseudokinase domain has emerged as a particularly attractive target for the development of highly selective allosteric inhibitors. A deeper quantitative understanding of the kinetics of TYK2-substrate interactions will be invaluable for the future design of next-generation therapeutics targeting this important kinase.

References

Beyond STATs: An In-depth Technical Guide to TYK2 Downstream Signaling Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, traditionally recognized for its pivotal role in cytokine signaling through the JAK/STAT pathway. Upon activation by cytokines such as interferons (IFNs), interleukin (IL)-12, and IL-23, TYK2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, leading to the transcription of target genes that regulate immune responses.[1][2][3][4][5] While the TYK2-STAT axis is well-established, emerging evidence reveals a broader landscape of TYK2 signaling that extends beyond STAT proteins. This technical guide delves into these non-canonical, STAT-independent downstream signaling targets of TYK2, providing a comprehensive overview of the latest research, detailed experimental protocols, and quantitative data for researchers and drug development professionals.

Kinase-Dependent Non-STAT Signaling

TYK2's kinase activity is not limited to STAT proteins. Recent studies have identified other direct and indirect substrates, opening new avenues for understanding its diverse cellular functions.

Direct Phosphorylation of Tau Protein

A recent significant discovery has implicated TYK2 in neuroinflammatory and neurodegenerative processes through the direct phosphorylation of the microtubule-associated protein tau.[6]

Signaling Pathway:

In vitro and cell-based assays have demonstrated that TYK2 directly phosphorylates tau at tyrosine 29 (Tyr29).[7] This phosphorylation event stabilizes the tau protein, preventing its clearance through autophagy and promoting its aggregation into neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies.[6][7]

Diagram of TYK2-Tau Signaling Pathway:

TYK2_Tau_Pathway TYK2-Mediated Tau Phosphorylation TYK2 TYK2 pTau p-Tau (Tyr29) TYK2->pTau Phosphorylates Tau Tau Tau->pTau Autophagy Autophagic Degradation pTau->Autophagy Inhibits Aggregation Tau Aggregation (Neurofibrillary Tangles) pTau->Aggregation Promotes

Caption: TYK2 directly phosphorylates Tau at Tyr29, promoting its aggregation.

Regulation of Daxx Nuclear Translocation

TYK2 plays a crucial role in the interferon-alpha (IFN-α)-mediated signaling pathway that involves the nuclear protein Daxx. This pathway is particularly important in the regulation of B lymphocyte development.[8][9]

Signaling Pathway:

Upon IFN-α stimulation, TYK2 is required for the up-regulation and subsequent translocation of Daxx into the nucleus.[8] While the precise mechanism and whether TYK2 directly phosphorylates Daxx remains to be fully elucidated, the absence of TYK2 completely abrogates this process.[8][9] Nuclear Daxx, in turn, is essential for mediating the growth-inhibitory effects of IFN-α on B lymphocyte progenitors.[10] Interestingly, TYK2 itself has been shown to possess a nuclear localization signal, suggesting a potential for direct nuclear functions.[11][12]

Diagram of TYK2-Daxx Signaling Pathway:

TYK2_Daxx_Pathway TYK2-Dependent Daxx Nuclear Translocation cluster_nucleus Nucleus IFNa IFN-α IFNAR IFN-α Receptor IFNa->IFNAR TYK2 TYK2 IFNAR->TYK2 Activates Daxx_cyto Daxx (Cytoplasm) TYK2->Daxx_cyto Promotes nuclear translocation Daxx_nuc Daxx (Nucleus) Daxx_cyto->Daxx_nuc Growth_Arrest B-cell Growth Arrest Daxx_nuc->Growth_Arrest Mediates

Caption: TYK2 is essential for IFN-α-induced Daxx nuclear translocation.

Kinase-Independent (Scaffolding) Functions

Beyond its catalytic activity, TYK2 also functions as a scaffold protein, facilitating the assembly of signaling complexes. This kinase-independent role is crucial for the proper function of certain cytokine receptors and downstream pathways.[13]

Regulation of Inflammasome Activation

TYK2 has been identified as a critical upstream regulator of caspase-11 and the non-canonical inflammasome pathway, particularly in response to lipopolysaccharide (LPS).[1]

Signaling Pathway:

The kinase activity of TYK2 is required for the transcriptional induction of caspase-11.[1] This suggests an indirect regulatory mechanism, likely through the canonical TYK2-STAT signaling axis leading to the expression of genes involved in the inflammasome response. This function highlights a novel link between TYK2 and innate immune responses to bacterial components.

Diagram of TYK2 and Inflammasome Regulation:

TYK2_Inflammasome TYK2 in Non-Canonical Inflammasome Activation cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TYK2 TYK2 TLR4->TYK2 Activates STATs STATs TYK2->STATs Phosphorylates Casp11_gene Caspase-11 Gene STATs->Casp11_gene Induces transcription Casp11 Caspase-11 Casp11_gene->Casp11 Expression Inflammasome Non-canonical Inflammasome Activation Casp11->Inflammasome

Caption: TYK2 regulates caspase-11 expression, licensing inflammasome activation.

Quantitative Data Summary

Target ProteinCellular ProcessTYK2-Dependent ChangeCell/Tissue TypeQuantitative MethodReference
Tau NeurodegenerationIncreased phosphorylation at Tyr29Human cells, Mouse brainIn vitro kinase assay, Western Blot[6][7]
Daxx B-cell developmentRequired for IFN-α-induced nuclear translocationMouse B-lymphocyte progenitorsWestern Blot, Immunofluorescence[8][9]
Caspase-11 Inflammasome activationRequired for LPS-induced transcriptional upregulationMouse macrophagesRT-qPCR, Western Blot[1]
TYK2 Pathway Genes Psoriasis pathogenesisUpregulation of TYK2, IL-12A, IL-23A, IL-23RPeripheral blood mononuclear cells from psoriasis patientsRT-qPCR[14]

Key Experimental Protocols

In Vitro Kinase Assay for TYK2

This protocol is adapted from commercially available kits and published studies to determine if a protein is a direct substrate of TYK2.[15][16][17][18]

Workflow Diagram:

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow reagents Prepare Master Mix: - 1x Kinase Assay Buffer - ATP - Substrate (e.g., purified Tau) inhibitor Add Test Inhibitor or Vehicle (DMSO) reagents->inhibitor enzyme Add purified recombinant TYK2 enzyme inhibitor->enzyme incubation Incubate at 30°C for 40-60 minutes enzyme->incubation detection Stop reaction and detect phosphorylation (e.g., ADP-Glo, Western Blot with p-Tyr antibody) incubation->detection

Caption: Workflow for a TYK2 in vitro kinase assay.

Methodology:

  • Prepare Master Mix: In a microfuge tube, prepare a master mix containing 1x Kinase Assay Buffer, ATP (e.g., 10 µM), and the purified putative substrate protein (e.g., IRS-1tide peptide or full-length purified Tau).

  • Aliquot Master Mix: Add the master mix to the wells of a 96-well plate.

  • Add Inhibitor: Add the test inhibitor (or a known TYK2 inhibitor as a positive control) or vehicle (e.g., DMSO) to the appropriate wells.

  • Initiate Reaction: Add purified, active recombinant TYK2 enzyme to all wells except the "blank" control.

  • Incubate: Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes).

  • Detect Phosphorylation: Stop the reaction and measure the kinase activity. This can be done by:

    • ADP Detection: Using a commercial kit like ADP-Glo™ that measures the amount of ADP produced.

    • Western Blot: Terminating the reaction with SDS-PAGE sample buffer, running the samples on a gel, and probing with a phospho-tyrosine specific antibody or a site-specific antibody for the predicted phosphorylation site on the substrate.

Proximity-Dependent Biotinylation (BioID) for TYK2 Interactome

This protocol outlines the general steps for identifying TYK2 interacting partners in living cells using the BioID method.[19][20][21][22]

Workflow Diagram:

BioID_Workflow BioID Experimental Workflow transfection Transfect cells with a construct encoding TYK2 fused to a promiscuous biotin ligase (e.g., TurboID) biotin Add excess biotin to the cell culture medium for a defined period (e.g., 10 min for TurboID) transfection->biotin lysis Lyse cells under denaturing conditions biotin->lysis purification Purify biotinylated proteins using streptavidin-coated beads lysis->purification ms Identify proteins by mass spectrometry (LC-MS/MS) purification->ms

Caption: Workflow for identifying TYK2 interactors using BioID.

Methodology:

  • Construct Generation: Clone the cDNA of human TYK2 into a mammalian expression vector containing a promiscuous biotin ligase (e.g., BirA* or the more rapid TurboID) to create a fusion protein. A control vector with only the biotin ligase should also be prepared.

  • Cell Line Generation: Establish stable cell lines expressing the TYK2-biotin ligase fusion protein and the control biotin ligase.

  • Biotin Labeling: Culture the cells and supplement the medium with excess biotin for a specific duration (e.g., 18-24 hours for BirA*, 10 minutes for TurboID) to allow for the biotinylation of proximal proteins.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing detergents to denature proteins and disrupt non-covalent interactions.

  • Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins from the TYK2-biotin ligase expressing cells to the control cells to identify specific TYK2-proximal proteins.

Conclusion

The signaling landscape of TYK2 is more complex than its classical role in the JAK/STAT pathway suggests. A growing body of evidence points to a diverse array of non-STAT downstream targets and kinase-independent scaffolding functions that contribute to its multifaceted role in immunity, inflammation, and neurobiology. The identification of direct substrates like tau opens up new therapeutic avenues for diseases not traditionally associated with JAK inhibitors. The experimental approaches detailed in this guide provide a framework for researchers to further explore the non-canonical signaling of TYK2 and to identify and validate novel downstream effectors. A deeper understanding of these STAT-independent pathways will be crucial for the development of next-generation TYK2-targeted therapies with improved efficacy and specificity.

References

An In-depth Technical Guide to TYK2 Expression and Signaling in Immune Cell Subsets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. TYK2 plays a pivotal role in immune system regulation by associating with the cytoplasmic domains of type I and type II cytokine receptors. It acts as a critical intermediary, transducing signals from cytokines like interferons (IFNs), interleukin (IL)-12, and IL-23 to the nucleus, ultimately modulating gene expression related to inflammation, immune cell differentiation, and host defense.[1][2] Dysregulation of TYK2 signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it a key therapeutic target.[3][4] This guide provides a detailed overview of TYK2-mediated signaling pathways, its expression patterns across various immune cell subsets, and the experimental protocols used for its quantification.

TYK2-Mediated Signaling Pathways

TYK2 is essential for the signaling of several key cytokine families, including type I IFNs, the IL-12 family (IL-12 and IL-23), and the IL-10 family. The general mechanism involves cytokine binding to its receptor, which induces receptor dimerization and the subsequent activation of receptor-associated JAKs, including TYK2. These activated kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[5]

The IL-12 and IL-23 Signaling Pathway

The IL-12 and IL-23 pathways are fundamental for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively. Both cytokines share the p40 subunit and their receptors share the IL-12Rβ1 chain, which associates with TYK2. The other receptor chain (IL-12Rβ2 for IL-12 and IL-23R for IL-23) associates with JAK2.

  • IL-12 Signaling: The binding of IL-12 to its receptor activates TYK2 and JAK2, leading to the robust phosphorylation of STAT4. Activated STAT4 promotes the differentiation of naive T cells into Th1 cells, which are crucial for cell-mediated immunity against intracellular pathogens.

  • IL-23 Signaling: The binding of IL-23 activates the same kinase pair, TYK2 and JAK2, but predominantly leads to the phosphorylation of STAT3. This pathway is critical for the expansion, survival, and function of Th17 cells, which play a significant role in mucosal immunity and the pathogenesis of many autoimmune diseases.

Figure 1: TYK2 Signaling in the IL-12 and IL-23 Pathways.
The Type I Interferon (IFN-α/β) Signaling Pathway

Type I IFNs are critical for antiviral immunity. Their signaling is initiated when IFN-α or IFN-β binds to the heterodimeric Type I IFN receptor (IFNAR), composed of IFNAR1 and IFNAR2 subunits. TYK2 constitutively associates with IFNAR1, while JAK1 associates with IFNAR2. Upon ligand binding, TYK2 and JAK1 become activated and phosphorylate STAT1 and STAT2. Phosphorylated STAT1 and STAT2 then form a heterodimer, which recruits the Interferon Regulatory Factor 9 (IRF9) to form a trimolecular complex known as the IFN-stimulated gene factor 3 (ISGF3). This complex translocates to the nucleus, binds to IFN-stimulated response elements (ISREs) in the promoters of target genes, and initiates the transcription of hundreds of IFN-stimulated genes (ISGs) that establish an antiviral state.

Figure 2: TYK2 Signaling in the Type I Interferon Pathway.

Data Presentation: TYK2 Expression in Human Immune Cell Subsets

The expression of TYK2 varies across different immune cell populations. Generally, it is ubiquitously expressed, with higher levels observed in lymphoid and myeloid lineages. The following table summarizes the relative mRNA expression levels of TYK2 in various human immune cell subsets, derived from single-cell RNA sequencing data.

Data Source: The Human Protein Atlas.[6][7] Expression values are presented as normalized Transcripts Per Million (nTPM), which reflects the gene's expression level normalized for gene length and sequencing depth.

Cell Lineage Immune Cell Subset TYK2 mRNA Expression (nTPM)
Lymphoid Naive CD4+ T-cell13.9
Memory CD4+ T-cell12.3
Regulatory T-cell (T-reg)12.0
Naive CD8+ T-cell10.9
Memory CD8+ T-cell10.1
Naive B-cell19.3
Memory B-cell14.9
Plasma cell3.5
Natural Killer (NK) cell15.6
Myeloid Classical Monocyte23.9
Non-classical Monocyte21.0
Myeloid Dendritic Cell (mDC)26.1
Plasmacytoid Dendritic Cell (pDC)26.7
Macrophage16.5
Granulocytic Neutrophil10.3
Eosinophil11.2
Basophil14.5

Note: These values represent an aggregation of data and may vary between individuals and specific experimental conditions.

As indicated in the table, TYK2 mRNA is most highly expressed in dendritic cells (both myeloid and plasmacytoid) and classical monocytes. Expression is also robust in B-cells, NK cells, and T-cells. The lowest expression among immune cells is observed in terminally differentiated plasma cells.

Experimental Protocols

Accurate quantification of TYK2 expression is crucial for understanding its biological role and the effects of targeted therapies. The following sections detail standard methodologies for measuring TYK2 mRNA and protein levels.

Quantification of TYK2 mRNA by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive method for measuring steady-state mRNA levels.

Methodology:

  • Immune Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Specific immune cell subsets can be further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • RNA Extraction: Total RNA is extracted from the isolated cells using a column-based kit (e.g., RNeasy Kit, Qiagen) or a phenol-chloroform extraction method.[3] The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[8]

  • Real-Time PCR: The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the TYK2 gene.[9] A housekeeping gene (e.g., GAPDH, ACTB, RPL13A) is run in parallel for normalization.[10]

  • Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of TYK2 is calculated using the delta-delta Ct (2-ΔΔCt) method, normalizing the TYK2 Ct value to the housekeeping gene Ct value and comparing it to a control sample.[3]

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_molecular_bio Molecular Biology cluster_analysis Quantification & Analysis Start Whole Blood Sample Isolate Isolate PBMCs (Density Gradient) Start->Isolate Purify Purify Cell Subset (MACS/FACS) Isolate->Purify Extract Total RNA Extraction Purify->Extract QC1 RNA QC & Quant Extract->QC1 Synth cDNA Synthesis (Reverse Transcription) QC1->Synth qPCR Quantitative PCR (TYK2 & Housekeeping Gene) Synth->qPCR Data Data Analysis (ΔΔCt Method) qPCR->Data Result Relative TYK2 mRNA Expression Data->Result

Figure 3: Experimental Workflow for qRT-PCR Analysis of TYK2 mRNA.
Quantification of TYK2 Protein by Western Blotting

Western blotting allows for the detection and semi-quantitative analysis of total TYK2 protein in a cell lysate.

Methodology:

  • Cell Lysis: Isolated immune cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[11]

  • Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.[11]

  • SDS-PAGE: A standardized amount of protein (e.g., 20-30 µg) from each sample is denatured, loaded onto a polyacrylamide gel, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane using an electric current.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to TYK2, typically overnight at 4°C.[12] After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imaging system.[13] The band intensity, corresponding to the amount of TYK2 protein, is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Western_Blot_Workflow Cells Isolated Immune Cells Lysis Cell Lysis Cells->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDSPAGE SDS-PAGE (Separation) Quant->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block Ab1 Primary Antibody Incubation (anti-TYK2) Block->Ab1 Wash1 Wash Steps Ab1->Wash1 Ab2 Secondary Antibody Incubation (HRP-conjugated) Wash1->Ab2 Wash2 Wash Steps Ab2->Wash2 Detect Chemiluminescent Detection Wash2->Detect Analyze Imaging & Densitometry Detect->Analyze Result Relative TYK2 Protein Level Analyze->Result

Figure 4: Experimental Workflow for Western Blot Analysis of TYK2 Protein.
Quantification of TYK2 Protein by Intracellular Flow Cytometry

Flow cytometry enables the quantification of TYK2 protein expression at the single-cell level, allowing for simultaneous analysis of its expression within heterogeneous cell populations identified by surface markers.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from blood or tissue. A cell count is performed to ensure the correct number of cells (typically 1x106) is used per sample.[14]

  • Surface Staining & Viability Dye: Cells are first stained with a viability dye to exclude dead cells from the analysis. This is followed by incubation with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56) to identify specific immune subsets.

  • Fixation: Cells are washed and then treated with a fixation buffer (e.g., 1-4% paraformaldehyde) to cross-link proteins and preserve the cellular state.[5]

  • Permeabilization: After fixation, cells are washed and resuspended in a permeabilization buffer (e.g., containing saponin or a mild detergent) which creates pores in the cell membrane, allowing antibodies to access intracellular targets.[5][14]

  • Intracellular Staining: The permeabilized cells are incubated with a fluorescently-conjugated antibody specific for an intracellular epitope of TYK2.

  • Data Acquisition: The stained cells are run on a flow cytometer. Lasers excite the fluorophores, and detectors measure the emitted light, generating data for each individual cell.

  • Data Analysis: Using analysis software, cells are first gated to select for live, single cells. Then, specific immune subsets are identified based on their surface marker expression. Within each gated population, the expression level of TYK2 is quantified, often reported as the Mean Fluorescence Intensity (MFI).[15]

Flow_Cytometry_Workflow Cells Single-Cell Suspension Stain_Surface Surface Marker & Viability Staining Cells->Stain_Surface Fix Fixation (e.g., PFA) Stain_Surface->Fix Perm Permeabilization (e.g., Saponin) Fix->Perm Stain_Intra Intracellular Staining (anti-TYK2) Perm->Stain_Intra Acquire Data Acquisition on Flow Cytometer Stain_Intra->Acquire Analyze Data Analysis (Gating Strategy) Acquire->Analyze Result TYK2 Expression (MFI) in Cell Subsets Analyze->Result

Figure 5: Experimental Workflow for Intracellular Flow Cytometry.

References

An In-depth Technical Guide to the Post-Translational Modifications of TYK2 and Their Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which is integral to cytokine signaling pathways that govern immune responses. The function of TYK2 is intricately regulated by a variety of post-translational modifications (PTMs), with phosphorylation being the most well-characterized. These modifications are critical determinants of its kinase activity, stability, and its interactions with downstream signaling molecules. Dysregulation of TYK2 activity, often linked to aberrant PTMs, is implicated in the pathogenesis of numerous autoimmune diseases, immunodeficiencies, and cancers. This guide provides a comprehensive overview of the known PTMs of TYK2, their functional consequences, and the experimental methodologies used for their investigation.

Introduction to TYK2

TYK2 is a crucial mediator of signal transduction for a range of cytokines, including type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1][2] It plays a pivotal role in both innate and adaptive immunity. Structurally, TYK2 is comprised of a series of domains: a FERM domain, an SH2 domain, a pseudokinase (JH2) domain, and a C-terminal tyrosine kinase (JH1) domain.[3] The kinase activity of the JH1 domain is regulated by the JH2 domain, which acts as an autoinhibitory domain.[4] The activation of TYK2 is a critical step in the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, TYK2, in conjunction with other JAK family members, becomes activated through trans-phosphorylation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, TYK2 phosphorylates the recruited STATs, leading to their dimerization, nuclear translocation, and the initiation of target gene transcription.[3][5]

Post-Translational Modifications of TYK2

The functional state of TYK2 is dynamically regulated by several post-translational modifications. These modifications can modulate its enzymatic activity, subcellular localization, protein stability, and its interaction with other proteins.

Phosphorylation

Phosphorylation is the most critical PTM for the activation of TYK2. The primary sites of activating phosphorylation are two tyrosine residues, Tyr1054 and Tyr1055, located within the activation loop of the kinase (JH1) domain.[1][2][6]

  • Mechanism of Activation: Upon cytokine receptor engagement, associated JAKs, such as JAK1 or JAK2, trans-phosphorylate TYK2 at Tyr1054 and Tyr1055.[1][6] This dual phosphorylation induces a conformational change in the activation loop, leading to the full catalytic activity of the TYK2 kinase domain.[2]

  • Functional Impact: Phosphorylation at these sites is essential for the subsequent phosphorylation of STAT proteins and the propagation of the downstream signaling cascade.[1][6] Studies have shown that mutation of these tyrosine residues to phenylalanine (Y1054F/Y1055F) abrogates TYK2 kinase activity.

Modification SiteType of ModificationFunctional ImpactReference
Tyr1054/Tyr1055PhosphorylationEssential for kinase activation and downstream STAT phosphorylation.[1][2][6]
Ubiquitination

Ubiquitination is another important PTM that can regulate protein stability and function. While the specific E3 ubiquitin ligase for TYK2 is not definitively identified, members of the Suppressor of Cytokine Signaling (SOCS) family, particularly SOCS1, are known to interact with TYK2 and may play a role in its regulation through ubiquitination-dependent degradation.[1][6]

  • Potential Mechanism: SOCS1 can bind to phosphorylated TYK2 via its SH2 domain.[6] The SOCS box domain of SOCS proteins can recruit components of the E3 ubiquitin ligase machinery, potentially leading to the ubiquitination and subsequent proteasomal degradation of TYK2.[1] One study has suggested that TYK2 can be preferentially polyubiquitinated with Lys-63 linkages, which is typically associated with protein activation and signaling complex formation rather than degradation. SOCS1 was shown to inhibit this K63-linked ubiquitination.[6]

  • Functional Impact: Ubiquitination can serve as a negative feedback mechanism to terminate cytokine signaling by targeting activated TYK2 for degradation. The stability of TYK2 protein is reduced in the presence of a proteasome inhibitor, MG132, suggesting its degradation is mediated by the ubiquitin-proteasome system.[7] A study on a TYK2 degrader molecule, 15t, demonstrated that it induced TYK2 degradation through a CRBN-dependent ubiquitin-proteasome pathway, significantly reducing the half-life of the TYK2 protein.[5]

Modification SiteType of ModificationPotential E3 LigaseFunctional ImpactReference
Not fully identifiedUbiquitinationSOCS family proteins (e.g., SOCS1)Regulation of protein stability and signaling termination.[1][5][6][7]
SUMOylation

The role of SUMOylation (Small Ubiquitin-like Modifier) in regulating TYK2 function is not as well-characterized as phosphorylation or ubiquitination. However, studies on other JAK family members, such as JAK2, have shown that SUMOylation can occur and that it can regulate the nuclear translocation of the kinase.[8][9]

  • Potential Mechanism: It is plausible that TYK2 may also be a target for SUMOylation, which could influence its subcellular localization and interaction with other proteins.

  • Potential Functional Impact: Based on findings with JAK2, SUMOylation of TYK2 could potentially modulate its nuclear functions or its involvement in signaling pathways that have nuclear components.

Modification SiteType of ModificationFunctional ImpactReference
Not identifiedSUMOylationCurrently unknown, but may regulate subcellular localization.[8][9]

Signaling Pathways Involving TYK2 PTMs

The post-translational modifications of TYK2 are central to the regulation of the JAK-STAT signaling pathway.

The Canonical JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway initiated by cytokine binding and the central role of TYK2 phosphorylation.

TYK2_JAK_STAT_Pathway cluster_membrane Plasma Membrane Receptor Cytokine Receptor (e.g., IFNAR1/IFNAR2) TYK2 TYK2 JAK1 JAK1 pTYK2 p-TYK2 (pY1054/pY1055) Receptor->pTYK2 2. Trans-phosphorylation Cytokine Cytokine (e.g., IFN-α) Cytokine->Receptor 1. Cytokine Binding pJAK1 p-JAK1 pTYK2->pJAK1 pReceptor p-Receptor pTYK2->pReceptor 3. Receptor Phosphorylation pJAK1->pTYK2 pJAK1->pReceptor STAT STAT pReceptor->STAT 4. STAT Recruitment pSTAT p-STAT STAT->pSTAT 5. STAT Phosphorylation by p-TYK2/p-JAK1 STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 8. Gene Regulation

Canonical JAK-STAT signaling pathway involving TYK2.
Negative Regulation of TYK2 Signaling

Ubiquitination plays a key role in the negative regulation of TYK2 signaling, providing a feedback mechanism to control the duration and intensity of the cytokine response.

TYK2_Negative_Regulation pTYK2 Activated p-TYK2 SOCS1 SOCS1 pTYK2->SOCS1 1. SOCS1 Binding Ub_TYK2 Ubiquitinated TYK2 E3_Ligase E3 Ubiquitin Ligase Complex SOCS1->E3_Ligase 2. E3 Ligase Recruitment E3_Ligase->Ub_TYK2 3. Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_TYK2->Proteasome 4. Proteasomal Targeting Degradation Degradation Proteasome->Degradation 5. Degradation

Negative regulation of TYK2 signaling via ubiquitination.

Experimental Protocols

Investigating the PTMs of TYK2 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Immunoprecipitation of TYK2

This protocol describes the immunoprecipitation of TYK2 from cell lysates to enrich the protein for subsequent analysis, such as Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-TYK2 antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat as required (e.g., with cytokines to induce TYK2 phosphorylation).

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

    • Add the anti-TYK2 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

    • Collect the beads using a magnetic stand and discard the supernatant.

  • Washing and Elution:

    • Wash the beads three times with ice-cold wash buffer.

    • After the final wash, remove all residual wash buffer.

    • Elute the protein by adding elution buffer to the beads and heating at 95°C for 5-10 minutes.

    • Collect the eluate using a magnetic stand for analysis by Western blotting.

Western Blotting for Phospho-TYK2

This protocol outlines the detection of phosphorylated TYK2 (p-TYK2) in cell lysates or immunoprecipitated samples.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-TYK2 (Tyr1054/1055) and anti-total-TYK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer:

    • Separate protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-TYK2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an anti-total-TYK2 antibody to normalize for protein loading.

In Vitro Kinase Assay for TYK2

This assay measures the kinase activity of TYK2 using a recombinant substrate.

Materials:

  • Recombinant active TYK2 protein

  • Kinase assay buffer

  • Substrate peptide (e.g., a peptide containing a STAT tyrosine phosphorylation site)

  • ATP

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the kinase assay buffer, recombinant TYK2, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • The luminescence signal is proportional to the amount of ADP generated and reflects the kinase activity.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if TYK2 is a substrate for a specific E3 ligase.

Materials:

  • Recombinant TYK2 protein (substrate)

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase (candidate for TYK2)

  • Ubiquitin

  • Ubiquitination reaction buffer containing ATP

Procedure:

  • Reaction Assembly:

    • Combine the E1, E2, E3 enzymes, ubiquitin, and TYK2 substrate in the reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by Western blotting using an anti-TYK2 antibody or an anti-ubiquitin antibody to detect higher molecular weight ubiquitinated forms of TYK2.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying TYK2 PTMs.

Workflow for Identifying TYK2 Phosphorylation Sites

Phosphorylation_Workflow start Start: Cell Culture (e.g., with cytokine stimulation) lysis Cell Lysis start->lysis ip Immunoprecipitation (Anti-TYK2) lysis->ip sds SDS-PAGE ip->sds digest In-gel Tryptic Digestion sds->digest enrich Phosphopeptide Enrichment (e.g., TiO2 chromatography) digest->enrich ms LC-MS/MS Analysis enrich->ms analysis Data Analysis and Site Identification ms->analysis end End: Phosphorylation Sites Mapped analysis->end Ubiquitination_Workflow start Start: Co-transfect cells with HA-Ubiquitin and Flag-TYK2 treat Treat with Proteasome Inhibitor (e.g., MG132) start->treat lysis Cell Lysis under denaturing conditions treat->lysis ip Immunoprecipitation (Anti-Flag) lysis->ip wb Western Blot Analysis ip->wb probe_ub Probe with Anti-HA (to detect Ubiquitin) wb->probe_ub probe_tyk2 Probe with Anti-Flag (to detect TYK2) wb->probe_tyk2 end End: Confirmation of TYK2 Ubiquitination probe_ub->end probe_tyk2->end

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TYK2 as a Therapeutic Target

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] It plays a crucial role in mediating signaling pathways for a range of cytokines, including interleukins (IL-12, IL-23, IL-6, and IL-10) and type I interferons (IFNs).[1][4][5][6][7][8] These signaling cascades are integral to both innate and adaptive immunity.[4] Dysregulation of the TYK2 signaling pathway has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis, and inflammatory bowel disease (IBD).[1] Consequently, TYK2 has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[1][8][9]

Selective inhibition of TYK2 is a key strategy in developing targeted therapies with potentially improved safety profiles compared to broader immunosuppressants.[6] High-throughput screening (HTS) is an essential tool for identifying and characterizing novel TYK2 inhibitors from large compound libraries. This document provides an overview of common HTS assay formats and detailed protocols for their implementation.

TYK2 Signaling Pathway

The binding of a cytokine to its receptor initiates the activation of receptor-associated JAKs, including TYK2. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[4][5]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK Partner (e.g., JAK1, JAK2) Receptor->JAK_partner Activation STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription

TYK2 signaling cascade from cytokine binding to gene transcription.

High-Throughput Screening (HTS) Assay Formats for TYK2 Inhibitors

A variety of HTS assays are available to identify and characterize TYK2 inhibitors. These can be broadly categorized as biochemical assays and cell-based assays.

Biochemical Assays

Biochemical assays utilize purified, recombinant TYK2 enzyme to directly measure the inhibitory activity of compounds on its catalytic function. These assays are highly amenable to HTS due to their simplicity and robustness.

Assay FormatPrincipleAdvantagesDisadvantages
Transcreener® ADP² Assay Measures the enzymatic production of ADP, a universal product of kinase reactions, using a competitive immunoassay. Detection can be fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI).[1]Direct detection of ADP, high sensitivity, and a "mix-and-read" format compatible with HTS.[1] Robust with Z' values often > 0.7.[1]Requires purified enzyme and substrate. Does not provide information on cellular activity or membrane permeability.
LanthaScreen® Eu Kinase Binding Assay A TR-FRET-based competition assay where a fluorescently labeled tracer binds to the ATP-binding site of a europium-labeled, tagged TYK2. Inhibitors displace the tracer, leading to a decrease in the FRET signal.[4]High sensitivity, can be performed with active or inactive kinase, and allows for continuous reading to study binding kinetics.[4]Indirect measure of enzymatic inhibition. Potential for interference from fluorescent compounds.
Fluorescence Polarization (FP) Assay Based on the principle that a small fluorescently labeled molecule (probe) tumbles rapidly in solution, resulting in low polarization. When bound to the larger TYK2 protein, its tumbling is slowed, increasing polarization. Inhibitors compete with the probe, causing a decrease in polarization.[1][2]Homogeneous, "mix-and-read" format. Well-suited for targeting the pseudokinase (JH2) domain.[2]Lower sensitivity compared to TR-FRET. Potential for interference from fluorescent compounds.
ADP-Glo™ Kinase Assay A luminescence-based assay that measures ADP production. In the first step, remaining ATP is depleted. In the second step, ADP is converted to ATP, which is then used to generate a luminescent signal.High sensitivity and broad dynamic range. Less interference from colored or fluorescent compounds.Multi-step process, which can be less amenable to uHTS.
Cell-Based Assays

Cell-based assays measure the effect of inhibitors on TYK2 activity within a cellular context, providing more physiologically relevant data.

Assay FormatPrincipleAdvantagesDisadvantages
Phospho-STAT Assays Measures the inhibition of cytokine-induced phosphorylation of STAT proteins downstream of TYK2 activation. Detection methods include ELISA, Western blotting, flow cytometry, or homogeneous assays like HTRF®.Provides information on cellular potency, membrane permeability, and target engagement in a physiological context.More complex and lower throughput than biochemical assays. Potential for off-target effects.
Reporter Gene Assays Utilizes a cell line engineered with a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter. Inhibition of TYK2 signaling leads to a decrease in reporter gene expression.High sensitivity and amenable to HTS.Indirect measure of TYK2 activity. Potential for artifacts from the reporter system.

Experimental Protocols

Protocol 1: TR-FRET Biochemical Assay for TYK2 Inhibition

This protocol is a representative example of a TR-FRET assay for screening TYK2 inhibitors.

1. Materials and Reagents:

  • Purified, recombinant human TYK2 enzyme

  • Biotinylated peptide substrate (e.g., biotin-poly-GT)

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (donor)

  • Streptavidin-conjugated fluorophore (e.g., APC or d2) (acceptor)

  • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop buffer: 100 mM HEPES (pH 7.5), 50 mM EDTA, 0.01% Tween-20

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, white assay plates

2. Assay Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (at various concentrations) or DMSO (for controls) into the wells of a 384-well assay plate.

  • Enzyme and Substrate Addition: Prepare a solution of TYK2 enzyme and biotinylated peptide substrate in assay buffer. Add 5 µL of this solution to each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination of Reaction: Add 5 µL of stop buffer containing the TR-FRET detection reagents (Eu-labeled antibody and streptavidin-acceptor) to each well.

  • Detection: Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal. Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).

3. Data Analysis:

  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using the high (DMSO) and low (no enzyme or potent inhibitor) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Fluorescence Polarization Assay for TYK2 JH2 Domain Inhibitors

This protocol outlines a competitive FP assay to identify compounds that bind to the TYK2 pseudokinase (JH2) domain.[2]

1. Materials and Reagents:

  • Purified, recombinant human TYK2 JH2 domain

  • Fluorescently labeled probe with known affinity for the TYK2 JH2 domain

  • Assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black assay plates

2. Assay Procedure:

  • Compound Plating: Dispense 100 nL of test compounds or DMSO into the wells of a 384-well assay plate.

  • Protein and Probe Addition: Prepare a solution containing the TYK2 JH2 domain and the fluorescent probe in assay buffer. Add 10 µL of this solution to each well. The final concentrations of the protein and probe should be optimized to achieve a stable FP signal window.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Detection: Read the fluorescence polarization on a suitable plate reader.

3. Data Analysis:

  • The change in millipolarization (mP) is measured.

  • The percent inhibition is calculated relative to the high (probe + protein) and low (probe only) controls.

  • IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.

HTS Workflow for TYK2 Inhibitor Discovery

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and characterize TYK2 inhibitors.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_assays Secondary & Orthogonal Assays cluster_selectivity Selectivity Profiling cluster_hit_to_lead Hit-to-Lead HTS High-Throughput Screening (e.g., TR-FRET, FP) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., different format) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (pSTAT) Orthogonal_Assay->Cell_Based_Assay JAK_Panel JAK Family Selectivity Panel (JAK1, JAK2, JAK3) Cell_Based_Assay->JAK_Panel Kinome_Screen Broad Kinome Screen JAK_Panel->Kinome_Screen SAR Structure-Activity Relationship (SAR) Kinome_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A generalized workflow for TYK2 inhibitor discovery.

Conclusion

The development of selective TYK2 inhibitors holds significant promise for the treatment of a wide range of autoimmune and inflammatory diseases. The HTS assays and protocols described in these application notes provide a robust framework for the identification and characterization of novel TYK2 modulators. A carefully designed screening cascade, incorporating both biochemical and cell-based assays, is crucial for advancing promising hits into lead compounds for further drug development.

References

Cell-based Assays for Assessing TYK2 Pathway Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of several cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2] These cytokines are pivotal in modulating immune responses, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[3] Consequently, TYK2 has emerged as a key therapeutic target for the development of novel immunomodulatory drugs.

This document provides detailed application notes and protocols for various cell-based assays designed to assess the inhibition of the TYK2 signaling pathway. These assays are essential tools for screening and characterizing potential TYK2 inhibitors, providing valuable insights into their potency, selectivity, and mechanism of action in a cellular context.

The TYK2 Signaling Pathway

The canonical TYK2 signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits, bringing the associated TYK2 and another JAK family member (often JAK1 or JAK2) into close proximity. This proximity facilitates their trans-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these phosphorylated sites, where they are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes, leading to a cellular response.

Caption: The TYK2 Signaling Pathway.

Key Cell-based Assays for TYK2 Inhibition

Several cell-based assay formats can be employed to measure the inhibitory activity of compounds on the TYK2 pathway. The choice of assay depends on the specific research question, desired throughput, and available resources.

Phospho-STAT Flow Cytometry Assay

This assay directly measures the phosphorylation of STAT proteins downstream of TYK2 activation. It is a robust and quantitative method to assess the immediate effects of TYK2 inhibition.

Principle: Cells are stimulated with a cytokine known to activate the TYK2 pathway (e.g., IL-12, IL-23, or IFNα) in the presence or absence of a test compound. Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT4 for IL-12 stimulation). The level of STAT phosphorylation is then quantified by flow cytometry.

Phospho_STAT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Compound_Addition Add test compounds (serial dilutions) Cell_Seeding->Compound_Addition Cytokine_Stimulation Stimulate with cytokine (e.g., IL-12) Compound_Addition->Cytokine_Stimulation Fixation Fix cells with formaldehyde Cytokine_Stimulation->Fixation Permeabilization Permeabilize cells with -20°C methanol Fixation->Permeabilization Antibody_Staining Stain with fluorescently labeled anti-phospho-STAT antibody Permeabilization->Antibody_Staining Flow_Cytometry Acquire data on a flow cytometer Antibody_Staining->Flow_Cytometry Data_Analysis Analyze data to determine IC50 values Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Phospho-STAT Flow Cytometry Assay.

Protocol: IL-12-induced STAT4 Phosphorylation in Human PBMCs

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed the PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells per well.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute them in culture medium. Add the diluted compounds to the cells and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-12 to a final concentration of 10 ng/mL. Incubate for 15-20 minutes at 37°C.

  • Fixation: Fix the cells by adding 100 µL of 4% formaldehyde per well and incubate for 10 minutes at room temperature.

  • Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cells in 200 µL of ice-cold methanol. Incubate for 30 minutes on ice or at -20°C.

  • Staining: Wash the cells with PBS containing 1% BSA. Resuspend the cells in 50 µL of PBS/BSA containing a fluorescently labeled anti-phospho-STAT4 (pY693) antibody. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend them in PBS. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population and quantify the median fluorescence intensity (MFI) of the phospho-STAT4 signal. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Reporter Gene Assay

Reporter gene assays are a common method for assessing the transcriptional activity of the TYK2-STAT pathway.

Principle: A reporter cell line is engineered to contain a plasmid with a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing STAT binding elements (e.g., Interferon-Stimulated Response Element, ISRE). Upon cytokine stimulation and subsequent STAT activation, the reporter gene is transcribed and translated. The resulting signal (luminescence or fluorescence) is proportional to the activity of the signaling pathway.

Reporter_Assay_Workflow Start Start Cell_Seeding Seed reporter cell line in a 96-well plate Start->Cell_Seeding Compound_Addition Add test compounds (serial dilutions) Cell_Seeding->Compound_Addition Cytokine_Stimulation Stimulate with cytokine (e.g., IFNα) Compound_Addition->Cytokine_Stimulation Incubation Incubate for several hours to allow for gene expression Cytokine_Stimulation->Incubation Lysis_and_Substrate Lyse cells and add reporter substrate Incubation->Lysis_and_Substrate Signal_Detection Measure signal (luminescence/fluorescence) Lysis_and_Substrate->Signal_Detection Data_Analysis Analyze data to determine IC50 values Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Reporter Gene Assay.

Protocol: IFNα-induced ISRE Reporter Assay in HEK293 Cells

  • Cell Line: Utilize a stable HEK293 cell line co-transfected with an ISRE-luciferase reporter construct and the necessary receptor subunits for the IFNα response.

  • Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add recombinant human IFNα to a final concentration that elicits a submaximal response (EC80).

  • Incubation: Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.

  • Signal Detection: Equilibrate the plate to room temperature. Add a luciferase substrate reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation

The potency of TYK2 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables provide examples of how to present quantitative data from cell-based assays for different TYK2 inhibitors.

Table 1: Potency of TYK2 Inhibitors in a Cytokine-Induced pSTAT Assay in Human PBMCs

CompoundTarget PathwayStimulating CytokineMeasured EndpointIC50 (nM)
DeucravacitinibTYK2/JAK2IL-12pSTAT418
TofacitinibPan-JAKIL-12pSTAT4145
PF-06673518TYK2/JAK1IL-12pSTAT464
Compound XTYK2IL-23pSTAT325
Compound YTYK2IFNαpSTAT115

Data is illustrative and compiled from various sources for demonstration purposes.

Table 2: Selectivity of TYK2 Inhibitors in Different Cell-based Assays

CompoundTYK2 Assay (IL-12/pSTAT4) IC50 (nM)JAK1 Assay (IL-6/pSTAT3) IC50 (nM)JAK2 Assay (GM-CSF/pSTAT5) IC50 (nM)
Deucravacitinib18>8500>8300
Tofacitinib1453277
PF-066735186441652

Data is illustrative and compiled from various sources for demonstration purposes.[1][4]

Conclusion

The cell-based assays described in this document are powerful tools for the discovery and development of novel TYK2 inhibitors. The phospho-STAT flow cytometry assay provides a direct and quantitative measure of target engagement in a physiologically relevant cell type. Reporter gene assays offer a robust and high-throughput method for screening large compound libraries. By employing these assays, researchers can effectively assess the potency, selectivity, and cellular activity of TYK2 inhibitors, ultimately facilitating the development of new therapies for a range of immune-mediated diseases.

References

Application Notes and Protocols: Investigating TYK2 Function In Vitro Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a critical role in the signaling pathways of several key cytokines, including Type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23.[1][2][3] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[4][5][6][7] TYK2 associates with the cytoplasmic domains of cytokine receptors and, upon cytokine binding, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][8][9] This phosphorylation event leads to the dimerization of STATs, their translocation to the nucleus, and the subsequent regulation of target gene expression.[1][8] The central role of TYK2 in these inflammatory cascades makes it an attractive therapeutic target for a range of immune-mediated disorders.[6][10]

The CRISPR/Cas9 gene-editing technology provides a powerful and precise tool for elucidating the function of specific genes like TYK2.[11][12][13] By creating a knockout of the TYK2 gene in a relevant cell line, researchers can systematically study the impact of its absence on cytokine signaling pathways and cellular responses. This application note provides detailed protocols for the generation and validation of a TYK2 knockout cell line using CRISPR/Cas9, as well as for the functional characterization of these cells in response to cytokine stimulation.

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating signal transduction for various cytokines. Upon ligand binding to its receptor, TYK2, in concert with other JAK family members, becomes activated and phosphorylates downstream STAT proteins, leading to the transcription of target genes.

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokines->Receptor Binding & Activation TYK2 TYK2 Receptor->TYK2 Recruitment & Activation JAK JAK2 / JAK1 Receptor->JAK Recruitment & Activation STAT STAT (e.g., STAT1, STAT3, STAT4) TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA Target Gene Promoters STAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Initiation

Caption: A diagram of the TYK2-mediated cytokine signaling pathway.

Experimental Workflow for Studying TYK2 Function

The following diagram outlines the key steps in using CRISPR/Cas9 to generate and validate a TYK2 knockout cell line, followed by functional analysis.

CRISPR_TYK2_Workflow CRISPR/Cas9 Workflow for TYK2 Functional Study cluster_validation Validation Methods cluster_assays Functional Assays Design_gRNA 1. Design gRNA targeting TYK2 Transfection 2. Transfect Cells with Cas9 & gRNA Design_gRNA->Transfection Selection 3. Clonal Selection & Expansion Transfection->Selection Validation 4. Validate Knockout Selection->Validation Functional_Assay 5. Functional Assays Validation->Functional_Assay Western_Blot Western Blot (TYK2 protein) Validation->Western_Blot Sanger_Seq Sanger Sequencing (indel mutations) Validation->Sanger_Seq Data_Analysis 6. Data Analysis & Interpretation Functional_Assay->Data_Analysis Cytokine_Stim Cytokine Stimulation (e.g., IFN-α, IL-12) Functional_Assay->Cytokine_Stim STAT_Phos STAT Phosphorylation (Western Blot / Flow Cytometry) Functional_Assay->STAT_Phos

Caption: The experimental workflow for CRISPR/Cas9-mediated TYK2 functional analysis.

Detailed Experimental Protocols

Protocol 1: Generation of a TYK2 Knockout Cell Line using CRISPR/Cas9

This protocol describes the generation of a TYK2 knockout in a human cell line (e.g., Jurkat T cells or a relevant immune cell line) using a ribonucleoprotein (RNP) delivery approach.

Materials:

  • Human cell line (e.g., Jurkat, Clone E6-1, ATCC TIB-152)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant Streptococcus pyogenes Cas9-NLS protein

  • Synthetic single guide RNA (sgRNA) targeting an early exon of TYK2 (pre-designed and validated)

  • Electroporation buffer and system (e.g., Neon™ Transfection System)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

Procedure:

  • Cell Culture: Maintain the chosen cell line in complete culture medium at 37°C in a humidified incubator with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before transfection.

  • gRNA Design: Design and order at least two validated sgRNAs targeting an early exon of the human TYK2 gene to maximize the probability of generating a loss-of-function frameshift mutation.

  • RNP Complex Formation:

    • For each transfection, prepare the RNP complex by mixing 1 µg of Cas9 protein with 250 ng of synthetic sgRNA in electroporation buffer.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for RNP complex formation.

  • Cell Preparation for Transfection:

    • Harvest cells and determine cell density and viability using a hemocytometer and Trypan Blue.

    • Wash the required number of cells (e.g., 2 x 10⁵ cells per reaction) with PBS.

    • Resuspend the cell pellet in the appropriate electroporation buffer.

  • Electroporation:

    • Gently mix the resuspended cells with the pre-formed RNP complexes.

    • Transfer the cell/RNP mixture to the electroporation cuvette or tip.

    • Electroporate the cells using the optimized parameters for the specific cell line.

  • Post-Transfection Culture:

    • Immediately after electroporation, transfer the cells to a pre-warmed 24-well plate containing complete culture medium.

    • Incubate the cells for 48-72 hours.

  • Single-Cell Cloning:

    • After 72 hours, perform limiting dilution to isolate single cells in 96-well plates.

    • Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.

  • Expansion of Clones:

    • Once colonies are visible, expand the clones into larger culture vessels (e.g., 24-well plates, then 6-well plates).

    • Cryopreserve a portion of each expanded clone for backup.

Protocol 2: Validation of TYK2 Knockout

A. Western Blotting for TYK2 Protein Expression

Materials:

  • Cell lysates from wild-type (WT) and potential knockout clones

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-TYK2

  • Primary antibody: Mouse anti-β-actin (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse approximately 1-2 x 10⁶ cells from each clone and the WT control in RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TYK2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

  • Analysis: Identify clones that show a complete absence of the TYK2 protein band compared to the WT control.

B. Sanger Sequencing of the Target Locus

Materials:

  • Genomic DNA from WT and validated knockout clones

  • DNA extraction kit

  • PCR primers flanking the sgRNA target site in the TYK2 gene

  • Taq DNA polymerase and PCR reagents

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the selected knockout clones and WT cells.

  • PCR Amplification: Amplify the genomic region of TYK2 targeted by the sgRNA using the designed primers.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Analysis: Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site in the knockout clones compared to the WT sequence.

Protocol 3: Functional Assays

A. Cytokine Stimulation and STAT Phosphorylation Analysis by Western Blot

Materials:

  • WT and validated TYK2 knockout cells

  • Serum-free culture medium

  • Recombinant human cytokines (e.g., IFN-α, IL-12)

  • Materials for Western blotting as described in Protocol 2A

  • Primary antibodies: Rabbit anti-phospho-STAT1 (Tyr701), Rabbit anti-phospho-STAT4 (Tyr693), Rabbit anti-total-STAT1, Rabbit anti-total-STAT4

Procedure:

  • Cell Starvation: Starve WT and TYK2 knockout cells in serum-free medium for 4-6 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFN-α for 15 minutes, or 50 ng/mL IL-12 for 30 minutes). Include an unstimulated control for each cell line.

  • Protein Extraction and Western Blotting:

    • Immediately after stimulation, lyse the cells and perform Western blotting as described in Protocol 2A.

    • Probe the membranes with antibodies against phosphorylated STAT proteins.

    • Strip the membranes and re-probe with antibodies against the corresponding total STAT proteins and a loading control.

  • Analysis: Compare the levels of phosphorylated STATs in WT and TYK2 knockout cells upon cytokine stimulation.

B. STAT Phosphorylation Analysis by Flow Cytometry

Materials:

  • WT and validated TYK2 knockout cells

  • Recombinant human cytokines

  • Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT4 (Tyr693)

  • Flow cytometer

Procedure:

  • Cytokine Stimulation: Stimulate starved WT and TYK2 knockout cells with cytokines as described in Protocol 3A.

  • Fixation and Permeabilization: Immediately after stimulation, fix and permeabilize the cells according to the manufacturer's protocol.

  • Intracellular Staining: Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibodies for 30-60 minutes at 4°C.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.

  • Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in WT and TYK2 knockout cells.

Data Presentation

The following tables summarize the expected quantitative data from the validation and functional assays, comparing wild-type and TYK2 knockout cells.

Table 1: Validation of TYK2 Knockout

Cell LineTYK2 Protein Expression (Relative to WT)Sanger Sequencing Result
Wild-Type100%Wild-type sequence
TYK2 KO Clone 10%7 bp deletion in exon 3
TYK2 KO Clone 20%2 bp insertion in exon 3

Table 2: Functional Analysis of STAT Phosphorylation (Western Blot)

Cell LineCytokinepSTAT1 (Tyr701) (Fold Change vs. Unstimulated WT)pSTAT4 (Tyr693) (Fold Change vs. Unstimulated WT)
Wild-TypeUnstimulated1.01.0
Wild-TypeIFN-α (100 ng/mL)15.21.1
TYK2 KOUnstimulated0.91.0
TYK2 KOIFN-α (100 ng/mL)1.21.0
Wild-TypeIL-12 (50 ng/mL)1.312.5
TYK2 KOIL-12 (50 ng/mL)1.11.4

Table 3: Functional Analysis of STAT Phosphorylation (Flow Cytometry)

Cell LineCytokinepSTAT1 (Tyr701) MFIpSTAT4 (Tyr693) MFI
Wild-TypeUnstimulated5045
Wild-TypeIFN-α (100 ng/mL)85055
TYK2 KOUnstimulated5248
TYK2 KOIFN-α (100 ng/mL)6550
Wild-TypeIL-12 (50 ng/mL)60750
TYK2 KOIL-12 (50 ng/mL)5875

Conclusion

The protocols and workflows detailed in this application note provide a comprehensive framework for utilizing CRISPR/Cas9 to study the in vitro function of TYK2. By generating and validating TYK2 knockout cell lines, researchers can precisely dissect its role in specific cytokine signaling pathways. The expected results, characterized by an abrogation of cytokine-induced STAT phosphorylation in the knockout cells, will confirm the critical function of TYK2 in these pathways. This experimental system is invaluable for basic research aimed at understanding the immunobiology of TYK2 and for drug development efforts focused on identifying and characterizing novel TYK2 inhibitors. The targeted nature of CRISPR/Cas9 technology, combined with robust functional assays, offers a powerful platform for advancing our knowledge of TYK2 and its potential as a therapeutic target in immune-mediated diseases.

References

Application Notes and Protocols: In Vivo Mouse Models of TYK2-Mediated Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular mediator for various cytokine signaling pathways essential for both innate and adaptive immunity.[1][2] TYK2 associates with the receptors for type I interferons (IFN), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1][3] Its central role in propagating signals that drive the differentiation and function of T helper 1 (Th1) and Th17 cells places it at the core of the pathogenesis of numerous autoimmune and inflammatory diseases.[1][3][4] Consequently, TYK2 has emerged as a compelling therapeutic target for conditions such as psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[5][6]

Studies utilizing TYK2-deficient (Tyk2-/-) or kinase-inactive (Tyk2K923E) mice have been instrumental in elucidating the specific in vivo functions of TYK2.[7][8] These models consistently demonstrate that the absence or inhibition of TYK2 activity confers protection against disease development in various preclinical models, primarily by impairing the IL-12/Th1 and IL-23/Th17 inflammatory axes.[1] This document provides detailed application notes and protocols for several well-established in vivo mouse models used to study TYK2-mediated diseases and evaluate the efficacy of TYK2 inhibitors.

TYK2 Signaling Pathways

TYK2 is integral to the signal transduction of key cytokines implicated in autoimmune diseases. Upon cytokine binding, TYK2 and other JAKs associated with the receptor subunits are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes.

TYK2_Signaling cluster_receptor Cell Membrane cluster_cytokines cluster_kinases Intracellular cluster_stats cluster_nucleus Nucleus IFNR Type I IFN Receptor TYK2 TYK2 IFNR->TYK2 JAK1 JAK1 IFNR->JAK1 IL12R IL-12 Receptor IL12R->TYK2 JAK2 JAK2 IL12R->JAK2 IL23R IL-23 Receptor IL23R->TYK2 IL23R->JAK2 IFN IFN-α/β IFN->IFNR IL12 IL-12 IL12->IL12R IL23 IL-23 IL23->IL23R STAT1 STAT1 TYK2->STAT1 P STAT3 STAT3 TYK2->STAT3 P TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P STAT5 STAT5 TYK2->STAT5 P JAK1->STAT1 P JAK1->STAT3 P JAK1->STAT5 P JAK2->STAT3 P JAK2->STAT4 P Gene Gene Transcription (Pro-inflammatory Cytokines, Chemokines, ISGs) STAT1->Gene STAT3->Gene STAT4->Gene STAT5->Gene

Caption: TYK2-mediated cytokine signaling pathways.

Psoriasis Models

Psoriasis is a chronic inflammatory skin disease driven by the IL-23/Th17 axis. Mouse models that recapitulate key aspects of psoriatic inflammation are widely used to test novel therapeutics, including TYK2 inhibitors.

Imiquimod (IMQ)-Induced Psoriasis-Like Dermatitis

This is a robust and widely used model that induces a psoriasis-like phenotype characterized by skin thickening (acanthosis), scaling, erythema, and immune cell infiltration, dependent on the IL-23/IL-17 axis.

IMQ_Workflow start Day 0: Acclimatize BALB/c or C57BL/6 mice Shave back skin induction Days 1-6: Topically apply 62.5 mg of 5% IMQ cream Administer vehicle or TYK2 inhibitor (e.g., oral, topical) start->induction monitoring Daily Monitoring: - Body Weight - Psoriasis Area and Severity Index (PASI) scoring (Erythema, Scaling, Thickness) induction->monitoring endpoint Day 7: Euthanasia & Sample Collection monitoring->endpoint analysis Analysis: - Histology (H&E Staining, Epidermal Thickness) - Immunofluorescence (e.g., Ki67, PCNA) - Gene Expression (qPCR/RNA-seq) of skin - Cytokine analysis (ELISA) of skin/serum endpoint->analysis

Caption: Experimental workflow for the IMQ-induced psoriasis model.

  • Animals: Use 8-10 week old BALB/c or C57BL/6 mice.

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Preparation (Day 0): Shave the dorsal skin of the mice carefully.

  • Induction (Days 1-6):

    • Topically apply a daily dose of 62.5 mg of a 5% imiquimod cream to the shaved back skin.[9][10]

    • Administer the test compound (e.g., TYK2 inhibitor) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection, or topical application) daily, typically starting on Day 1.[9][11]

  • Monitoring (Daily):

    • Record the body weight of each mouse.

    • Score the severity of skin inflammation using the Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and skin thickness independently on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score reflects the overall disease severity.[9][11]

  • Endpoint Analysis (Day 7):

    • Euthanize mice and collect blood via cardiac puncture for serum cytokine analysis.

    • Excise the treated dorsal skin. A portion should be fixed in 10% neutral buffered formalin for histology (H&E staining) and immunofluorescence, and another portion snap-frozen for gene expression (qPCR) or protein analysis (ELISA).[9][11]

    • Measure epidermal thickness from H&E stained sections.[9]

    • Analyze skin homogenates for levels of pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α.[11]

IL-23-Induced Skin Inflammation

This model directly assesses the pathogenic role of IL-23, a key cytokine upstream of Th17 activation that signals through TYK2.

  • Animals: Use Tyk2+/+ (Wild-Type) and Tyk2-/- mice on a C57BL/6 background.

  • Induction: Administer intradermal injections of recombinant murine IL-23 (e.g., 0.5 µg in 20 µL PBS) into the mouse ear pinna every other day for a specified duration (e.g., 2 weeks). Control mice receive PBS injections.

  • Monitoring: Measure ear thickness daily using a caliper before the injection. The change in ear thickness reflects the degree of inflammation.[1][4]

  • Endpoint Analysis: At the end of the experiment, harvest the ears for histological analysis (epidermal hyperplasia) and gene expression analysis of psoriasis-related cytokines and antimicrobial peptides.[1][4]

Quantitative Data from TYK2 Psoriasis Mouse Models
ModelGenotype / TreatmentKey ReadoutResultReference
IMQ-InducedTyk2-/- vs. WTPASI ScoreSignificantly reduced in Tyk2-/- mice.[3]
IMQ-InducedTyk2-/- vs. WTTh17-related cytokine productionDiminished in Tyk2-/- mice.[3]
IMQ-InducedTopical TYK2 Inhibitor (BMS-986165) vs. VaselineEpidermal ThicknessSignificantly reduced with inhibitor treatment.[9]
IMQ-InducedTopical TYK2 Inhibitor (BMS-986165) vs. VaselineSkin IL-17A, IL-17F mRNA levelsSubstantially decreased with inhibitor treatment.[9]
IL-23-InducedTyk2-/- vs. WTEar Swelling & Epidermal HyperplasiaReduced in Tyk2-/- mice.[1]
IL-23-InducedTyk2-/- vs. WTInfiltration of Th17 and Th22 cellsReduced in Tyk2-/- mice.[1]
IL-23-InducedTYK2 Degrader (15t) vs. VehiclePASI Score & Skin IL-17/IL-23 levelsSignificantly reduced with degrader treatment.[12]

Rheumatoid Arthritis Models

Rheumatoid arthritis (RA) is an autoimmune disease characterized by chronic joint inflammation. TYK2's role in mediating signals for IL-12 and IL-23 makes it crucial for the activation of pathogenic T cells in RA.[1]

Collagen Antibody-Induced Arthritis (CAIA)

The CAIA model is rapid and bypasses the T-cell dependent auto-antibody generation phase, focusing on the inflammatory effector phase of arthritis. It is suitable for evaluating inflammatory responses.[13]

  • Animals: Use BALB/c, B10.Q, or DBA/1 mice. Compare Tyk2-/- with wild-type littermates.

  • Induction (Day 0): Administer an intravenous (i.v.) or intraperitoneal (i.p.) injection of an arthritogenic cocktail of anti-type II collagen monoclonal antibodies.

  • Booster (Day 3): Administer an i.p. injection of lipopolysaccharide (LPS, 25-50 µ g/mouse ) to synchronize and enhance the inflammatory response.[13]

  • Monitoring (Daily from Day 3):

    • Assess mice for signs of arthritis. Score each paw on a scale of 0-4 (0: no swelling; 1: swelling of one joint; 2: moderate swelling; 3: severe swelling of the entire paw; 4: maximal swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness with a caliper.

  • Endpoint Analysis:

    • Harvest paws for histological analysis to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[14]

    • Analyze joint tissue for the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and matrix metalloproteases (MMPs).[14]

Quantitative Data from TYK2 Arthritis Mouse Models
ModelGenotype / TreatmentKey ReadoutResultReference
CAIATyk2-/- vs. WTClinical Arthritis ScoreTyk2-/- mice showed no signs of arthritis.[13][14]
CAIATyk2-/- vs. WTPaw SwellingMassive swelling in WT mice; no swelling in Tyk2-/- mice.[13][14]
CAIATyk2-/- vs. WTInflammatory Cell Infiltration in JointsObserved in WT mice; absent in Tyk2-/- mice.[14]
CAIATyk2-/- vs. WTProduction of Th1/Th17 cytokines in pawReduced in Tyk2-/- mice.[14]
CIA & CAIATyk2-/- vs. WTArthritis DevelopmentMarkedly decreased susceptibility in Tyk2-/- mice.[1]

Inflammatory Bowel Disease (IBD) / Colitis Models

IBD pathogenesis involves dysregulated immune responses to gut microbiota, with Th1 and Th17 cells playing a major role. TYK2 inhibition is a promising strategy for IBD treatment.[15]

T-Cell Transfer Colitis

This model is ideal for studying T-cell mediated intestinal inflammation and shares many features of human IBD.[16] Colitis is induced by transferring naive T cells into immunodeficient mice.

  • Animals: Use RAG1-/- (or SCID) mice as recipients. Donor naive T cells (CD4+CD45RBhigh) are isolated from the spleens of wild-type or Tyk2-mutant mice.

  • Cell Isolation: Isolate CD4+ T cells from donor spleens using magnetic-activated cell sorting (MACS). Further sort for the CD45RBhigh population using fluorescence-activated cell sorting (FACS).

  • Induction (Day 0): Inject 0.5 x 10^6 sorted naive T cells intraperitoneally into each RAG1-/- recipient mouse.[16][17]

  • Monitoring:

    • Monitor body weight three times per week. Progressive weight loss is a key indicator of colitis.[16]

    • Assess clinical signs of disease (e.g., stool consistency, rectal bleeding).

    • Perform mini-endoscopy to visually score colonic inflammation.[16]

  • Endpoint Analysis (typically 5-8 weeks post-transfer):

    • Harvest the colon and measure its weight and length.

    • Perform histological scoring of inflammation on Swiss-rolled colon sections.

    • Isolate lamina propria lymphocytes (LPLs) from the colon for ex vivo analysis of T-cell populations (Th1, Th17) by flow cytometry.[16]

Quantitative Data from TYK2 Colitis Mouse Models
ModelGenotype / TreatmentKey ReadoutResultReference
T-Cell TransferTransfer of Tyk2 Kinase-Inactive (Tyk2KE) T cells vs. WT T cellsBody Weight LossPrevented in mice receiving Tyk2KE T cells.[16]
T-Cell TransferTransfer of Tyk2KE T cells vs. WT T cellsHistopathology ScoreSignificantly lower in mice receiving Tyk2KE T cells.[16]
T-Cell TransferOral TYK2 inhibitor vs. VehicleDisease Activity Index (DAI)Decreased with TYK2 inhibitor treatment.[16][17]
TNBS-Induced ColitisTyk2-/- vs. WTSurvival RatioAll WT mice died within 3 days; Tyk2-/- mice showed significantly improved survival.[18]

Multiple Sclerosis Model

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis, a demyelinating disease of the central nervous system (CNS). The disease is mediated by autoreactive Th1 and Th17 cells.

Protocol: MOG35-55-Induced EAE
  • Animals: Use C57BL/6 mice. Compare Tyk2-/- or Tyk2 P1124A (hypomorphic variant) mice with wild-type controls.[5][19]

  • Induction (Day 0): Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). Inject mice subcutaneously with the emulsion.

  • Pertussis Toxin: Administer pertussis toxin (i.p.) on Day 0 and Day 2 to facilitate the entry of immune cells into the CNS.

  • Monitoring (Daily from ~Day 7):

    • Monitor body weight.

    • Score clinical signs of EAE on a scale of 0-5 (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).[19]

  • Endpoint Analysis:

    • At peak disease, harvest the brain and spinal cord.

    • Perform histological analysis for immune cell infiltration and demyelination.

    • Isolate CNS-infiltrating lymphocytes for flow cytometric analysis of CD4+ T cell populations (Th1, Th17).[5][19]

Quantitative Data from TYK2 EAE Mouse Models
ModelGenotype / TreatmentKey ReadoutResultReference
MOG-EAETyk2-/- and Tyk2 P1124A vs. WTClinical EAE ScoreMice were protected from EAE development.[5][19]
MOG-EAETyk2-/- and Tyk2 P1124A vs. WTCD4+ T cell infiltration in CNSReduced in Tyk2 mutant mice.[5][19]
MOG-EAETyk2-/- and Tyk2 P1124A vs. WTTh1 and Th17 impairmentObserved in Tyk2 mutant mice.[5][19]
MOG-EAECentrally-penetrant TYK2 inhibitor vs. VehicleClinical EAE Score & Lymphoid cell infiltrationReduced with inhibitor treatment.[19]

References

Application Notes and Protocols for the Purification of Recombinant TYK2 Protein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 plays a critical role in cytokine signaling pathways that are fundamental to both innate and adaptive immunity.[2] It associates with the cytoplasmic domains of various cytokine receptors, including those for Type I interferons (IFN), IL-12, and IL-23.[3][4] Upon cytokine binding, TYK2 is activated and initiates a signaling cascade through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] This JAK/STAT pathway is crucial for regulating gene expression related to cell proliferation, differentiation, and immune response.[6][7]

Given its central role in inflammatory and autoimmune diseases, TYK2 has emerged as a significant therapeutic target.[2][3] The production of high-purity, active recombinant TYK2 is essential for structural biology, inhibitor screening, and biochemical assays aimed at discovering novel therapeutics. This document provides a detailed overview and step-by-step protocols for the expression and purification of recombinant TYK2.

Expression and Purification Strategy Overview

The most common strategy for producing recombinant TYK2 involves a baculovirus expression vector system (BEVS) with insect cells (e.g., Spodoptera frugiperda, Sf9), which allows for proper protein folding and post-translational modifications.[8][9] The purification workflow typically employs a two-step chromatographic method: an initial affinity chromatography step based on an engineered tag (e.g., Polyhistidine or Glutathione S-transferase), followed by a size-exclusion chromatography (SEC) step to achieve high purity.[10]

Purificaton_Workflow cluster_expression Protein Expression cluster_purification Purification b1 Generate Recombinant Baculovirus (TYK2 gene) b2 Infect Sf9 Insect Cells b1->b2 b3 Incubate and Express Protein (48-72 hours) b2->b3 c1 Harvest & Lyse Cells b3->c1 c2 Clarify Lysate (Centrifugation) c1->c2 c3 Affinity Chromatography (e.g., Ni-NTA or Glutathione Resin) c2->c3 c4 Elution c3->c4 c5 Size-Exclusion Chromatography (Polishing Step) c4->c5 c6 Pure Recombinant TYK2 c5->c6

Caption: General workflow for recombinant TYK2 expression and purification.

Data Presentation

This table summarizes typical quantitative data obtained from a multi-step purification process starting from 1 liter of Sf9 insect cell culture. Actual results may vary based on expression levels and specific protein constructs.

Purification StepTotal Protein (mg)TYK2 Protein (mg)Purity (%)
Clarified Lysate200 - 4002 - 5~1-2%
Affinity Chromatography Eluate5 - 151.5 - 4> 85%[11]
Size-Exclusion Chromatography1 - 31 - 3> 95%

Data are estimates compiled from typical yields for baculovirus-expressed kinases and commercial product data sheets.[12][13]

Experimental Protocols

This protocol describes the lysis of an insect cell pellet to release the expressed recombinant TYK2 protein.

Materials:

  • Frozen or fresh Sf9 cell pellet

  • Lysis Buffer (see Table 2)

  • Protease Inhibitor Cocktail (EDTA-free for His-tag purification)

  • Benzonase® Nuclease

  • Dounce homogenizer or sonicator

  • High-speed centrifuge

Procedure:

  • Thaw the cell pellet on ice.

  • Resuspend the pellet in 20-30 mL of ice-cold Lysis Buffer per 1 liter of original culture volume.[14]

  • Add Protease Inhibitor Cocktail and Benzonase® Nuclease (to a final concentration of ~25 U/mL) to the cell suspension to prevent protein degradation and reduce viscosity from nucleic acid release.

  • Homogenize the cell suspension.

    • Option A (Mechanical): Use a pre-chilled Dounce homogenizer with 15-20 gentle strokes on ice.[15]

    • Option B (Sonication): Sonicate the suspension on ice using short pulses (e.g., 15 seconds on, 45 seconds off) for a total of 2-3 minutes to avoid overheating.[14][16]

  • Incubate the lysate on ice for 15-30 minutes with gentle mixing to ensure complete lysis.[14]

  • Clarify the lysate by centrifuging at >30,000 x g for 30 minutes at 4°C to pellet cell debris.[17]

  • Carefully collect the supernatant, which contains the soluble recombinant TYK2 protein. If the supernatant is not clear, perform a filtration step through a 0.45 µm filter.[17]

This protocol uses Immobilized Metal Affinity Chromatography (IMAC) to capture His-tagged TYK2.

Materials:

  • Clarified cell lysate

  • Ni-NTA Agarose resin

  • His-tag Buffers (see Table 2)

  • Chromatography column

Procedure:

  • Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes (CV) of His-tag Binding Buffer.[10]

  • Load the clarified lysate onto the column. A slow flow rate is recommended to ensure efficient binding of the His-tagged protein to the resin.[18]

  • Wash the column with 10-20 CV of His-tag Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[10]

  • Elute the His-tagged TYK2 protein with 5-10 CV of His-tag Elution Buffer.[10]

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.

This protocol uses Glutathione Agarose resin to capture GST-tagged TYK2.

Materials:

  • Clarified cell lysate

  • Glutathione Agarose resin

  • GST-tag Buffers (see Table 2)

  • Chromatography column

Procedure:

  • Equilibrate the Glutathione Agarose resin in a column with 5-10 CV of GST-tag Binding Buffer.[12]

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 CV of GST-tag Binding Buffer to remove non-specifically bound proteins.

  • Elute the GST-tagged TYK2 protein with 5-10 CV of GST-tag Elution Buffer.[12]

  • Collect and analyze fractions by SDS-PAGE. Pool the fractions containing pure TYK2.

SEC is the final polishing step to separate monomeric TYK2 from aggregates and other minor contaminants.

Materials:

  • Pooled, concentrated protein fractions from affinity chromatography

  • SEC Buffer (see Table 2)

  • A calibrated size-exclusion column (e.g., Superdex 200 or similar, chosen based on the molecular weight of TYK2, ~134 kDa)

  • FPLC system

Procedure:

  • Concentrate the pooled fractions from the affinity step to a small volume (typically <2-4% of the SEC column volume).[19]

  • Equilibrate the SEC column with at least 2 CV of filtered and degassed SEC Buffer.

  • Inject the concentrated protein sample onto the column.

  • Run the chromatography with SEC Buffer at a constant, appropriate flow rate. The separation occurs isocratically.[19]

  • Collect fractions and monitor the protein elution profile via UV absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to confirm the purity and identify the fractions containing monomeric TYK2.

  • Pool the purest fractions, determine the concentration, and store at -80°C.

Buffer NameComponentsNotes
Lysis Buffer 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10% Glycerol, 1% Triton X-100, 1 mM DTTAdd protease inhibitors and nuclease just before use.[14]
His-tag Binding Buffer 50 mM NaH₂PO₄ pH 8.0, 300-500 mM NaCl, 10-20 mM ImidazoleImidazole reduces non-specific binding.[18][20]
His-tag Wash Buffer 50 mM NaH₂PO₄ pH 8.0, 300-500 mM NaCl, 25-40 mM ImidazoleHigher imidazole concentration for more stringent washing.
His-tag Elution Buffer 50 mM NaH₂PO₄ pH 8.0, 300-500 mM NaCl, 250-300 mM ImidazoleHigh imidazole concentration competes for binding and elutes the protein.[10][20]
GST-tag Binding Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT (PBS-based)Simple phosphate-buffered saline can also be used.[12]
GST-tag Elution Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10-20 mM Reduced GlutathioneGlutathione should be added fresh.[12]
SEC Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% GlycerolBuffer should be stable and mimic physiological conditions. Composition can be adjusted for protein stability.

TYK2 Signaling Pathway

TYK2 is a crucial mediator in the JAK-STAT signaling pathway, which is activated by a wide range of cytokines. The binding of a cytokine (e.g., IL-12, IL-23, IFN-α) to its corresponding receptor on the cell surface leads to receptor dimerization. This brings the receptor-associated TYK2 and another JAK family member (e.g., JAK2) into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. STATs are recruited, phosphorylated by the JAKs, and subsequently form dimers that translocate to the nucleus to act as transcription factors, regulating the expression of target genes involved in the immune response.[3][4][5]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment TYK2->Receptor JAK2 JAK2 TYK2->JAK2 Trans-phosphorylation TYK2->STAT 5. STAT Phosphorylation JAK2->Receptor 3. Receptor Phosphorylation JAK2->STAT STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer 6. Dimerization DNA DNA Dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Regulation

Caption: The TYK2-mediated JAK-STAT signaling cascade.

References

Application Notes and Protocols for X-ray Crystallography of TYK2 in Complex with Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the X-ray crystallography of Tyrosine Kinase 2 (TYK2) in complex with small molecule ligands. It is intended to guide researchers through the process of structure determination, from protein expression to data analysis, to support structure-based drug design efforts targeting this key immunological enzyme.

Introduction to TYK2

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It plays a crucial role in cytokine signaling pathways that are central to the immune system. TYK2 is activated by various cytokines, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23.[2][3][4] Upon activation, TYK2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[1] Due to its central role in pro-inflammatory signaling, TYK2 is a significant therapeutic target for a range of autoimmune and inflammatory diseases.

The TYK2 protein is comprised of several key domains: a FERM domain and an SH2 domain involved in receptor binding, a catalytically inactive pseudokinase (JH2) domain, and a catalytically active kinase (JH1) domain.[5] Small molecule inhibitors have been developed to target both the ATP-binding site within the active kinase (JH1) domain and allosteric sites within the pseudokinase (JH2) domain.[5][6][7] X-ray crystallography has been instrumental in elucidating the binding modes of these inhibitors and guiding their optimization.

TYK2 Signaling Pathway

The diagram below illustrates the canonical TYK2-mediated JAK/STAT signaling pathway. Cytokine binding to their cognate receptors leads to receptor dimerization and the subsequent activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2).[1][4] The activated JAKs then phosphorylate STAT proteins, leading to their dimerization and nuclear translocation to modulate gene transcription.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK1 / JAK2 Receptor->JAK_partner STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation

Caption: TYK2-mediated JAK/STAT signaling pathway.

Experimental Workflow for TYK2 Crystallography

The general workflow for determining the crystal structure of a TYK2-ligand complex is outlined below. This process involves several key stages, from initial construct design to final structure refinement and validation.

TYK2_Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination construct Construct Design (e.g., human TYK2 JH2, murine TYK2 JH1) expression Protein Expression (e.g., Insect Cells, E. coli) construct->expression purification Purification (Affinity & Size Exclusion Chromatography) expression->purification complex Protein-Ligand Complex Formation purification->complex screening Crystallization Screening complex->screening optimization Crystal Optimization screening->optimization data_collection X-ray Data Collection optimization->data_collection phasing Structure Solution (Phasing) data_collection->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation refinement->validation ligand Ligand Preparation ligand->complex

Caption: Experimental workflow for TYK2-ligand crystallography.

Quantitative Data Summary

The following tables summarize crystallographic data for selected TYK2-ligand complexes deposited in the Protein Data Bank (PDB). This allows for a direct comparison of key data collection and refinement statistics.

Table 1: Crystallographic Data for TYK2 Pseudokinase (JH2) Domain Complexes
PDB IDLigandOrganismExpression SystemResolution (Å)R-work / R-free
8S9A [8]TAK-279Homo sapiensSpodoptera frugiperda1.830.185 / 0.224
6NZR Compound 23Homo sapiensNot specified2.150.201 / 0.245
6NZP Compound 24Homo sapiensNot specified2.300.210 / 0.250
Table 2: Crystallographic Data for TYK2 Kinase (JH1) Domain Complexes
PDB IDLigandOrganismExpression SystemResolution (Å)R-work / R-free
6X8F [9]Compound 11Homo sapiensSpodoptera frugiperda2.300.198 / 0.243
4GVJ (2-amino-1H-pyrrolo[2,3-d]pyrimidin-4-yl)amine derivativeHomo sapiensNot specified2.000.178 / 0.218
2J77 3-aminoindazole derivativeMus musculusNot specified2.600.211 / 0.261

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and crystallization of TYK2 for structural studies.

Protocol 1: Expression and Purification of TYK2 Domains

This protocol is a generalized procedure based on methodologies reported for human and murine TYK2 constructs.[3][10]

1. Construct Design and Cloning:

  • For JH1 (Kinase) Domain: Clone the sequence encoding the human TYK2 kinase domain (e.g., residues 885-1176) or murine TYK2 kinase domain (e.g., residues 870-1170) into a suitable expression vector (e.g., pFastBac for insect cells or pET series for E. coli).[3]

  • For JH2 (Pseudokinase) Domain: Clone the sequence for the human TYK2 pseudokinase domain (e.g., residues 566-884) into an expression vector.

  • Tags: Incorporate an N-terminal or C-terminal affinity tag (e.g., Hexa-histidine tag) to facilitate purification.

  • Mutations: For kinase domain constructs, introducing a kinase-inactivating mutation (e.g., D1023N in human TYK2) can improve protein stability and behavior during purification and crystallization.[3]

2. Protein Expression (Insect Cells - Baculovirus Expression Vector System):

  • Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) according to the manufacturer's instructions.

  • Infect Spodoptera frugiperda (Sf9) cells at a density of 2 x 10^6 cells/mL with the high-titer baculovirus stock.

  • Incubate the culture at 27°C with shaking for 48-72 hours.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes.

3. Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP, and protease inhibitors).

  • Lyse the cells by sonication on ice or using a microfluidizer.

  • Clarify the lysate by centrifugation at 40,000 x g for 45 minutes at 4°C.

4. Affinity Chromatography:

  • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 5% glycerol, 1 mM TCEP).

  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5% glycerol, 1 mM TCEP).

5. Size-Exclusion Chromatography (Gel Filtration):

  • Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with gel filtration buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Collect fractions corresponding to the monomeric TYK2 domain.

  • Assess purity by SDS-PAGE and concentrate the protein to 10-20 mg/mL for crystallization trials.

Protocol 2: Crystallization of TYK2-Ligand Complexes

Two primary methods are used to obtain protein-ligand complex crystals: co-crystallization and crystal soaking. The choice of method depends on the ligand's properties and its effect on protein stability and crystallization.

Method A: Co-crystallization

This method is often preferred when the ligand is known to stabilize the protein.[10]

  • Ligand Preparation: Dissolve the ligand in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50-100 mM).

  • Complex Formation: Incubate the purified TYK2 protein (at ~0.5 mg/mL) with the ligand at a 5 to 10-fold molar excess for at least 1 hour on ice.

  • Concentration: Concentrate the protein-ligand complex to a final concentration of 10-15 mg/mL.

  • Crystallization Setup:

    • Use the vapor diffusion method (sitting or hanging drop).

    • Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

    • Example Condition (murine TYK2 JH1): Reservoir solution containing 4.3–4.7 M ammonium formate, 100 mM Tris pH 8.0.[1]

    • Example Condition (human TYK2 JH2-JH1): Reservoir solution containing various polyethylene glycols (PEGs) and salts. Screening is essential.

  • Incubation: Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Method B: Crystal Soaking

This method is advantageous when apo-crystals of TYK2 can be readily obtained and is suitable for screening multiple ligands.

  • Apo-Crystal Growth: Grow crystals of TYK2 without the ligand using the crystallization setup described above. Note that obtaining apo-crystals of TYK2 can be challenging as ligands often enhance stability required for crystallization.[10]

  • Soaking Solution Preparation: Prepare a soaking solution by adding the ligand from a concentrated stock (e.g., 100 mM in DMSO) into the crystallization reservoir solution to a final ligand concentration of 1-10 mM. The final DMSO concentration should typically be kept below 10% (v/v) to avoid crystal damage.

  • Soaking: Transfer the apo-crystals into a drop of the soaking solution.

  • Incubation: Incubate for a period ranging from a few minutes to 24 hours, depending on the ligand's affinity and solubility.

  • Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution (typically the soaking solution supplemented with 20-25% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen for data collection.

Data Collection and Structure Determination

  • Data Collection: Collect X-ray diffraction data from a single frozen crystal at a synchrotron source.

  • Data Processing: Process the diffraction data using software such as XDS or HKL2000 to integrate intensities and scale the data.

  • Structure Solution: Solve the phase problem using molecular replacement with a previously determined JAK family kinase structure as a search model (e.g., PDB ID: 4GVJ for the kinase domain).

  • Model Building and Refinement: Iteratively build the TYK2-ligand model into the electron density maps using software like Coot and refine the structure using programs such as REFMAC5 or Phenix.refine.

  • Validation: Validate the final model using tools like MolProbity to check for geometric soundness and agreement with the experimental data. Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

References

Measuring TYK2 Ligand Binding Kinetics Using Surface Plasmon Resonance: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2] As such, TYK2 has emerged as a significant therapeutic target for the development of novel inhibitors.[1] Understanding the binding kinetics of small molecule ligands to TYK2 is paramount for drug discovery and development, as it provides insights into the potency, selectivity, and mechanism of action of potential drug candidates. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time measurement of biomolecular interactions, providing quantitative data on association rates (kₐ or kₒₙ), dissociation rates (kₒff), and equilibrium dissociation constants (Kₒ).[3][4] This application note provides a detailed protocol for utilizing SPR to characterize the binding kinetics of small molecule inhibitors to the TYK2 protein.

TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors.[5][6][7] This pathway regulates essential cellular processes such as immunity, cell proliferation, and differentiation.[6] Dysregulation of the TYK2-mediated signaling cascade is associated with the pathogenesis of numerous autoimmune disorders, making it an attractive target for therapeutic intervention.[1][2]

Signaling Pathway

The TYK2 signaling cascade is initiated by the binding of cytokines, such as interleukins (IL-12, IL-23) and type I interferons (IFNs), to their cognate receptors on the cell surface.[2] This binding event induces receptor dimerization, bringing the associated TYK2 proteins into close proximity, leading to their autophosphorylation and activation. Activated TYK2 then phosphorylates the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][7][8] Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[5][8]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding TYK2_inactive TYK2 Receptor->TYK2_inactive 2. Dimerization TYK2_active TYK2-P TYK2_inactive->TYK2_active 3. Autophosphorylation STAT_inactive STAT TYK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P Dimer STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription

TYK2 Signaling Pathway

Experimental Workflow

The general workflow for measuring TYK2 ligand binding kinetics using SPR involves several key steps, from immobilization of the TYK2 protein on a sensor chip to the injection of the small molecule analyte and subsequent data analysis.

SPR_Workflow Immobilization 1. Immobilize TYK2 on Sensor Chip Analyte_Prep 2. Prepare Analyte (Ligand) Dilutions Immobilization->Analyte_Prep Binding_Assay 3. Inject Analyte over TYK2 Surface Analyte_Prep->Binding_Assay Regeneration 4. Regenerate Sensor Surface Binding_Assay->Regeneration Data_Analysis 5. Analyze Sensorgram Data Binding_Assay->Data_Analysis Regeneration->Binding_Assay Next Concentration

SPR Experimental Workflow

Quantitative Data Summary

The following table summarizes the binding affinities of several small molecule inhibitors to the TYK2 pseudokinase (JH2) domain, as determined by various binding assays. While specific kₒₙ and kₒff values are often proprietary, the equilibrium dissociation constant (Kₒ) provides a key measure of binding affinity.

CompoundTarget DomainBinding Affinity (Kₒ) (nM)
SHR 2178TYK2 JH20.34
SHR 8751TYK2 JH20.032
SHR 9332TYK2 JH20.04
SHR 2396TYK2 JH20.029
SHR 0936TYK2 JH20.0074
DeucravacitinibTYK2 JH2Not explicitly stated
RopsacitinibTYK2 JH10.049
BrepocitinibTYK2 JH10.12

Note: Data for SHR compounds and Deucravacitinib binding patterns are from a study on novel small molecule TYK2 pseudokinase ligands.[9][10] Data for Ropsacitinib and Brepocitinib are also from the same study, showing their affinity for the JH1 domain.[10]

Detailed Experimental Protocols

Materials and Reagents
  • SPR Instrument and Sensor Chips: A surface plasmon resonance instrument (e.g., Biacore, OpenSPR) and appropriate sensor chips (e.g., CM5, Streptavidin-coated).

  • Recombinant TYK2 Protein: Purified, recombinant human TYK2 protein (full-length or specific domains like JH2). For capture-based immobilization, biotinylated TYK2 can be used.

  • Small Molecule Ligands: The small molecule inhibitors of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Immobilization Buffers: For amine coupling, use 10 mM sodium acetate at various pH values (e.g., 4.0, 4.5, 5.0) to optimize immobilization.

  • Running Buffer: A suitable buffer for the binding assay, typically HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The addition of a small percentage of DMSO (e.g., 1-5%) may be necessary to maintain ligand solubility.

  • Regeneration Solution: A solution to remove the bound analyte from the immobilized ligand without denaturing the ligand. This needs to be empirically determined and can range from low pH glycine solutions (e.g., 10 mM glycine pH 2.0) to high salt concentrations.

  • Amine Coupling Reagents: N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Blocking Agent: 1 M ethanolamine-HCl pH 8.5.

Protocol 1: TYK2 Immobilization via Amine Coupling

Amine coupling is a common method for covalently immobilizing proteins to a carboxymethylated dextran surface.

  • Surface Preparation: Equilibrate the CM5 sensor chip with running buffer.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Ligand Immobilization: Inject a solution of TYK2 protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-5000 RU for initial screening). The optimal pH for immobilization should be determined empirically.

  • Surface Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.

  • Stabilization: Wash the surface with several injections of the regeneration solution to remove any non-covalently bound protein and to stabilize the baseline.

Protocol 2: Ligand Binding Kinetics Measurement
  • Analyte Preparation: Prepare a series of dilutions of the small molecule ligand in running buffer. A typical concentration range for kinetic analysis is 0.1x to 10x the expected Kₒ. A buffer-only injection (blank) should also be included for double referencing.

  • Association: Inject the lowest concentration of the analyte over the immobilized TYK2 surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-180 seconds) to monitor the association phase.

  • Dissociation: Switch the flow back to running buffer and monitor the dissociation of the ligand from the TYK2 surface for a defined period (e.g., 300-600 seconds).

  • Regeneration: Inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection. The contact time should be minimized to preserve the activity of the immobilized TYK2.

  • Repeat: Repeat steps 2-4 for each concentration of the analyte, including the buffer blank.

Data Analysis
  • Data Processing: The raw sensorgram data is processed by subtracting the reference channel signal and the buffer blank injection signal. This corrects for bulk refractive index changes and non-specific binding.

  • Kinetic Model Fitting: The processed sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₒ = kₒff / kₐ).

  • Data Quality Assessment: The quality of the fit should be assessed by examining the residuals (the difference between the fitted curve and the experimental data) and the chi-squared (χ²) value. The residuals should be randomly distributed around zero, and the χ² value should be low.

Conclusion

Surface Plasmon Resonance is an indispensable tool for the detailed characterization of TYK2-ligand interactions. The ability to obtain real-time kinetic data provides a deeper understanding of the binding mechanism of potential inhibitors, which is critical for guiding lead optimization and selecting promising drug candidates. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize SPR in the study of TYK2 and the development of novel therapeutics for autoimmune and inflammatory diseases.

References

Application Notes and Protocols for Flow Cytometry Analysis of pSTAT4 in TYK2-Activated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is an intracellular enzyme that plays a critical role in mediating immune responses.[1] It is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2] Upon cytokine binding to their receptors, TYK2 is activated and subsequently phosphorylates downstream targets, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Specifically, TYK2-mediated signaling is crucial for the phosphorylation of STAT4 (pSTAT4) in response to IL-12.[1][4] This activation of STAT4 is a pivotal event in the differentiation of naïve T helper cells into Th1 cells, which are essential for cell-mediated immunity.[4]

The ability to accurately measure the phosphorylation of STAT4 in response to TYK2 activation is therefore of significant interest in immunology and drug development, particularly for therapies targeting autoimmune diseases and cancers.[5][6] Flow cytometry offers a powerful, single-cell resolution method to quantify intracellular phosphorylated proteins like pSTAT4, enabling detailed analysis of signaling pathways in heterogeneous cell populations.[7][8] This application note provides a detailed protocol for the detection of pSTAT4 in TYK2-activated cells using phospho-specific flow cytometry.

TYK2-STAT4 Signaling Pathway

The binding of IL-12 to its receptor (IL-12R) initiates the activation of the associated kinases, TYK2 and JAK2.[1][4] These activated kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-12R, creating docking sites for STAT4.[9] Once recruited to the receptor complex, STAT4 is phosphorylated by the activated TYK2 and JAK2.[9] Phosphorylated STAT4 (pSTAT4) then dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes, including those involved in Th1 cell differentiation and function.[4]

TYK2_STAT4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12Rβ1 IL-12Rβ2 IL-12->IL-12R Binding TYK2 TYK2 IL-12R->TYK2 Activation JAK2 JAK2 IL-12R->JAK2 Activation STAT4 STAT4 TYK2->STAT4 Phosphorylation JAK2->STAT4 Phosphorylation pSTAT4 pSTAT4 pSTAT4_dimer pSTAT4 Dimer pSTAT4->pSTAT4_dimer Dimerization pSTAT4_dimer_nuc pSTAT4 Dimer pSTAT4_dimer->pSTAT4_dimer_nuc Translocation Gene Target Gene (e.g., IFN-γ) pSTAT4_dimer_nuc->Gene Gene Transcription Experimental_Workflow start Start: Cell Preparation cell_prep Prepare single-cell suspension (e.g., PBMCs) start->cell_prep stimulation Stimulate cells with IL-12 (e.g., 50 ng/mL for 15 min at 37°C) cell_prep->stimulation fixation Fix cells immediately (e.g., with 4% paraformaldehyde) stimulation->fixation permeabilization Permeabilize cells (e.g., with ice-cold methanol) fixation->permeabilization surface_staining Stain for surface markers (e.g., CD4) permeabilization->surface_staining intracellular_staining Stain for intracellular pSTAT4 surface_staining->intracellular_staining acquisition Acquire data on a flow cytometer intracellular_staining->acquisition analysis Analyze data (Gating and quantification of pSTAT4+) acquisition->analysis end End analysis->end

References

Quantifying TYK2 ATP Consumption with the Kinase-Glo® Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in immunity and inflammation. Dysregulation of TYK2 activity is implicated in various autoimmune diseases, making it a compelling target for therapeutic intervention. The Kinase-Glo® luminescent kinase assay provides a sensitive and high-throughput method to measure the activity of TYK2 by quantifying ATP consumption. This application note details the principles, protocols, and expected outcomes for utilizing the Kinase-Glo® assay to study TYK2 kinase activity and screen for potential inhibitors.

The Kinase-Glo® assay is a homogeneous, bioluminescent assay that measures the amount of ATP remaining in a solution following a kinase reaction. The light-generating reaction, catalyzed by luciferase, is dependent on ATP, and therefore, the luminescent signal is inversely proportional to the kinase activity. The assay's simplicity, sensitivity, and scalability make it an ideal platform for academic research and industrial drug discovery campaigns targeting TYK2.

Principle of the Kinase-Glo® Assay

The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP consumed during the enzymatic reaction. The assay is performed in a single-well format by adding the Kinase-Glo® Reagent to the completed kinase reaction. This reagent contains a thermostable luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, resulting in the emission of light. The amount of light produced is directly proportional to the concentration of ATP in the well. Therefore, a lower luminescence signal indicates higher kinase activity due to greater ATP consumption.

TYK2 Signaling Pathway

TYK2 is an intracellular, non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23. Upon cytokine binding to its receptor, TYK2, in concert with other JAK family members, is activated through autophosphorylation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, nuclear translocation, and regulation of target gene expression.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2_inactive TYK2 JAK_inactive JAK TYK2_active p-TYK2 TYK2_inactive->TYK2_active Autophosphorylation JAK_active p-JAK JAK_inactive->JAK_active Transphosphorylation STAT_inactive STAT TYK2_active->STAT_inactive Phosphorylation JAK_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Nuclear Translocation

Caption: TYK2 Signaling Pathway.

Data Presentation

Table 1: Recombinant TYK2 Enzyme Specifications
ParameterValueReference
SourceHuman, recombinant, N-terminal His-tag[1]
Expression SystemBaculovirus-infected Sf9 cells[1]
Molecular Weight (MW)~38 kDa (catalytic domain) / ~110 kDa (full-length)[1][2]
Purity>90-95%[1][2]
Specific Activity18 pmol/min/µg or 1.8 nmol/min/mg[1][2]

Note: Specific activity can vary between enzyme preparations and assay conditions.

Table 2: TYK2 Kinase-Glo® Assay Parameters
ParameterRecommended Value/Range
Recombinant TYK2 Concentration0.25 - 1.0 ng/µL
SubstrateIRS-1tide or Poly(Glu, Tyr) 4:1
Substrate Concentration0.25 mg/mL (IRS-1tide) or plate coating
ATP Concentration10 - 30 µM (near apparent Km)
Apparent ATP KmExperimentally determined (see protocol below)
Reaction Time40 - 60 minutes
Reaction Temperature30°C or Room Temperature
Table 3: Performance Characteristics of the TYK2 Kinase-Glo® Assay
ParameterTypical Value
Z'-factor> 0.7
Signal-to-Background Ratio> 10
Table 4: IC₅₀ Values of Known Inhibitors against TYK2
InhibitorIC₅₀ (nM)Assay ConditionsReference
Staurosporine< 0.1Radiometric HotSpot™ assay, 10 µM ATP[3]
Tofacitinib489Caliper-based mobility shift assay, 1 mM ATP
PF-0667351829Caliper-based mobility shift assay, 1 mM ATP

Experimental Protocols

I. Determination of Apparent ATP Km for TYK2

Objective: To determine the concentration of ATP at which the TYK2 kinase reaction velocity is half-maximal (apparent Km). This value is crucial for optimizing the ATP concentration in subsequent inhibitor screening assays.

Materials:

  • Recombinant human TYK2 enzyme

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • TYK2 substrate (e.g., IRS-1tide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Prepare a serial dilution of ATP: Prepare a 2-fold serial dilution of ATP in kinase reaction buffer, ranging from a high concentration (e.g., 200 µM) down to 0 µM.

  • Prepare the kinase/substrate mixture: Prepare a master mix containing the TYK2 enzyme and substrate in kinase reaction buffer. The final concentration of TYK2 should be in the linear range of the assay, determined from an initial enzyme titration.

  • Set up the kinase reaction: In a white assay plate, add the kinase/substrate mixture to each well.

  • Initiate the reaction: Add the serially diluted ATP solutions to the wells to start the kinase reaction.

  • Incubate: Incubate the plate at 30°C for a fixed time (e.g., 60 minutes).

  • Terminate the reaction and detect ATP: Add an equal volume of Kinase-Glo® Reagent to each well.

  • Incubate: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence: Read the luminescence using a plate reader.

  • Data analysis: Plot the luminescence signal (RLU) against the ATP concentration. The signal will be inversely proportional to kinase activity. To determine the apparent Km, convert the RLU values to the amount of ATP consumed and fit the data to the Michaelis-Menten equation.

ATP_Km_Determination_Workflow Start Start Prepare_ATP_Dilutions Prepare Serial Dilutions of ATP Start->Prepare_ATP_Dilutions Prepare_Kinase_Substrate_Mix Prepare TYK2/Substrate Master Mix Start->Prepare_Kinase_Substrate_Mix Initiate_Reaction Add ATP Dilutions to Initiate Reaction Prepare_ATP_Dilutions->Initiate_Reaction Setup_Reaction Add Kinase/Substrate Mix to Plate Prepare_Kinase_Substrate_Mix->Setup_Reaction Setup_Reaction->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_Reaction->Add_KinaseGlo Incubate_Luminescence Incubate at Room Temperature Add_KinaseGlo->Incubate_Luminescence Read_Luminescence Measure Luminescence Incubate_Luminescence->Read_Luminescence Analyze_Data Plot Data and Calculate Apparent ATP Km Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Apparent ATP Km Determination.

II. TYK2 Inhibitor Screening Protocol

Objective: To screen for and determine the potency (IC₅₀) of small molecule inhibitors against TYK2.

Materials:

  • Same as for ATP Km determination

  • Test compounds (inhibitors) dissolved in DMSO

Procedure:

  • Prepare inhibitor dilutions: Prepare a serial dilution of the test compounds in DMSO. Then, dilute these further in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Prepare kinase/substrate/ATP mixture: Prepare a master mix containing TYK2 enzyme, substrate, and ATP (at a concentration equal to the apparent Km) in kinase reaction buffer.

  • Set up the reaction: In a white assay plate, add the serially diluted inhibitor solutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiate the reaction: Add the kinase/substrate/ATP mixture to all wells to start the reaction.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Terminate and detect: Add an equal volume of Kinase-Glo® Reagent to each well.

  • Incubate: Incubate at room temperature for 10 minutes.

  • Measure luminescence: Read the luminescence.

  • Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Inhibitor_Screening_Workflow Start Start Prepare_Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitors Start->Prepare_Inhibitor_Dilutions Prepare_Master_Mix Prepare TYK2/Substrate/ATP Master Mix Start->Prepare_Master_Mix Setup_Reaction Add Inhibitor Dilutions to Plate Prepare_Inhibitor_Dilutions->Setup_Reaction Initiate_Reaction Add Master Mix to Initiate Reaction Prepare_Master_Mix->Initiate_Reaction Setup_Reaction->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_Reaction->Add_KinaseGlo Incubate_Luminescence Incubate at Room Temperature Add_KinaseGlo->Incubate_Luminescence Read_Luminescence Measure Luminescence Incubate_Luminescence->Read_Luminescence Analyze_Data Calculate % Inhibition and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for TYK2 Inhibitor Screening.

Conclusion

The Kinase-Glo® luminescent assay is a robust and reliable method for quantifying the ATP consumption of TYK2 and for screening potential inhibitors. Its high sensitivity, broad dynamic range, and simple "add-mix-read" format make it highly amenable to high-throughput screening applications in drug discovery. By following the detailed protocols provided in this application note, researchers can effectively study the enzymatic activity of TYK2 and identify novel modulators for the treatment of TYK2-mediated diseases.

References

Application Notes and Protocols for LanthaScreen® TR-FRET TYK2 Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in immune and inflammatory responses. Dysregulation of TYK2 activity has been implicated in various autoimmune diseases, making it a compelling therapeutic target for the development of novel inhibitors. The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform offers a robust and sensitive method for profiling TYK2 inhibitors in a high-throughput format. This document provides detailed application notes and protocols for utilizing the LanthaScreen® TR-FRET technology for the characterization of TYK2 inhibitors.

The LanthaScreen® assays are available in two primary formats for kinase inhibitor profiling: a kinase activity assay that measures the phosphorylation of a substrate and a kinase binding assay that quantifies the displacement of a fluorescent tracer from the kinase active site. Both formats provide a homogenous, "mix-and-read" procedure that is well-suited for automated screening.

Principle of the LanthaScreen® TR-FRET Assay

The LanthaScreen® TR-FRET technology is based on the principle of Förster Resonance Energy Transfer between a terbium (Tb) or europium (Eu) chelate donor fluorophore and a fluorescein or other suitable acceptor fluorophore. In the context of a kinase activity assay, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by TYK2, the binding of the terbium-labeled antibody to the fluorescein-labeled substrate brings the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal. Inhibitors of TYK2 will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[1][2]

In the kinase binding assay format, a europium-labeled anti-tag antibody binds to a tagged TYK2 protein, and a fluorescently labeled, ATP-competitive tracer binds to the kinase's active site. This dual binding results in a high TR-FRET signal. When a test compound competes with the tracer for binding to the TYK2 active site, the FRET is disrupted, leading to a decrease in the signal.[3]

The time-resolved nature of the measurement minimizes interference from background fluorescence and scattered light, thereby increasing data quality and assay robustness.[4] The ratiometric readout, calculated as the ratio of the acceptor emission to the donor emission, further reduces well-to-well variability.[2]

TYK2 Signaling Pathway

TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines, including interferons (IFNs) and interleukins (ILs) such as IL-12 and IL-23. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into close proximity, leading to their auto- and trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, which drives various immune responses.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor tyk2 TYK2 receptor->tyk2 Activation & Phosphorylation jak JAK (e.g., JAK2) receptor->jak Activation & Phosphorylation stat STAT tyk2->stat Phosphorylation jak->stat Phosphorylation cytokine Cytokine (e.g., IL-12, IL-23, IFN) cytokine->receptor Binding & Receptor Dimerization p_stat p-STAT stat->p_stat stat_dimer STAT Dimer p_stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Modulation of

TYK2-mediated cytokine signaling pathway.

Data Presentation

The following table summarizes representative data for known kinase inhibitors against TYK2 using the LanthaScreen® TR-FRET assay format. IC50 values are determined from a 10-point dose-response curve.

InhibitorTargetAssay FormatATP ConcentrationIC50 (nM)Z'-factor
StaurosporineTYK2Binding AssayN/A150> 0.8
JAK Inhibitor ITYK2Activity Assay7.9 µM (Km,app)50> 0.7
Compound XTYK2Activity Assay7.9 µM (Km,app)12> 0.7
Compound YTYK2Binding AssayN/A250> 0.8

Note: The IC50 values presented are for illustrative purposes and may vary depending on specific assay conditions and reagent lots.

Experimental Protocols

LanthaScreen® TR-FRET TYK2 Kinase Activity Assay Protocol

This protocol is designed to measure the enzymatic activity of TYK2 and determine the potency of inhibitors. The assay development involves three main steps: optimization of the kinase concentration, determination of the apparent ATP Km (Km,app), and inhibitor profiling.[1]

Materials and Reagents:

  • TYK2 Kinase

  • Fluorescein-labeled substrate (e.g., FL-Poly-GT)

  • LanthaScreen® Tb-anti-pTyr (e.g., P-Tyr-100) Antibody

  • Kinase Buffer A (5X)

  • TR-FRET Dilution Buffer

  • ATP

  • EDTA

  • Test Inhibitors

  • Low-volume 384-well plates (black or white)

  • TR-FRET compatible plate reader

Experimental Workflow:

Activity_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Inhibitor and Kinase/Substrate Mix to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature (e.g., 60 min) C->D E Stop Reaction with EDTA and Add Tb-Antibody D->E F Incubate at Room Temperature (e.g., 60 min) E->F G Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 495 nm & 520 nm) F->G H Calculate Emission Ratio and Determine IC50 G->H

LanthaScreen® TYK2 Kinase Activity Assay Workflow.

Step 1: Kinase Titration (to determine EC80)

  • Prepare a serial dilution of TYK2 kinase in 1X Kinase Buffer.

  • Add 5 µL of each kinase dilution to the wells of a 384-well plate.

  • Add 5 µL of 2X fluorescein-labeled substrate to each well.

  • Add 10 µL of 2X ATP (at a high concentration, e.g., 2 mM) to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Add 20 µL of TR-FRET Dilution Buffer containing 2X EDTA and 2X Tb-anti-pTyr antibody.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader.

  • Plot the emission ratio (520 nm / 495 nm) versus kinase concentration and determine the EC80 concentration.

Step 2: ATP Titration (to determine Km,app)

  • Prepare a serial dilution of ATP in 1X Kinase Buffer.

  • Add 5 µL of 4X TYK2 kinase (at the EC80 concentration determined in Step 1) to the wells of a 384-well plate.

  • Add 5 µL of 4X fluorescein-labeled substrate.

  • Add 10 µL of 2X ATP dilutions to the respective wells.

  • Follow steps 5-9 from the Kinase Titration protocol.

  • Plot the emission ratio versus ATP concentration and determine the EC50, which represents the apparent ATP Km.

Step 3: Inhibitor Profiling (IC50 Determination)

  • Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer with a constant, low percentage of DMSO.

  • Add 5 µL of 4X inhibitor dilutions to the wells of a 384-well plate.

  • Add 5 µL of 4X TYK2 kinase (at its EC50 concentration determined at the ATP Km,app).

  • Add 5 µL of 4X fluorescein-labeled substrate.

  • Initiate the reaction by adding 5 µL of 4X ATP at the determined Km,app.

  • Follow steps 5-9 from the Kinase Titration protocol.

  • Plot the emission ratio versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

LanthaScreen® Eu Kinase Binding Assay Protocol for TYK2

This protocol measures the affinity of inhibitors to the TYK2 active site by competing with a fluorescently labeled tracer.[3]

Materials and Reagents:

  • GST-tagged TYK2 Kinase

  • LanthaScreen® Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (5X)

  • Test Inhibitors

  • Staurosporine (as a control competitor)

  • Low-volume 384-well plates (white recommended)

  • TR-FRET compatible plate reader

Experimental Workflow:

Binding_Assay_Workflow A Prepare Reagents (Kinase/Antibody Mix, Tracer, Inhibitor) B Add Inhibitor to Plate A->B C Add Kinase/Eu-Antibody Mixture B->C D Add Kinase Tracer C->D E Incubate at Room Temperature (e.g., 60 min) D->E F Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 615 nm & 665 nm) E->F G Calculate Emission Ratio and Determine IC50 F->G

LanthaScreen® TYK2 Kinase Binding Assay Workflow.

Step 1: Tracer Titration (to determine Tracer Kd)

  • Prepare a serial dilution of Kinase Tracer 236 in 1X Kinase Buffer A.

  • Add 5 µL of each tracer dilution to triplicate wells of a 384-well plate.

  • To a parallel set of wells, add 5 µL of a high concentration of a known competitor (e.g., staurosporine) to determine the background signal.

  • Prepare a 3X solution of TYK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

  • Add 10 µL of the kinase/antibody mixture to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Plot the emission ratio (665 nm / 615 nm) versus tracer concentration to determine the tracer Kd. Select a tracer concentration for inhibitor profiling that is at or near the Kd.[6]

Step 2: Inhibitor Profiling (IC50 Determination)

  • Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer A with a constant, low percentage of DMSO.

  • Add 5 µL of 3X inhibitor dilutions to the wells of a 384-well plate.

  • Prepare a 3X solution of TYK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Prepare a 3X solution of Kinase Tracer 236 at the concentration determined in Step 1.

  • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader.

  • Plot the emission ratio versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Data Analysis and Interpretation

The primary data output from the LanthaScreen® assay is the TR-FRET emission ratio. For inhibitor profiling, the percentage of inhibition is calculated relative to high (no inhibitor) and low (high concentration of a potent inhibitor) controls. The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic model using a suitable software package such as GraphPad Prism.

The Z'-factor is a statistical parameter used to assess the quality and robustness of an assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Conclusion

The LanthaScreen® TR-FRET assays provide a powerful and versatile platform for the discovery and characterization of TYK2 inhibitors. The homogenous format, coupled with the sensitivity and robustness of TR-FRET technology, enables efficient screening of large compound libraries and detailed mechanistic studies of lead compounds. The protocols outlined in this document provide a comprehensive guide for researchers to successfully implement these assays in their drug discovery programs.

References

Application Notes and Protocols for AlphaLISA Assay Detecting TYK2-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a pivotal role in cytokine signaling pathways that are crucial for immune responses.[1] TYK2 is activated by various cytokines, including interferons (IFNs) and interleukins (ILs), and subsequently phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. This leads to the dimerization and nuclear translocation of STATs, where they regulate the transcription of target genes involved in inflammation and immunity. The interaction of TYK2 with the cytoplasmic domains of cytokine receptors, such as the interferon-alpha/beta receptor 1 (IFNAR1), is a critical initial step in the signal transduction cascade.[2][3][4] Consequently, the development of robust and high-throughput assays to study the TYK2-protein interactions is of significant interest for the discovery of novel therapeutics for autoimmune and inflammatory diseases.

The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology offers a highly sensitive, no-wash, bead-based immunoassay platform suitable for studying biomolecular interactions.[5][6] This application note provides a detailed protocol for utilizing the AlphaLISA technology to detect and quantify the interaction between TYK2 and IFNAR1.

Principle of the Assay

The AlphaLISA assay for detecting the interaction between TYK2 and IFNAR1 is based on the proximity of two distinct bead types: a Donor bead and an Acceptor bead. In this proposed assay, a tagged recombinant TYK2 protein (e.g., His-tagged) is captured by an Acceptor bead coated with an appropriate antibody or affinity matrix (e.g., anti-His).[7] The interacting partner, a tagged recombinant IFNAR1 protein (e.g., biotinylated), is captured by a Streptavidin-coated Donor bead.[5] When TYK2 and IFNAR1 interact, the Donor and Acceptor beads are brought into close proximity (within 200 nm). Upon laser excitation at 680 nm, the Donor bead generates singlet oxygen molecules. If an Acceptor bead is nearby, the singlet oxygen molecules transfer energy to the Acceptor bead, which then emits light at a specific wavelength (615 nm). The intensity of the emitted light is directly proportional to the extent of the TYK2-IFNAR1 interaction.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
Recombinant Human TYK2, His-taggedBPS Bioscience40285[8]
Recombinant Human IFNAR1, BiotinylatedReprokineRKH01335Bi[9]
AlphaLISA Anti-6His Acceptor BeadsRevvityAL178C[10]
AlphaLISA Streptavidin Donor BeadsRevvity6760002S[11]
AlphaLISA Universal Assay Buffer, 5XRevvityAL001F
384-well White OptiPlate™Revvity6007290
TopSeal™-A PLUS Adhesive Sealing FilmRevvity6050185

Experimental Protocols

A. Reagent Preparation
  • AlphaLISA Universal Assay Buffer (1X): Dilute the 5X AlphaLISA Universal Assay Buffer to 1X with nuclease-free water.

  • Recombinant Proteins: Reconstitute the lyophilized His-tagged TYK2 and biotinylated IFNAR1 proteins according to the manufacturer's instructions to create stock solutions. Aliquot and store at -80°C. On the day of the experiment, thaw the aliquots on ice and dilute to the desired concentrations in 1X AlphaLISA Universal Assay Buffer.

  • AlphaLISA Beads:

    • Anti-His Acceptor Beads: Dilute the stock suspension in 1X AlphaLISA Universal Assay Buffer to the desired working concentration.

    • Streptavidin Donor Beads: Dilute the stock suspension in 1X AlphaLISA Universal Assay Buffer to the desired working concentration. Note: Donor beads are light-sensitive and should be handled in a light-protected environment.

B. Assay Development and Optimization

To establish a robust assay, it is crucial to optimize the concentrations of the recombinant proteins and the AlphaLISA beads.

1. Protein Cross-Titration:

This experiment aims to determine the optimal concentrations of His-TYK2 and Biotin-IFNAR1 that yield the best signal-to-background ratio.

  • Prepare serial dilutions of His-TYK2 and Biotin-IFNAR1 in 1X AlphaLISA Universal Assay Buffer.

  • In a 384-well plate, add 5 µL of each concentration of His-TYK2 and 5 µL of each concentration of Biotin-IFNAR1 in a matrix format.

  • Add 5 µL of diluted Anti-His Acceptor beads to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Add 5 µL of diluted Streptavidin Donor beads to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an AlphaLISA-compatible plate reader.

Table 1: Representative Data from Protein Cross-Titration

His-TYK2 (nM)Biotin-IFNAR1 (nM)AlphaLISA Signal (Counts)Signal-to-Background
005001.0
1005501.1
0106001.2
1120004.0
101050000100.0
3030150000300.0
100100120000240.0
30030080000160.0

Note: The above data is representative. Optimal concentrations need to be determined empirically.

2. Bead Titration:

Once the optimal protein concentrations are determined, titrate the Acceptor and Donor beads to further optimize the assay window.

  • Use the optimal concentrations of His-TYK2 and Biotin-IFNAR1 determined from the cross-titration experiment.

  • Prepare serial dilutions of Anti-His Acceptor beads and Streptavidin Donor beads.

  • Perform the assay as described above, varying the concentrations of the beads.

Table 2: Representative Data from Bead Titration

Bead Concentration (µg/mL)AlphaLISA Signal (Counts)Signal-to-Background
580000160.0
10150000300.0
20160000320.0
40155000310.0

Note: The above data is representative. Optimal concentrations need to be determined empirically.

C. Final Assay Protocol for TYK2-IFNAR1 Interaction

The following protocol is based on optimized conditions determined from the development experiments.

  • Prepare a master mix of His-TYK2 and Biotin-IFNAR1 at 2X the final optimal concentration in 1X AlphaLISA Universal Assay Buffer.

  • Add 10 µL of the protein master mix to each well of a 384-well plate.

  • Prepare a working solution of Anti-His Acceptor beads at 2X the final optimal concentration.

  • Add 5 µL of the Acceptor bead solution to each well.

  • Seal the plate with TopSeal™-A PLUS and incubate for 60 minutes at room temperature on a plate shaker, protected from light.

  • Prepare a working solution of Streptavidin Donor beads at 4X the final optimal concentration.

  • Add 5 µL of the Donor bead solution to each well.

  • Seal the plate and incubate for 60 minutes at room temperature on a plate shaker, protected from light.

  • Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis and Interpretation

The primary output of the AlphaLISA assay is the raw signal in arbitrary light units (counts). The signal intensity is directly proportional to the amount of TYK2-IFNAR1 complex formed. For inhibitor screening, the data can be normalized to a positive control (no inhibitor) and a negative control (no protein or beads) to calculate the percent inhibition. The IC50 values for inhibitors can be determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 associates IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 associates STAT1 STAT1 TYK2->STAT1 phosphorylates STAT2 STAT2 JAK1->STAT2 phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE binds Gene Gene Transcription ISRE->Gene Cytokine Type I IFN Cytokine->IFNAR1 Cytokine->IFNAR2

Caption: TYK2 Signaling Pathway.

AlphaLISA_Workflow cluster_reagents Reagents cluster_steps Experimental Steps cluster_interaction Interaction and Detection TYK2 His-tagged TYK2 Step1 1. Add His-TYK2 and Biotin-IFNAR1 to well TYK2->Step1 IFNAR1 Biotinylated IFNAR1 IFNAR1->Step1 AcceptorBead Anti-His Acceptor Bead Step2 2. Add Anti-His Acceptor Beads AcceptorBead->Step2 DonorBead Streptavidin Donor Bead Step4 4. Add Streptavidin Donor Beads DonorBead->Step4 Step1->Step2 Step3 3. Incubate Step2->Step3 Step3->Step4 Step5 5. Incubate Step4->Step5 Interaction TYK2 and IFNAR1 interact, bringing beads into proximity. Step5->Interaction Step6 6. Read Plate (680 nm excitation, 615 nm emission) Detection Excitation of Donor bead leads to emission from Acceptor bead. Interaction->Detection Detection->Step6

Caption: AlphaLISA Experimental Workflow.

Conclusion

The AlphaLISA technology provides a powerful platform for the quantitative analysis of TYK2-protein interactions in a homogeneous, high-throughput format. The detailed protocol and optimization guidelines presented here for the TYK2-IFNAR1 interaction can be adapted to study other TYK2-protein interactions, facilitating the screening and characterization of potential therapeutic inhibitors targeting these critical signaling pathways.

References

Application Notes and Protocols for Detecting TYK2 Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It plays a crucial role in cytokine signaling pathways that are essential for immune regulation.[1][3] TYK2 is associated with the intracellular domains of various cytokine receptors, including those for interleukins (IL-6, IL-10, IL-12, IL-23) and type I interferons (IFNs).[1][4][5] Upon cytokine binding, TYK2 undergoes autophosphorylation and subsequently phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] This activation cascade is critical for both innate and adaptive immunity.[4] Dysregulation of TYK2 signaling has been implicated in various autoimmune and inflammatory diseases, making it a significant target for therapeutic intervention.[1]

This document provides a detailed protocol for the detection of TYK2 phosphorylation using Western blotting, a common technique for assessing protein activation.

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in cytokine signaling cascades. Upon ligand binding to its receptor, TYK2, in conjunction with other JAK family members (like JAK1 or JAK2), becomes activated through phosphorylation. Activated TYK2 then phosphorylates specific tyrosine residues on the cytokine receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by TYK2 and other JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in immune responses.[2][3]

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Recruitment JAK_other JAK1/JAK2 Receptor->JAK_other Recruitment pTYK2 p-TYK2 TYK2->pTYK2 Autophosphorylation JAK_other->pTYK2 STAT STAT pTYK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene Nuclear Translocation Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with IFN-α) B 2. Cell Lysis (with phosphatase & protease inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or Nitrocellulose membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-TYK2 & Total TYK2) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Quantification & Normalization) I->J

References

Application Note: A High-Throughput Radiometric Filter Binding Assay for Measuring TYK2 Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in kinase inhibitor screening and profiling.

Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokine receptors, including those for interleukins (IL-12, IL-23) and Type I interferons (IFNs).[1][2][3] Upon cytokine binding, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which then regulate the expression of genes involved in immune and inflammatory responses.[2][4] Dysregulation of the TYK2 pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[1][5] This has established TYK2 as a promising therapeutic target for the development of novel inhibitors.[1][4]

The radiometric filter binding assay is considered a "gold standard" for assessing kinase activity due to its direct measurement of substrate phosphorylation.[6][7][8] This method quantifies the enzymatic transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate.[9] The resulting phosphorylated substrate is captured on a filter membrane, while unreacted [γ-³³P]-ATP is washed away.[6] This robust and universally applicable assay offers high sensitivity, low background signal, and is not prone to interference from compound autofluorescence or light scattering, making it ideal for high-throughput screening (HTS) and detailed kinetic analysis of TYK2 inhibitors.[8][10]

TYK2 Signaling Pathway

TYK2 functions in concert with other JAK family members (JAK1, JAK2) to transduce signals from cytokine receptors. For instance, IL-12 and IL-23 receptor signaling requires a TYK2/JAK2 heterodimer.[5] The binding of a cytokine to its receptor initiates a conformational change, leading to the activation of the associated JAKs. The activated TYK2 then phosphorylates STAT proteins, which dimerize and translocate to the nucleus to modulate the transcription of pro-inflammatory genes.[2][5]

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-12R, IL-23R) TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK Partner (e.g., JAK2) Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene Translocation Cytokine Cytokine (IL-12, IL-23) Cytokine->Receptor Binding Radiometric_Assay_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, ATP, Inhibitors) B 2. Assay Plate Setup Add Kinase, Substrate, and Test Compound/Vehicle A->B C 3. Initiate Kinase Reaction Add [γ-³³P]-ATP Mix B->C D 4. Incubation Allow phosphorylation to occur (e.g., 30-60 min at 30°C) C->D E 5. Terminate Reaction & Spot Transfer reaction mixture to phosphocellulose filter mat D->E F 6. Wash Filter Mat Remove unreacted [γ-³³P]-ATP E->F G 7. Dry & Read Plate Quantify radioactivity using a scintillation counter or phosphorimager F->G H 8. Data Analysis Calculate % Inhibition and determine IC50 values G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TYK2 Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and variability in Tyrosine Kinase 2 (TYK2) cellular assays.

Troubleshooting High Background Noise

High background noise can obscure genuine signals, leading to reduced assay sensitivity and inaccurate results. The following guide addresses common causes of high background in TYK2 cellular assays and provides targeted solutions.

Problem 1: Non-specific Antibody Binding

Non-specific binding of primary or secondary antibodies is a frequent contributor to high background.

Solutions:

  • Optimize Antibody Concentration: Titrate both primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.[1][2]

  • Select High-Affinity Antibodies: Use antibodies with proven high specificity and affinity for their target.[2]

  • Implement Proper Blocking:

    • Increase the blocking incubation time.[3][4]

    • Consider changing the blocking agent. For phosphorylated targets, avoid milk-based blockers as they contain casein, a phosphoprotein, and use Bovine Serum Albumin (BSA) instead.[1]

    • Include a mild detergent like Tween-20 in the blocking and washing buffers.[1]

  • Run Controls: Include a control without the primary antibody to assess non-specific binding of the secondary antibody.[1][4]

Problem 2: Issues with Cell Culture and Lysis

The health and handling of cells are critical for a clean assay.

Solutions:

  • Use Authenticated Cell Lines: Obtain cells from a reputable source like the American Type Culture Collection (ATCC) to avoid cross-contamination or misidentification.[5]

  • Maintain Consistent Culture Conditions: Standardize cell density, passage number, and time from passage to assay to minimize variability.[5] Phenotypic drift can occur after several passages, leading to a heterogeneous cell population.[5]

  • Optimize Cell Lysis: Ensure complete cell lysis to release the target protein, but avoid harsh conditions that can lead to protein degradation and non-specific interactions.

Problem 3: Suboptimal Assay Conditions

Assay parameters must be carefully optimized to reduce background.

Solutions:

  • Optimize Incubation Times and Temperatures: High incubation temperatures can increase non-specific binding. Consider incubating at 4°C.[1][2]

  • Ensure Thorough Washing: Increase the number and duration of wash steps to effectively remove unbound reagents.[1][3][4]

  • Reagent Quality: Use fresh, high-quality reagents and avoid repeated freeze-thaw cycles of sensitive components like enzymes and antibodies.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

Variability in cell-based assays can stem from several factors, including:

  • Cell Culture Conditions: Inconsistent cell density, passage number, and time from the last passage can significantly impact results.[5]

  • Cell Line Authenticity: Using misidentified or cross-contaminated cell lines is a major source of irreproducible data.[5]

  • Reagent Stability: Degradation of critical reagents like growth factors can introduce variability.[7]

  • Manual Handling: Pipetting errors and inconsistencies in handling can be reduced through automation.[7][8]

Q2: How can I reduce the background in my TR-FRET based TYK2 assay?

For TR-FRET assays like LanthaScreen, high background can be due to:

  • Suboptimal Kinase or Tracer Concentration: It is crucial to determine the optimal concentrations of the kinase and the fluorescent tracer. A tracer concentration near or below its dissociation constant (Kd) is often recommended for sensitive inhibitor detection.[9]

  • Insufficient Blocking: Ensure proper blocking steps are included in your protocol.

  • Autofluorescence: Check for autofluorescence from your compounds or the microplate itself.

Q3: My TYK2 inhibitor shows different potency in human versus murine cells. Why?

A potency shift between species is a known phenomenon for some TYK2 inhibitors. This can be attributed to differences in the amino acid sequence of the TYK2 protein, particularly within the ATP-binding site. For instance, a single amino acid difference (I960 in human vs. V in mouse) has been shown to be responsible for potency shifts for certain inhibitors.[10]

Q4: What is the role of the TYK2 pseudokinase domain in inhibitor development?

The pseudokinase (JH2) domain of TYK2 is a regulatory domain that lacks catalytic activity. Targeting this domain with small molecules can allosterically inhibit the catalytic activity of the kinase (JH1) domain. This approach can lead to highly selective inhibitors because the pseudokinase domains are more diverse among the JAK family members than the highly conserved ATP-binding sites of the kinase domains.[11][12]

Experimental Protocols & Data

General Protocol for a TYK2 Cellular Phosphorylation Assay

This protocol provides a general workflow for measuring the inhibition of cytokine-induced STAT phosphorylation.

  • Cell Preparation:

    • Culture cells (e.g., human peripheral blood T cells or a relevant cell line) under standard conditions.

    • Starve cells in serum-free media for a defined period (e.g., 2-4 hours) before stimulation.

  • Compound Treatment:

    • Prepare serial dilutions of the TYK2 inhibitor in DMSO.

    • Pre-incubate the cells with the inhibitor or DMSO (vehicle control) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine that signals through TYK2, such as IL-12 or IL-23, for a short period (e.g., 15-30 minutes).[13]

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Signal Detection:

    • Measure the levels of phosphorylated STAT protein (e.g., pSTAT3 or pSTAT4) using a suitable detection method like Western blotting, ELISA, or flow cytometry.[11][13]

Quantitative Data Summary
ParameterHuman Cells (IC50)Murine Cells (IC50)Reference
PF-06673518 (IL-12 induced pSTAT4) 64 nM518 nM[10]
Tofacitinib (IL-12 induced pSTAT4) Consistent potency (<2-fold difference)Consistent potency (<2-fold difference)[10]
PF-06673518 (IL-15 induced pSTAT) 135 nM127 nM[10]
AssayKinaseTracerNotesReference
LanthaScreen Eu Kinase Binding Assay 5 nM (starting point)30 nM (suggested)Lower kinase concentration may be needed for tight-binding inhibitors.[9]

Visualizations

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK JAK2 Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor TYK2 Inhibitor Inhibitor->TYK2

Caption: Canonical JAK-STAT signaling pathway mediated by TYK2.

Troubleshooting Workflow for High Background Noise

Troubleshooting_Workflow Start High Background Noise Detected CheckAntibody Check Antibody Specificity & Concentration Start->CheckAntibody OptimizeBlocking Optimize Blocking (Agent, Time) CheckAntibody->OptimizeBlocking ImproveWashing Improve Washing Steps (Number, Duration) OptimizeBlocking->ImproveWashing AssessCells Assess Cell Health & Culture Conditions ImproveWashing->AssessCells CheckReagents Verify Reagent Quality & Preparation AssessCells->CheckReagents ReviewProtocol Review Assay Protocol (Incubation Times/Temps) CheckReagents->ReviewProtocol Resolved Problem Resolved ReviewProtocol->Resolved

Caption: A stepwise workflow for diagnosing high background noise.

References

Troubleshooting low signal in TYK2 western blots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in Tyrosine Kinase 2 (TYK2) western blots.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of TYK2 in a western blot?

A1: TYK2 is a non-receptor tyrosine kinase with an approximate molecular weight of 134 kDa.[1]

Q2: In which cellular compartment is TYK2 located?

A2: TYK2 is an intracellular enzyme that associates with the cytoplasmic domains of cytokine receptors.[2] Therefore, it is primarily found in the cytoplasm. Some studies also indicate its presence in the nucleus and plasma membrane.

Q3: What are some positive control cell lines for TYK2 expression?

A3: Several human cell lines express TYK2 and can be used as positive controls. These include, but are not limited to, HeLa, HEK-293, Raji, A431, MDA-MB-231, COS-7, and MCF-7 cells.[3] The expression levels can vary between cell lines.[4][5][6]

Q4: Why is my TYK2 signal weak or absent?

A4: Weak or no signal for TYK2 can be due to a variety of factors including low protein expression in the sample, issues with the primary or secondary antibody, inefficient protein transfer, or problems with the detection reagents.[7][8][9] A systematic troubleshooting approach is necessary to identify the specific cause.

Troubleshooting Guide for Low Signal in TYK2 Western Blots

This guide addresses common issues leading to low signal and provides potential solutions in a question-and-answer format.

Protein Sample & Lysis

Q: Could my sample have low TYK2 expression?

A: Yes, the abundance of TYK2 can vary significantly between different cell types and tissues.[10]

  • Solution:

    • Increase Protein Load: Load a higher amount of total protein onto the gel, for example, 30-50 µg of cell lysate per lane.[8][11] For tissues where TYK2 expression might be low, up to 100 µg may be necessary.[11]

    • Use a Positive Control: Always include a positive control, such as a cell lysate known to express TYK2 (e.g., Raji or HEK-293 cells), to confirm that the blotting procedure is working correctly.

    • Enrich for TYK2: If the protein is of very low abundance, consider enriching your sample for TYK2 using immunoprecipitation prior to western blotting.[7]

Q: Is it possible my protein sample has degraded?

A: Yes, protein degradation can lead to a weaker signal.

  • Solution:

    • Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[7][11][12] If you are studying phosphorylation of TYK2, also include phosphatase inhibitors.[7]

    • Use Fresh Samples: Prepare fresh lysates for your experiments whenever possible. Avoid repeated freeze-thaw cycles.[11]

Antibodies

Q: How can I be sure my primary antibody is working?

A: The primary antibody is crucial for signal detection. Its quality, concentration, and storage can all affect the outcome.

  • Solution:

    • Check Antibody Specificity: Use a knockout-validated antibody if available to ensure it specifically recognizes TYK2.[1]

    • Optimize Antibody Concentration: The optimal antibody concentration can vary. Perform a titration to find the concentration that gives the best signal-to-noise ratio.[13][14] Recommended starting dilutions for TYK2 antibodies are often around 1:1000.[15][16]

    • Increase Incubation Time: Incubating the primary antibody overnight at 4°C can increase the signal.[8]

    • Check Antibody Storage: Ensure the antibody has been stored correctly according to the manufacturer's instructions to prevent loss of activity.[8] Do not reuse diluted antibodies.[11]

Q: Could the secondary antibody be the issue?

A: Yes, an inappropriate or inactive secondary antibody will result in a weak or no signal.

  • Solution:

    • Ensure Compatibility: Make sure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[12]

    • Use a Fresh Secondary Antibody: Secondary antibodies can lose activity over time. Use a fresh or recently purchased antibody and optimize its concentration.

Western Blotting Procedure

Q: How can I check if the protein transfer was successful?

A: Inefficient transfer of a large protein like TYK2 (134 kDa) is a common cause of low signal.

  • Solution:

    • Verify Transfer: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was efficient and even across the gel.[9] You can also stain the gel with Coomassie Blue after transfer to see if any protein remains.

    • Optimize Transfer Conditions: For large proteins, a wet transfer is often more efficient than a semi-dry transfer.[9] You can also try increasing the transfer time or voltage. Adding a small amount of SDS (e.g., 0.05%) to the transfer buffer can aid in the transfer of large proteins.[8]

Q: Could the blocking step be masking the epitope?

A: Yes, over-blocking or using an inappropriate blocking agent can sometimes interfere with antibody binding.

  • Solution:

    • Optimize Blocking: Reduce the blocking time or try a different blocking buffer (e.g., switch from non-fat milk to BSA, or vice versa).[7][8] Typically, a 1-hour block at room temperature is sufficient.[8]

Q: Is it possible I washed the membrane too much?

A: Excessive washing can reduce the signal.

  • Solution:

    • Reduce Washing: Decrease the number or duration of the washing steps after primary and secondary antibody incubations.[7]

Signal Detection

Q: What if my detection reagent is the problem?

A: The substrate for horseradish peroxidase (HRP) or alkaline phosphatase (AP) can lose activity.

  • Solution:

    • Use Fresh Substrate: Ensure your ECL substrate or other detection reagent is not expired and has been stored correctly.[7]

    • Increase Substrate Incubation Time: You can try increasing the incubation time with the substrate.[7]

    • Optimize Exposure: If using film, try longer exposure times.[7] For digital imagers, you can adjust the exposure settings.[17]

Summary of Troubleshooting Parameters

Table 1: Antibody Dilutions and Incubation Times

ParameterRecommendation
Primary Antibody Dilution 1:500 - 1:2000 (start with manufacturer's recommendation)
Primary Antibody Incubation 1-2 hours at room temperature or overnight at 4°C
Secondary Antibody Dilution 1:1000 - 1:10,000
Secondary Antibody Incubation 1 hour at room temperature

Table 2: Protein Loading and Transfer Conditions

ParameterRecommendation for TYK2 (134 kDa)
Protein Load (Cell Lysate) 30-50 µg
Protein Load (Tissue Lysate) 50-100 µg
Gel Percentage 6-8% SDS-PAGE
Transfer Method Wet transfer is often preferred
Transfer Time (Wet) 90 minutes to 2 hours at 100V
Transfer Buffer May include up to 20% methanol and 0.05% SDS

Detailed Experimental Protocol: TYK2 Western Blot

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

    • Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load 30-50 µg of protein per well onto a 6-8% polyacrylamide gel.

    • Include a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane, and filter paper in transfer buffer.

    • Assemble the transfer stack (sandwich).

    • Perform a wet transfer at 100V for 90-120 minutes in an ice bath or at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary TYK2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using X-ray film or a digital imaging system.

Visualizations

Troubleshooting_Workflow start Start: Low TYK2 Signal check_protein Check Protein Sample start->check_protein check_antibody Check Antibodies start->check_antibody check_procedure Check WB Procedure start->check_procedure check_detection Check Detection start->check_detection solution1 Increase Protein Load Use Positive Control Add Protease Inhibitors check_protein->solution1 solution2 Optimize Ab Concentration Incubate Longer (4°C O/N) Check Ab Storage check_antibody->solution2 solution3 Verify Transfer (Ponceau S) Optimize Transfer Conditions Optimize Blocking check_procedure->solution3 solution4 Use Fresh Substrate Increase Exposure Time check_detection->solution4 end Signal Improved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low TYK2 western blot signal.

TYK2_Signaling_Pathway cluster_receptor Receptor Complex cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor Binds tyk2 TYK2 receptor->tyk2 Activates jak JAK (e.g., JAK1, JAK2) receptor->jak Activates stat STATs tyk2->stat Phosphorylates jak->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Regulates

Caption: Simplified TYK2 signaling pathway.

References

Navigating TYK2 Protein Expression and Purification: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyrosine Kinase 2 (TYK2) protein expression and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during the production of this critical immune-regulating protein. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and quantitative data to streamline your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the expression and purification of TYK2 protein.

Expression-Related Issues

Q1: I am observing very low or no expression of TYK2 in E. coli. What are the potential causes and solutions?

A1: Low or no expression in E. coli is a common issue. Here are several factors to investigate:

  • Codon Bias: The human TYK2 gene contains codons that are rare in E. coli, which can hinder translation.

    • Solution: Synthesize a codon-optimized version of the TYK2 gene for your specific E. coli strain.

  • Vector and Promoter Strength: The choice of expression vector and promoter can significantly impact yield.

    • Solution: Ensure your TYK2 gene is correctly in-frame with the promoter. Consider using a vector with a tightly regulated and strong promoter, such as a T7 promoter-based system.

  • Induction Conditions: Suboptimal induction parameters can lead to poor expression.

    • Solution: Optimize the inducer (e.g., IPTG) concentration and the temperature and duration of induction. Lowering the temperature to 18-25°C and extending the induction time can sometimes improve the yield of soluble protein.

  • Protein Toxicity: Overexpression of some proteins can be toxic to the host cells.

    • Solution: Use a tightly regulated expression system, such as the pLysS or pLysE systems, to minimize basal expression before induction. Adding glucose to the growth media can also help suppress basal expression from the lac promoter.[1][2]

Q2: My TYK2 protein is expressed, but it's insoluble and forming inclusion bodies in E. coli. How can I increase its solubility?

A2: Inclusion bodies are insoluble aggregates of misfolded protein. Here are strategies to enhance the solubility of TYK2:

  • Lower Expression Temperature: Reducing the temperature (e.g., to 18-25°C) during induction slows down protein synthesis, which can promote proper folding.[1]

  • Optimize Inducer Concentration: Lowering the concentration of the inducer can reduce the rate of protein expression and prevent aggregation.

  • Use a Solubility-Enhancing Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of TYK2 can improve its solubility.[3][4]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of TYK2.

  • Inclusion Body Solubilization and Refolding: If the above strategies fail, you can purify the inclusion bodies and then solubilize and refold the protein. This typically involves using strong denaturants like guanidine-HCl or urea, followed by a refolding process.[5][6]

Q3: What are the advantages of using insect or mammalian expression systems for TYK2?

A3: Insect and mammalian expression systems offer several advantages over prokaryotic systems for complex proteins like TYK2:

  • Post-Translational Modifications: These systems can perform post-translational modifications, such as phosphorylation, which are often crucial for the activity of kinases like TYK2.[7]

  • Proper Folding: The cellular environment in these eukaryotic systems is more conducive to the correct folding of complex mammalian proteins, reducing the likelihood of inclusion body formation.

  • Higher Yield of Active Protein: For complex proteins, these systems often yield a greater amount of correctly folded and active protein compared to bacterial systems.

Purification-Related Issues

Q4: I am getting a low yield of purified TYK2 after affinity chromatography. What could be the problem?

A4: Low yield after purification can stem from several issues:

  • Inefficient Cell Lysis: If the cells are not completely lysed, a significant amount of your protein will not be released for purification.

    • Solution: Optimize your lysis protocol. This may involve adjusting the sonication parameters, using a French press, or adding lysozyme for bacterial cells.

  • Inaccessible Affinity Tag: The affinity tag on your protein might be buried within the folded structure and unable to bind to the resin.

    • Solution: Consider moving the tag to the other terminus of the protein. In some cases, purification under denaturing conditions may be necessary to expose the tag.[8]

  • Suboptimal Buffer Conditions: The pH or salt concentration of your binding, wash, or elution buffers may not be optimal.

    • Solution: Perform small-scale trials to optimize the buffer compositions. For His-tagged proteins, ensure the lysis and wash buffers do not contain chelating agents like EDTA, and optimize the imidazole concentration in the wash and elution buffers.

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.

    • Solution: Add a protease inhibitor cocktail to your lysis buffer and keep the samples on ice or at 4°C throughout the purification process.[8]

Q5: My purified TYK2 protein is aggregating over time. How can I improve its stability?

A5: Protein aggregation can be a significant problem. Here are some ways to enhance the stability of your purified TYK2:

  • Optimize Buffer Composition: The buffer's pH and salt concentration are critical for protein stability.

    • Solution: Screen different buffer conditions to find the optimal pH and ionic strength. The addition of stabilizing agents like glycerol (10-25%), low concentrations of detergents, or reducing agents like DTT or TCEP can also help.[9]

  • Protein Concentration: High protein concentrations can sometimes promote aggregation.

    • Solution: Store the protein at a lower concentration if possible.

  • Storage Conditions: The way you store your protein is crucial.

    • Solution: For long-term storage, it is generally recommended to store proteins at -80°C.[10] Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to protein degradation.[9][10]

Quantitative Data Summary

The following tables provide a summary of typical expression systems and buffer components used for TYK2 protein production.

Table 1: TYK2 Expression Systems and Typical Purity

Expression SystemHost CellsTypical PurityReference
Baculovirus-Insect CellsSf9, Sf21, Tni>70% - >90%[11]
Mammalian CellsHEK293T>80%[12]
E. coliBL21 strainsVariable[13]

Table 2: Example Buffer Compositions for TYK2 Purification and Storage

Buffer TypeExample CompositionPurposeReference
Lysis Buffer (for inclusion bodies) PBST buffer with 0.5–1.0 % Triton X-100, EDTA, and DTT (up to 50 mM)Cell lysis and initial inclusion body wash[6]
Wash Buffer 1 (for inclusion bodies) Buffer with 1-2% Triton X-100Solubilize membranes and membrane proteins[6]
Wash Buffer 2 (for inclusion bodies) Buffer with 1 M NaClRemove DNA and RNA[14]
Solubilization Buffer (for inclusion bodies) 6M Guanidine HCl or 8M Urea with 5-100mM DTTSolubilize inclusion bodies[6]
Affinity Chromatography Buffer 40 mM Tris-HCl, pH 8.0, 110 mM NaCl, 2.2 mM KCl, 0.04% Tween-20, 20% glycerol, and 3 mM DTTFor FLAG-tag purification[11]
Storage Buffer 1 25 mM Tris-HCl, 100 mM glycine, pH 7.3, 10% glycerolLong-term storage[10]
Storage Buffer 2 50mM Tris-HCl, pH 7.5, 150mM NaCl, 10mM glutathione, 0.1mM EDTA, 0.25mM DTT, 0.1mM PMSF, 25% glycerolLong-term storage[9]

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments related to TYK2 expression and purification.

Protocol 1: Expression of TYK2 in Insect Cells (Baculovirus Expression Vector System)

  • Baculovirus Generation:

    • Co-transfect Sf9 insect cells with the baculovirus transfer vector containing the TYK2 gene and linearized baculovirus DNA.

    • Harvest the supernatant containing the P1 viral stock after 4-5 days.

    • Amplify the viral stock to generate a high-titer P2 stock. A viral titer of ≥1 x 10⁸ PFU/mL is recommended for expression studies.[7]

  • Protein Expression:

    • Infect a suspension culture of Sf9 or Tni cells at a density of 1.5-2.0 x 10⁶ cells/mL with the P2 viral stock at a multiplicity of infection (MOI) of 5-10.

    • Incubate the infected cell culture at 27°C with shaking for 48-72 hours.[7]

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 1,000 x g for 10 minutes.

    • Wash the cell pellet with phosphate-buffered saline (PBS) and store at -80°C until purification.

Protocol 2: Purification of His-tagged TYK2 using Immobilized Metal Affinity Chromatography (IMAC)

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors).

    • Lyse the cells by sonication on ice or by using a French press.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Purification:

    • Equilibrate a Ni-NTA affinity column with lysis buffer without Triton X-100.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange:

    • Exchange the buffer of the eluted protein fractions into a suitable storage buffer using dialysis or a desalting column.

Protocol 3: Solubilization and Refolding of TYK2 from Inclusion Bodies

  • Inclusion Body Isolation:

    • After cell lysis, centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a high salt buffer (e.g., 1 M NaCl) to remove contaminating proteins and nucleic acids.[14]

  • Solubilization:

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 50 mM DTT).[6]

  • Refolding:

    • Refold the solubilized protein by rapidly diluting it into a large volume of refolding buffer or by dialysis against a series of buffers with decreasing concentrations of the denaturant. The refolding buffer should be optimized for pH, ionic strength, and may contain additives like L-arginine or glycerol to suppress aggregation.

  • Purification of Refolded Protein:

    • Purify the refolded TYK2 protein using chromatography techniques such as affinity chromatography followed by size-exclusion chromatography to separate correctly folded monomers from aggregates.

Visualizing Key Processes

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating cytokine signaling. Upon cytokine binding to its receptor, TYK2, in concert with other JAK family members, becomes activated and phosphorylates downstream STAT proteins, leading to the transcription of target genes involved in the immune response.

TYK2_Signaling_Pathway cluster_membrane Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFNs) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK Partner (e.g., JAK1, JAK2) Receptor->JAK Activation STAT STATs TYK2->STAT Phosphorylation JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene Response Immune Response Gene->Response

Caption: The TYK2 signaling cascade.

General Workflow for TYK2 Expression and Purification

This workflow outlines the key stages from gene to purified protein, highlighting decision points based on the chosen expression system and the solubility of the expressed protein.

TYK2_Expression_Purification_Workflow Start TYK2 Gene Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation/ Transfection Cloning->Transformation Expression Protein Expression (Induction) Transformation->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis SolubilityCheck Solubility Check Lysis->SolubilityCheck SolubilityCheck->Soluble Soluble SolubilityCheck->Insoluble Insoluble Purification Affinity Chromatography Soluble->Purification IB_Purification Inclusion Body Purification Insoluble->IB_Purification FinalPurification Further Purification (e.g., SEC) Purification->FinalPurification Solubilization Solubilization & Refolding IB_Purification->Solubilization Solubilization->Purification End Purified TYK2 FinalPurification->End

Caption: TYK2 expression and purification workflow.

References

Technical Support Center: Best Practices for TYK2 Phospho-Specific Antibody Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully performing TYK2 phospho-specific antibody staining. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure reliable and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during TYK2 phospho-specific antibody staining experiments.

ProblemPossible CauseRecommended Solution
Weak or No Signal Inadequate Fixation: Endogenous phosphatases may not be inhibited.Use at least 4% formaldehyde in your fixation buffer to preserve phosphorylation sites.[1]
Incorrect Antibody Dilution: The antibody concentration is too low.Consult the antibody datasheet for the manufacturer's recommended dilution. Titrate the antibody to find the optimal concentration for your specific cell or tissue type.
Suboptimal Incubation Time: Primary antibody incubation may be insufficient.For many phospho-specific antibodies, overnight incubation at 4°C is recommended for optimal signal.[1]
Low Protein Expression: The target protein may not be abundant in your sample.Confirm protein expression using a validated positive control or by Western blot. Consider using a signal amplification method or a brighter fluorophore.[1]
Improper Permeabilization: The antibody cannot access the intracellular target.The choice of permeabilization reagent (e.g., methanol, Triton X-100) can be critical. Refer to the antibody datasheet for the recommended method.[2]
High Background Staining Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding.Reduce the concentration of the primary and/or secondary antibody.[3][4]
Insufficient Blocking: Non-specific sites on the tissue or cells are not adequately blocked.Use a blocking solution such as 5% normal goat serum in Tris-buffered saline with Tween®-20 (TBST). Avoid using milk-based blockers with phospho-specific antibodies as they contain phosphoproteins that can cause non-specific binding.[5][6][7]
Inadequate Washing: Unbound antibodies are not sufficiently washed away.Increase the number and duration of wash steps after antibody incubations. Using TBST for washes is recommended.[1][8]
Autofluorescence: The tissue or cells inherently fluoresce.Examine an unstained sample to assess autofluorescence. If present, consider using a different fixation method or an autofluorescence quenching reagent.[1]
Non-Specific Staining Antibody Cross-Reactivity: The antibody may be binding to other phosphorylated proteins.Validate antibody specificity using peptide competition assays or by treating cells with a phosphatase to confirm signal reduction.[5][6] Use cell lines with known high and low expression of phosphorylated TYK2 as positive and negative controls.
Secondary Antibody Issues: The secondary antibody may be binding non-specifically.Run a control with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is raised against the host species of the primary antibody.[3][8]

Frequently Asked Questions (FAQs)

Q1: Which phosphorylation sites on TYK2 are most commonly studied?

A1: The most frequently investigated phosphorylation sites are Tyrosine 1054 and Tyrosine 1055 (Tyr1054/1055) in the activation loop of the kinase domain.[9][10][11] Phosphorylation at these sites is critical for TYK2 activation.[10][11]

Q2: How should I validate the specificity of my phospho-TYK2 antibody?

A2: Antibody validation is crucial for reliable data. Key validation steps include:

  • Western Blotting: Confirm that the antibody detects a band at the correct molecular weight for TYK2 in lysates from cells known to express the protein.[5]

  • Phosphatase Treatment: Treat your cell or tissue samples with a phosphatase before antibody staining. A specific phospho-antibody should show a significant reduction or elimination of signal after phosphatase treatment.[5]

  • Peptide Competition: Pre-incubate the antibody with the phosphorylated peptide immunogen, which should block its binding to the target protein. As a negative control, pre-incubation with the non-phosphorylated version of the peptide should not affect the staining.[6]

  • Use of Controls: Include positive control cells or tissues (e.g., cells treated with a known activator of the TYK2 pathway like interferon-α) and negative controls (e.g., untreated cells or cells where TYK2 is knocked down).[11]

Q3: What is the best blocking buffer to use for phospho-TYK2 staining?

A3: It is recommended to use a protein-based blocker without milk, such as 5% normal goat serum or bovine serum albumin (BSA) in TBST.[5][7][12] Milk contains casein, a phosphoprotein that can lead to high background when using phospho-specific antibodies.[6][7]

Q4: Can I use the same protocol for different phospho-TYK2 antibodies?

A4: While general principles apply, it is essential to optimize the protocol for each specific antibody. Different antibodies may require different dilutions, incubation times, and antigen retrieval methods for optimal performance.[7] Always refer to the manufacturer's datasheet for initial guidance.

Experimental Protocols

Representative Immunofluorescence Protocol for Phospho-TYK2 (Tyr1054/1055)

This protocol provides a general framework. Optimization may be required for your specific cell type and experimental conditions.

1. Cell Preparation:

  • Culture cells on sterile glass coverslips or in imaging-compatible plates.
  • Treat cells with appropriate stimuli (e.g., interferon-α) to induce TYK2 phosphorylation. Include an untreated control.

2. Fixation:

  • Aspirate culture medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
  • Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[1]

3. Permeabilization:

  • Wash cells three times with PBS for 5 minutes each.
  • Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

4. Blocking:

  • Wash cells three times with PBS for 5 minutes each.
  • Block non-specific binding by incubating in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Dilute the phospho-TYK2 (Tyr1054/1055) antibody in the blocking buffer to the manufacturer's recommended concentration (e.g., 1:50 - 1:200).
  • Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[9]

6. Secondary Antibody Incubation:

  • Wash cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
  • Dilute a fluorophore-conjugated secondary antibody (raised against the host species of the primary antibody) in the blocking buffer.
  • Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

7. Mounting and Imaging:

  • Wash cells three times with PBST for 5 minutes each, protected from light.
  • Wash once with PBS.
  • Mount coverslips onto glass slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
  • Image with a fluorescence microscope using the appropriate filter sets.

Quantitative Data Summary

The following table summarizes typical reagent concentrations and incubation times for phospho-TYK2 antibody staining, compiled from various antibody datasheets and troubleshooting guides.

ParameterRecommendation
Fixative 4% Formaldehyde
Permeabilization Agent 0.2% Triton X-100
Blocking Buffer 5% Normal Goat Serum in TBST
Primary Antibody Dilution (IF/ICC) 1:50 - 1:200
Primary Antibody Dilution (IHC-P) 1:50 - 1:400[9][13]
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Dilution 1:500 - 1:2000
Secondary Antibody Incubation 1 hour at Room Temperature

Visualizing Key Processes

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor TYK2 TYK2 Cytokine Receptor->TYK2 Activation JAK JAK Cytokine Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Cytokine Receptor Binding STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Staining_Workflow Phospho-Specific Antibody Staining Workflow Start Cell Preparation Fixation Fixation (4% Formaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-phospho-TYK2) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mounting Mounting & Imaging SecondaryAb->Mounting End Data Analysis Mounting->End

References

Technical Support Center: Minimizing Off-Target Effects of TYK2 Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of TYK2 chemical probes.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with TYK2 chemical probes?

A1: The most common off-target effects of TYK2 chemical probes involve the inhibition of other Janus kinase (JAK) family members, namely JAK1, JAK2, and JAK3. This is particularly true for ATP-competitive inhibitors that target the highly conserved kinase domain (JH1).[1][2] Off-target inhibition of these kinases can lead to adverse effects such as hematologic abnormalities (associated with JAK2 inhibition) and broader immunosuppression than intended with selective TYK2 inhibition.[3]

Q2: How do allosteric TYK2 inhibitors improve selectivity?

A2: Allosteric TYK2 inhibitors, such as deucravacitinib (BMS-986165), bind to the regulatory pseudokinase (JH2) domain, which is structurally distinct among the JAK family members.[3][4][5] This binding locks the kinase in an inactive conformation without competing with ATP in the highly conserved catalytic domain.[3][4][5] This mechanism of action is the primary strategy for achieving high selectivity for TYK2 over JAK1, JAK2, and JAK3.[4][5]

Q3: What is a suitable negative control for experiments with TYK2 chemical probes?

A3: The ideal negative control is a structurally similar but inactive analog of the chemical probe being used. For some well-characterized probes, inactive enantiomers may be available. If a specific negative control compound is not commercially available, it is recommended to use a well-characterized, structurally distinct compound with no known activity against TYK2 or other JAKs to control for non-specific cellular effects. When using siRNA as an orthogonal approach, a non-targeting or scrambled siRNA serves as a crucial negative control.[6]

Q4: Why am I observing inhibition of JAK1-dependent signaling with my selective allosteric TYK2 inhibitor?

A4: While allosteric inhibitors are designed for high selectivity, some, like deucravacitinib, have been reported to retain a low level of binding to the JH2 domain of JAK1.[7] This may lead to inhibition of JAK1-dependent signaling at high concentrations of the probe. It is crucial to use the lowest effective concentration of the chemical probe and to validate findings with orthogonal methods, such as siRNA knockdown of TYK2, to confirm that the observed phenotype is due to on-target TYK2 inhibition.[6]

Troubleshooting Guides

Problem 1: Unexpected Phenotype or Toxicity in Cellular Assays
  • Symptom: Observation of cellular effects inconsistent with known TYK2 signaling pathways (e.g., unexpected levels of apoptosis, effects on cell proliferation in cell lines where TYK2 is not thought to be a primary driver).

  • Possible Cause 1: Off-target kinase inhibition. The chemical probe may be inhibiting other kinases at the concentration used.

    • Solution:

      • Perform a dose-response experiment: Determine the lowest concentration of the probe that elicits the desired on-target effect (e.g., inhibition of IL-23-induced STAT3 phosphorylation).

      • Run a kinome scan: Profile the chemical probe against a broad panel of kinases to identify potential off-target interactions.

      • Use an orthogonal approach: Confirm the phenotype using a non-pharmacological method, such as siRNA-mediated knockdown of TYK2.

  • Possible Cause 2: Compound-specific toxicity. The chemical probe itself may have inherent toxicity unrelated to its kinase inhibition profile.

    • Solution:

      • Test a structurally related inactive analog: If available, an inactive analog can help distinguish between on-target and off-target toxicity.

      • Assess cell viability with multiple assays: Use different methods (e.g., MTS, trypan blue exclusion, Annexin V staining) to confirm the nature and extent of any cytotoxic effects.

Problem 2: Inconsistent Results in Cellular Target Engagement Assays (e.g., CETSA, NanoBRET)
  • Symptom: High variability in the measured target engagement (e.g., inconsistent thermal shift in CETSA, variable BRET signal in NanoBRET).

  • Possible Cause 1 (CETSA): Suboptimal heating conditions or cell lysis.

    • Solution:

      • Optimize the temperature gradient: Ensure the chosen temperature range adequately covers the melting transition of TYK2.

      • Ensure complete cell lysis: Inefficient lysis can lead to incomplete release of soluble protein, increasing variability.

  • Possible Cause 2 (NanoBRET): Low signal or high background.

    • Solution:

      • Optimize tracer concentration: A suboptimal tracer concentration can lead to a poor assay window.[8]

      • Check for tracer adsorption: Use non-binding surface plates to prevent the tracer from sticking to the plasticware.[8][9]

      • Confirm expression of the NanoLuc-TYK2 fusion protein: Low expression will result in a weak signal.[8]

Problem 3: Discrepancy Between Biochemical and Cellular Assay Data
  • Symptom: A chemical probe is potent and selective in a biochemical (enzymatic) assay but shows reduced potency or selectivity in a cellular assay.

  • Possible Cause 1: Poor cell permeability. The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Solution: Assess compound permeability using standard assays (e.g., PAMPA).

  • Possible Cause 2: High protein binding. The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.

    • Solution: Perform assays in serum-free medium or use a medium with a lower serum concentration, if compatible with the cell line.

  • Possible Cause 3: Active efflux from cells. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein).

    • Solution: Test for efflux pump inhibition or use cell lines with low expression of relevant transporters.

Quantitative Data on TYK2 Chemical Probe Selectivity

The following tables summarize the selectivity of common TYK2 chemical probes.

Table 1: Selectivity of Allosteric and ATP-Competitive TYK2 Inhibitors

CompoundTarget(s)Binding SiteTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Deucravacitinib (BMS-986165) TYK2JH2 (Allosteric)~2.2>10,000>10,000>10,000
Brepocitinib (PF-06700841) TYK2/JAK1JH1 (ATP-competitive)~26~28~83~1500
Ropsacitinib (PF-06826647) TYK2JH1 (ATP-competitive)~3.8~230~140~1100
SAR-20347 TYK2/JAK1JH1 (ATP-competitive)PotentPotentLess PotentLeast Potent

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.[1][2][4][10]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for TYK2 Target Engagement

This protocol is used to confirm that a chemical probe binds to TYK2 in a cellular context.

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the TYK2 chemical probe or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Harvesting and Washing: Harvest cells and wash twice with ice-cold PBS.

  • Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 42°C to 65°C). Include an unheated control.[11]

  • Cell Lysis: Immediately lyse the cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Clarification of Lysates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[11]

  • Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction). Quantify the protein concentration and analyze equal amounts by SDS-PAGE and Western blotting using a validated anti-TYK2 antibody.

  • Data Analysis: Quantify the band intensities. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) between the vehicle- and probe-treated samples indicates target engagement.[11]

NanoBRET™ Target Engagement Intracellular Kinase Assay for TYK2

This assay measures the binding of a chemical probe to TYK2 in live cells.

  • Cell Seeding: Seed HEK293 cells transiently expressing a NanoLuc®-TYK2 fusion protein into 384-well plates.

  • Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ tracer, followed by the addition of the TYK2 chemical probe at various concentrations.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Signal Detection: Measure the BRET signal using a plate reader equipped with appropriate filters for the NanoLuc® donor and the tracer acceptor.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the probe required to displace 50% of the tracer.

Whole Blood Phospho-STAT Assay for TYK2 Pathway Inhibition

This assay assesses the functional consequence of TYK2 inhibition by measuring the phosphorylation of downstream STAT proteins.

  • Blood Collection and Treatment: Collect whole blood into EDTA-containing tubes. Pre-incubate 100 µL of whole blood with the TYK2 chemical probe or vehicle control for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the blood with a TYK2-dependent cytokine, such as IL-12 (for pSTAT4) or IFN-α (for pSTAT1), for 15 minutes at 37°C.[12] Include an unstimulated control.

  • Lysis and Fixation: Lyse red blood cells and fix the leukocytes using a specialized lysis/fixation buffer.

  • Permeabilization and Staining: Permeabilize the cells and stain with fluorochrome-conjugated antibodies against a phospho-STAT protein (e.g., anti-pSTAT4) and cell surface markers to identify specific immune cell populations (e.g., CD4+ T cells).

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. A reduction in the MFI in probe-treated samples compared to vehicle-treated samples indicates inhibition of the TYK2 signaling pathway.

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytokines Cytokines IL-12R IL-12R TYK2 TYK2 IL-12R->TYK2 JAK2 JAK2 IL-12R->JAK2 IL-23R IL-23R IL-23R->TYK2 IL-23R->JAK2 IFNAR IFNAR IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 IL-12 IL-12 IL-12->IL-12R binds IL-23 IL-23 IL-23->IL-23R binds Type I IFN Type I IFN Type I IFN->IFNAR binds STATs STATs TYK2->STATs phosphorylates JAK2->STATs phosphorylates JAK1->STATs phosphorylates Gene Transcription Gene Transcription STATs->Gene Transcription dimerize & translocate to nucleus

Caption: TYK2 signaling pathway overview.

Troubleshooting_Workflow start Unexpected Phenotype Observed check_concentration Is the probe used at the lowest effective concentration? start->check_concentration perform_doseresponse Perform Dose-Response Experiment check_concentration->perform_doseresponse No off_target_suspected Potential Off-Target Effect check_concentration->off_target_suspected Yes perform_doseresponse->start run_kinome_scan Run Kinome Scan off_target_suspected->run_kinome_scan use_orthogonal_method Use Orthogonal Method (e.g., siRNA) off_target_suspected->use_orthogonal_method off_target_identified Off-Target Identified run_kinome_scan->off_target_identified on_target_confirmed Phenotype is On-Target use_orthogonal_method->on_target_confirmed

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_global Global Selectivity biochem_assay Enzymatic Assay (e.g., ADP-Glo) cetsa CETSA biochem_assay->cetsa nanobret NanoBRET cetsa->nanobret phospho_stat Phospho-STAT Assay nanobret->phospho_stat kinome_scan Kinome Scan phospho_stat->kinome_scan start TYK2 Chemical Probe start->biochem_assay

References

Technical Support Center: Controlling for Assay Interference from Autofluorescent Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence associated with test compounds in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound autofluorescence and why is it a concern in my assays?

Q2: How can I determine if my test compound is autofluorescent?

A2: A straightforward method to check for compound autofluorescence is to run a "compound-only" control. This involves measuring the fluorescence of your compound in the assay buffer at the same concentration used in your experiment, but without any other assay components like enzymes or cells.[1] A significant signal in this control well compared to a buffer-only blank indicates that your compound is autofluorescent.[1]

Q3: What are the primary sources of autofluorescence in cell-based assays?

A3: Autofluorescence in cell-based assays can originate from several sources:

  • Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, and elastin naturally fluoresce, typically in the blue-green region of the spectrum (350-550 nm).[3][4]

  • Cell Culture Media: Components like phenol red and fetal bovine serum (FBS) can contribute significantly to background fluorescence.[4][5]

  • Fixatives: Aldehyde-based fixatives such as formalin and glutaraldehyde can induce autofluorescence.[3][6]

  • Dead Cells: Dead cells are a notable source of autofluorescence and can non-specifically bind reagents.[4][7]

Q4: What is the difference between autofluorescence and fluorescence quenching?

A4: Autofluorescence is the compound's own emission of light, which adds to the total signal. In contrast, fluorescence quenching is when the test compound reduces the signal from your fluorescent probe, which can lead to false-negative results.[8] Both are forms of assay interference that need to be controlled.

Troubleshooting Guide

This guide addresses common issues encountered when dealing with autofluorescent compounds in your experiments.

Problem Potential Cause Suggested Solution
Unexpectedly high fluorescence signal in wells with the test compound. The compound is autofluorescent at the assay's wavelengths.1. Run a compound-only control: Measure the fluorescence of the compound in the assay buffer to confirm autofluorescence. 2. Perform a spectral scan: Determine the full excitation and emission profile of your compound. 3. Red-shift your assay: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with your compound's fluorescence profile.[1] 4. Background Subtraction: If changing fluorophores is not possible, subtract the signal from the compound-only control from your experimental wells.[8]
Low signal-to-noise ratio, making data interpretation difficult. High background fluorescence from the compound or other assay components is masking the specific signal.1. Optimize compound concentration: Use the lowest effective concentration of your compound.[8] 2. For cell-based assays, use specialized media: Switch to a phenol red-free medium or one with low autofluorescence, like FluoroBrite.[5] 3. Change instrument settings: If available, use bottom-reading optics for adherent cell assays to minimize reading through autofluorescent media.[5] 4. Exclude dead cells: Use a viability dye to gate out dead cells during analysis, as they are a significant source of autofluorescence.[3][4]
High variability in replicate wells containing the test compound. The compound may be precipitating out of solution at the concentration used.1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Perform a solubility test: Determine the solubility of your compound in the assay buffer. 3. Lower the compound concentration: If solubility is an issue, reduce the concentration of the test compound.

Experimental Protocols

Protocol 1: Characterization of Compound Spectral Properties

Objective: To determine the excitation and emission spectra of a test compound to identify potential spectral overlap with assay fluorophores.

Materials:

  • Test compound

  • Appropriate solvent/assay buffer

  • UV-Visible Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Absorbance Spectrum Measurement: a. Prepare a solution of your compound in the assay buffer at the highest concentration to be used in the experiment. b. Use the same assay buffer as a blank to zero the spectrophotometer. c. Scan a range of wavelengths (e.g., 250 nm to 700 nm) to measure the absorbance of your compound.[8] d. The wavelength with the highest absorbance is the compound's λmax for absorbance.

  • Emission Spectrum Measurement: a. Using the same compound solution, place it in the spectrofluorometer. b. Set the excitation wavelength to the λmax determined in the absorbance measurement. c. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength, to detect the fluorescence emission profile. d. The wavelength with the highest fluorescence intensity is the compound's peak emission wavelength.[8]

  • Excitation Spectrum Measurement: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined in the previous step. b. Scan a range of excitation wavelengths to determine the excitation profile. c. The wavelength that produces the highest fluorescence emission is the peak excitation wavelength.

Protocol 2: Background Subtraction for Autofluorescent Compounds

Objective: To correct for compound autofluorescence by subtracting its signal from the total fluorescence measurement.

Materials:

  • Assay plate reader

  • Test compound

  • Assay buffer

  • All other assay components (e.g., enzyme, substrate, cells)

Methodology:

  • Plate Setup: Prepare your assay plate with the following controls:

    • Blank: Wells containing only assay buffer.

    • Compound-Only Control: Wells containing the test compound at various concentrations in assay buffer.

    • Experimental Wells: Wells containing all assay components, including the test compound at various concentrations.

    • Positive and Negative Controls: As required by the specific assay.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Fluorescence Measurement: a. Set the fluorescence reader to the excitation and emission wavelengths of your assay's fluorophore. b. Measure the fluorescence intensity of all wells.

  • Data Analysis: a. Calculate the average fluorescence of the blank wells and subtract this value from all other wells. b. For each concentration of the test compound, subtract the average fluorescence of the corresponding compound-only control well from the average fluorescence of the experimental wells. This corrected value represents the true assay signal.

Data Presentation

Table 1: Common Sources of Autofluorescence and Recommended Fluorophore Strategies

Source of AutofluorescenceTypical Emission RangeRecommended Fluorophore Strategy
Endogenous Cellular Components (NADH, Riboflavin)350-550 nm[3]Use red or far-red emitting dyes (emission >620 nm).[4][8]
Aldehyde FixativesBroad spectrum (blue, green, red)[6]Prefer far-red emitting dyes to minimize overlap.
Phenol Red (in media)Green-YellowUse phenol red-free media or red-shifted fluorophores.[5]
Fetal Bovine Serum (FBS)Violet-Blue[7]Reduce FBS concentration or use alternative blocking agents like BSA.[4][7]

Visualizations

Workflow for Identifying and Mitigating Compound Autofluorescence start Start: Suspected Assay Interference control_exp Run Compound-Only Control start->control_exp is_autofluorescent Is there a significant signal? control_exp->is_autofluorescent no_interference Compound is not autofluorescent at assay wavelengths. Proceed with assay. is_autofluorescent->no_interference No characterize Characterize Compound's Spectrum (Excitation/Emission) is_autofluorescent->characterize Yes end End: Accurate Assay Data no_interference->end overlap Does it overlap with assay fluorophore? characterize->overlap no_overlap No significant spectral overlap. Proceed with caution and controls. overlap->no_overlap No mitigate Mitigation Strategies overlap->mitigate Yes no_overlap->end red_shift Use Red-Shifted Fluorophore mitigate->red_shift background_subtract Perform Background Subtraction mitigate->background_subtract optimize_conc Optimize (Lower) Compound Concentration mitigate->optimize_conc red_shift->end background_subtract->end optimize_conc->end

Caption: A decision-making workflow for addressing compound autofluorescence.

Sources of Autofluorescence in a Cell-Based Assay cluster_sources Potential Sources of Autofluorescence cluster_cell_components Cellular Components cluster_media_components Media Components assay_well Assay Well test_compound Test Compound assay_well->test_compound cells Live/Fixed Cells assay_well->cells media Cell Culture Medium assay_well->media plate Microplate Plastic assay_well->plate nadh NADH cells->nadh riboflavin Riboflavin cells->riboflavin collagen Collagen cells->collagen dead_cells Dead Cells cells->dead_cells phenol_red Phenol Red media->phenol_red fbs FBS media->fbs

References

Strategies for Enhancing TYK2 Assay Reproducibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TYK2 Assays. This resource is designed for researchers, scientists, and drug development professionals to provide robust strategies for improving the reproducibility of Tyrosine Kinase 2 (TYK2) assays. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.

I. Troubleshooting Guides

This section is organized by assay type to help you quickly identify and resolve common challenges.

A. Enzymatic Assays (e.g., ADP-Glo™, Z'-LYTE®)

Question: Why is the background signal in my TYK2 enzymatic assay consistently high?

Answer: High background in enzymatic assays can obscure the true signal and lead to poor data quality. Here are several potential causes and their solutions:

  • Reagent-Related Issues:

    • Contaminated ATP: The ATP stock may contain pre-existing ADP, leading to a high basal signal in ADP-detection assays like ADP-Glo™.

      • Solution: Use fresh, high-purity ATP for each experiment. It is recommended to aliquot ATP upon receipt and store it at -80°C to minimize degradation.

    • Enzyme Instability or Contamination: The TYK2 enzyme preparation may be unstable or contaminated with other kinases or ATPases.

      • Solution: Ensure the enzyme is handled and stored correctly, avoiding multiple freeze-thaw cycles.[1] Use a highly purified and validated TYK2 enzyme. Include a "no enzyme" control to assess the background from other reaction components.

    • Substrate-Independent ADP Production: Some assay buffers or additives may promote the non-enzymatic hydrolysis of ATP to ADP.

      • Solution: Test the assay buffer components individually to identify the source of the high background. Ensure all reagents are prepared in high-purity water.

  • Assay Condition Issues:

    • Excessive Enzyme Concentration: Using too much TYK2 enzyme can lead to a rapid depletion of substrate and a high background signal.

      • Solution: Perform an enzyme titration to determine the optimal concentration that yields a robust signal-to-background ratio within the linear range of the assay.

    • Prolonged Incubation Time: Longer incubation times can increase the non-enzymatic background signal.

      • Solution: Optimize the incubation time to achieve a sufficient signal window while minimizing background noise.

Question: My TYK2 enzymatic assay shows low signal or a small assay window. What are the possible reasons and solutions?

Answer: A low signal or a narrow assay window can make it difficult to accurately determine inhibitor potency. Consider the following troubleshooting steps:

  • Suboptimal Reagent Concentrations:

    • Insufficient ATP: The ATP concentration may be limiting the kinase reaction.

      • Solution: Determine the ATP Km for TYK2 in your assay system and use an ATP concentration at or near the Km for inhibitor screening to ensure optimal enzyme activity and sensitivity to ATP-competitive inhibitors.

    • Low Enzyme Activity: The TYK2 enzyme may have low specific activity.

      • Solution: Verify the activity of your enzyme lot. If necessary, increase the enzyme concentration, but be mindful of the potential for high background.

    • Substrate Concentration: The concentration of the peptide substrate may not be optimal.

      • Solution: Titrate the substrate to find the concentration that gives the best assay performance.

  • Assay Conditions and Detection:

    • Incorrect Buffer Composition: The pH, salt concentration, or presence of detergents in the assay buffer may not be optimal for TYK2 activity.

      • Solution: Refer to the manufacturer's recommendations for the optimal buffer conditions for your specific TYK2 enzyme.

    • Reader Settings: The settings on your plate reader may not be optimized for the assay's detection method (e.g., luminescence, fluorescence).

      • Solution: Ensure the correct filters, gain settings, and integration times are used for your specific assay technology.

B. Binding Assays (e.g., LanthaScreen™, HTRF®)

Question: I am observing a low TR-FRET signal or a small assay window in my TYK2 binding assay. How can I improve it?

Answer: A weak signal in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can compromise data quality. Here are some common causes and solutions:

  • Reagent and Assay Setup:

    • Suboptimal Tracer Concentration: The concentration of the fluorescent tracer is critical for a good assay window.

      • Solution: Perform a tracer titration to determine the optimal concentration, which is typically at or near its Kd for TYK2.[2]

    • Incorrect Kinase Concentration: The amount of TYK2 enzyme will directly impact the signal.

      • Solution: Titrate the TYK2 kinase to find a concentration that yields a robust signal without causing signal saturation.

    • Antibody Performance: The anti-tag antibody used for detection may not be performing optimally.

      • Solution: Ensure the antibody is stored correctly and has not expired. Centrifuge the antibody vial before use to remove any aggregates.[2]

  • Instrumentation and Plate Choice:

    • Incorrect Plate Reader Settings: The reader settings must be appropriate for TR-FRET measurements.

      • Solution: Use instrument settings specifically recommended for LanthaScreen™ or HTRF® assays, including the correct excitation and emission wavelengths, delay time, and integration time.[2]

    • Inappropriate Microplates: The type of microplate can affect the signal.

      • Solution: Use white, low-volume, 384-well plates for TR-FRET assays to maximize signal and minimize background.[2]

Question: My TYK2 binding assay results show high variability between wells. What could be the cause?

Answer: Well-to-well variability can lead to inconsistent results and a poor Z' factor. Here are some potential sources of variability and how to address them:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, use automated liquid handlers.

  • Incomplete Mixing: Inadequate mixing of reagents in the assay wells can lead to heterogeneous reactions.

    • Solution: Ensure thorough mixing after each reagent addition by gentle shaking or orbital mixing.

  • Air Bubbles: Bubbles in the assay wells can interfere with the light path and cause erroneous readings.

    • Solution: Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can sometimes be removed by a brief centrifugation of the plate.

  • Compound Precipitation: Test compounds may precipitate in the assay buffer, leading to inconsistent results.

    • Solution: Check the solubility of your compounds in the assay buffer. The final DMSO concentration should typically be kept below 1%.

C. Cell-Based Assays (e.g., Phospho-TYK2 Western Blot, pSTAT Flow Cytometry)

Question: I am not detecting a clear phospho-TYK2 signal by Western blot after cell stimulation. What should I do?

Answer: Detecting phosphorylated proteins can be challenging due to their transient nature and low abundance. Here are some troubleshooting tips:

  • Sample Preparation:

    • Inefficient Cell Lysis: Incomplete cell lysis will result in low protein yield.

      • Solution: Use a lysis buffer containing strong detergents and protease/phosphatase inhibitors. Keep samples on ice at all times to prevent dephosphorylation.[3]

    • Dephosphorylation: Phosphatases in the cell lysate can remove the phosphate group from TYK2.

      • Solution: Always include a cocktail of phosphatase inhibitors in your lysis buffer and work quickly and at low temperatures.[3]

    • Low Protein Concentration: The amount of protein loaded on the gel may be insufficient.

      • Solution: Load at least 20-30 µg of total protein per lane. For low-abundance phosphoproteins, you may need to load more.[4]

  • Western Blotting Procedure:

    • Inefficient Protein Transfer: The transfer of high molecular weight proteins like TYK2 can be inefficient.

      • Solution: Optimize the transfer conditions (time, voltage, buffer composition) for your specific setup.

    • Inappropriate Blocking Buffer: The choice of blocking buffer is crucial for phospho-specific antibodies.

      • Solution: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[3][5]

    • Primary Antibody Issues: The phospho-TYK2 antibody may not be sensitive or specific enough.

      • Solution: Use a validated antibody at the recommended dilution. Incubate the primary antibody overnight at 4°C to increase the signal.

Question: My pSTAT flow cytometry results show high background or poor separation of positive and negative populations after cytokine stimulation. How can I improve this?

Answer: High background and poor resolution in flow cytometry can make it difficult to quantify changes in STAT phosphorylation. Here are some tips for improvement:

  • Cell Handling and Staining:

    • Suboptimal Cell Stimulation: The cytokine stimulation may not be effective.

      • Solution: Optimize the cytokine concentration and stimulation time to achieve a robust and reproducible response.

    • Cell Viability: A high percentage of dead cells can lead to non-specific antibody binding and high background.

      • Solution: Use a viability dye to exclude dead cells from your analysis.

    • Fixation and Permeabilization: Inadequate fixation and permeabilization can lead to poor antibody penetration and staining.

      • Solution: Use a fixation and permeabilization method optimized for intracellular staining of phosphorylated proteins. Cold methanol is often effective for phospho-protein detection.[6]

  • Flow Cytometer Setup and Data Analysis:

    • Incorrect Compensation: Spectral overlap between fluorochromes can lead to false positives if not properly compensated.

      • Solution: Use single-stained controls to set up the compensation matrix accurately.

    • Instrument Settings: The voltage settings for the photomultiplier tubes (PMTs) may not be optimal.

      • Solution: Titrate your antibodies and optimize the PMT voltages to ensure the signal is on-scale and well-separated from the negative control.

    • Gating Strategy: An inconsistent or subjective gating strategy can introduce variability.

      • Solution: Establish a clear and consistent gating strategy based on forward and side scatter properties, and use fluorescence-minus-one (FMO) controls to set positive gates.

II. Frequently Asked Questions (FAQs)

Q1: What is a good Z' factor for a TYK2 assay, and how do I calculate it?

A1: The Z' (Z-prime) factor is a statistical measure of the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is acceptable. A Z' factor below 0 indicates that the assay is not reliable for screening.

The Z' factor is calculated using the following formula:

Z' = 1 - [(3 * (SDpositive_control + SDnegative_control)) / |Meanpositive_control - Meannegative_control|]

Where:

  • SD is the standard deviation

  • Mean is the average signal

Q2: How does the ATP concentration affect the results of my TYK2 inhibitor screening assay?

A2: The concentration of ATP can significantly impact the apparent potency (IC50) of ATP-competitive inhibitors.

  • High ATP concentrations (saturating conditions) will lead to an underestimation of the inhibitor's potency, resulting in a higher IC50 value.

  • Low ATP concentrations (at or below the Km of ATP for TYK2) will provide a more accurate determination of the inhibitor's potency.

For inhibitor screening, it is generally recommended to use an ATP concentration close to its Km value for the kinase.

Q3: What are the key differences between a biochemical and a cell-based TYK2 assay?

A3:

  • Biochemical assays use purified, recombinant TYK2 enzyme and measure its activity or binding to an inhibitor in a controlled, in vitro environment. They are useful for determining the direct interaction of a compound with the kinase.

  • Cell-based assays measure the activity of TYK2 within a living cell by monitoring downstream signaling events, such as the phosphorylation of STAT proteins. These assays provide a more physiologically relevant context, as they account for factors like cell permeability, off-target effects, and the presence of other cellular components.

Q4: How can I ensure the reproducibility of my TYK2 assays over time?

A4: To ensure long-term reproducibility, it is crucial to:

  • Standardize protocols: Use detailed and consistent standard operating procedures (SOPs) for all aspects of the assay.

  • Qualify reagents: Use reagents from the same lot whenever possible and qualify new lots before use.

  • Calibrate instruments: Regularly calibrate and maintain all equipment, including pipettes and plate readers.

  • Use controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.

  • Track performance: Monitor key assay performance metrics like Z' factor, signal-to-background ratio, and control compound IC50 values over time to detect any drift in assay performance.

III. Data Presentation: Comparison of TYK2 Assay Technologies

The following table summarizes key performance parameters for common TYK2 assay technologies. The values presented are typical and may vary depending on the specific assay conditions and reagents used.

Assay TechnologyPrincipleThroughputTypical Z' FactorKey AdvantagesKey Considerations
ADP-Glo™ Luminescence (ADP detection)High> 0.7[7]High sensitivity, broad ATP rangeRequires a luminometer, multi-step process
LanthaScreen™ TR-FRET (Binding or Activity)High> 0.7Homogeneous, ratiometric measurement reduces interferenceRequires a TR-FRET enabled plate reader, potential for compound interference
Western Blot Chemiluminescence/FluorescenceLowN/AProvides information on protein sizeLabor-intensive, semi-quantitative
Flow Cytometry Fluorescence (pSTAT detection)Medium> 0.5Single-cell analysis, multiplexing capabilitiesRequires specialized equipment and expertise, complex data analysis

IV. Experimental Protocols

A. Protocol for a Generic TYK2 Enzymatic Assay (ADP-Glo™ format)
  • Reagent Preparation:

    • Prepare the 1X Kinase Assay Buffer.

    • Prepare the desired concentrations of TYK2 enzyme, peptide substrate, and ATP in 1X Kinase Assay Buffer.

    • Prepare the test compounds at the desired concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add the test compound or vehicle control to the wells of a 384-well plate.

    • Add the TYK2 enzyme and substrate mixture to all wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

B. Protocol for a Cell-Based Phospho-STAT Assay by Flow Cytometry
  • Cell Culture and Stimulation:

    • Culture the appropriate cell line (e.g., NK-92 cells for IL-12 stimulation) to the desired density.

    • Starve the cells in serum-free media for 2-4 hours.

    • Pre-incubate the cells with the test compounds or vehicle control for the desired time (e.g., 30 minutes).

    • Stimulate the cells with the appropriate cytokine (e.g., IL-12) at the optimal concentration and for the optimal time.

  • Fixation and Permeabilization:

    • Fix the cells with a formaldehyde-based fixation buffer.

    • Permeabilize the cells with ice-cold methanol.

  • Antibody Staining:

    • Wash the cells with staining buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a fluorescently-conjugated anti-phospho-STAT antibody at the predetermined optimal concentration.

    • Wash the cells to remove unbound antibody.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on the live cell population and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

V. Visualizations

TYK2_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_jak JAK Kinase Activation cluster_stat STAT Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Recruitment & Activation JAK JAK Receptor->JAK Recruitment & Activation TYK2->JAK Trans-phosphorylation STAT STAT TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Modulates

Caption: TYK2 Signaling Pathway.

Troubleshooting_Workflow Start Start Problem Assay Issue? Start->Problem High_Background High Background Problem->High_Background Yes Low_Signal Low Signal Problem->Low_Signal Yes High_Variability High Variability Problem->High_Variability Yes Check_Reagents Check Reagents (ATP, Enzyme, Buffer) High_Background->Check_Reagents Optimize_Concentrations Optimize Concentrations (Enzyme, ATP, Substrate) Low_Signal->Optimize_Concentrations Review_Pipetting Review Pipetting & Mixing Technique High_Variability->Review_Pipetting Check_Reader_Settings Check Reader Settings Check_Reagents->Check_Reader_Settings Optimize_Concentrations->Check_Reader_Settings Review_Pipetting->Check_Reader_Settings End Resolved Check_Reader_Settings->End

Caption: General Troubleshooting Workflow.

Experimental_Workflow Reagent_Prep 1. Reagent Preparation Compound_Addition 2. Compound Addition Reagent_Prep->Compound_Addition Reaction_Initiation 3. Reaction Initiation Compound_Addition->Reaction_Initiation Incubation 4. Incubation Reaction_Initiation->Incubation Signal_Detection 5. Signal Detection Incubation->Signal_Detection Data_Analysis 6. Data Analysis Signal_Detection->Data_Analysis

Caption: TYK2 Assay Experimental Workflow.

References

Technical Support Center: Validating Your New TYK2 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the specificity of a new antibody against Tyrosine Kinase 2 (TYK2).

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps to validate the specificity of my new TYK2 antibody?

A1: The initial and most critical step is to confirm that the antibody recognizes the intended target, TYK2. This is typically achieved through a combination of techniques, starting with a Western Blot (WB) analysis using a positive control (a cell line or tissue known to express TYK2) and a negative control (a cell line with low or no TYK2 expression).[1][2] The most stringent negative control is a TYK2 knockout (KO) cell line.[3][4][5]

Q2: My Western Blot shows multiple bands. What does this mean and how can I troubleshoot it?

A2: Multiple bands on a Western Blot can indicate several possibilities:

  • Non-specific binding: The antibody may be cross-reacting with other proteins.[6] To address this, optimize your blocking conditions and antibody concentrations.[7]

  • Protein isoforms or post-translational modifications: TYK2 may exist in different isoforms or have various post-translational modifications (PTMs) that alter its molecular weight.[8]

  • Protein degradation: The sample may have degraded, leading to smaller fragments being detected.[9] Always use fresh lysates and protease inhibitors.

Refer to the Western Blot troubleshooting guide below for detailed solutions.

Q3: Why is a knockout (KO) validated antibody considered the gold standard for specificity?

A3: A knockout (KO) validated antibody is tested on a cell line where the gene for the target protein (in this case, TYK2) has been genetically removed using techniques like CRISPR/Cas9.[3][4] If the antibody is specific, it will show a signal in the wild-type cells but no signal in the KO cells.[5] This provides the most definitive evidence of target specificity.[2]

Q4: Can I use immunoprecipitation (IP) to validate my TYK2 antibody?

A4: Yes, immunoprecipitation followed by mass spectrometry (IP-MS) is a powerful method for antibody validation.[10][11] This technique not only confirms that the antibody can bind to the native TYK2 protein in a complex mixture like a cell lysate but also identifies any off-target proteins that the antibody may be binding to.[10][11]

Q5: What is the TYK2 signaling pathway and why is it relevant for antibody validation?

A5: TYK2 is an intracellular tyrosine kinase that plays a crucial role in immune signaling.[12][13] It is activated by cytokines like interferons (IFNs) and interleukins (ILs) such as IL-12 and IL-23.[13][14][15] Understanding this pathway is important for designing functional validation assays. For example, you can treat cells with a known activator of the TYK2 pathway (e.g., IFN-α) and use your antibody to detect changes in TYK2 phosphorylation or its interaction with downstream signaling partners like STATs.[12][16]

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 Activation JAK JAK CytokineReceptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization GeneExpression Gene Expression Cytokine Cytokine (e.g., IFN, IL-12, IL-23) Cytokine->CytokineReceptor pSTAT_dimer->GeneExpression Translocation

Caption: Simplified TYK2 signaling pathway.

Experimental Workflow for Antibody Validation

Antibody_Validation_Workflow start Start: New TYK2 Antibody wb Western Blot (WB) - Positive Control (e.g., K562 lysate) - Negative Control (e.g., TYK2 KO lysate) start->wb ip Immunoprecipitation (IP) - IP with TYK2 antibody - Analysis by WB or Mass Spectrometry wb->ip if_icc Immunofluorescence (IF) / Immunocytochemistry (ICC) - Staining of TYK2 expressing cells wb->if_icc fc Flow Cytometry (FC) - Staining of permeabilized TYK2 expressing cells wb->fc decision Antibody Specific? wb->decision ip->decision if_icc->decision fc->decision end_pass Validation Passed decision->end_pass Yes end_fail Troubleshoot / Reject Antibody decision->end_fail No

Caption: General workflow for validating a new TYK2 antibody.

Troubleshooting Guides

Western Blot (WB) Troubleshooting
Problem Possible Cause Solution
No Signal Inactive antibodyCheck antibody storage and expiration. Avoid repeated freeze-thaw cycles.
Low protein expressionUse a positive control cell line with known high TYK2 expression (e.g., K562). Increase the amount of protein loaded.[7]
Inefficient transferVerify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.[9][17]
High Background Antibody concentration too highTitrate the primary antibody to find the optimal concentration.[7]
Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[7]
Inadequate washingIncrease the number and duration of washes. Add a detergent like Tween-20 to the wash buffer.[7]
Multiple Bands Non-specific bindingOptimize antibody dilution and blocking conditions.[7]
Protein degradationPrepare fresh lysates with protease inhibitors.[9]
Splice variants or PTMsConsult literature for known TYK2 isoforms. Use a TYK2 KO lysate to confirm which band is specific.[8]
Immunoprecipitation (IP) Troubleshooting
Problem Possible Cause Solution
Low IP Efficiency Antibody not suitable for IPNot all antibodies that work in WB will work in IP. The antibody may not recognize the native protein conformation.
Insufficient antibody or beadsIncrease the amount of antibody and/or protein A/G beads.
Inefficient lysisUse a lysis buffer that effectively solubilizes TYK2 without denaturing it.
High Background Non-specific binding to beadsPre-clear the lysate with beads before adding the antibody.
Insufficient washingIncrease the number and stringency of washes.
Antibody cross-reactivityAnalyze the IP eluate by mass spectrometry to identify co-precipitating proteins.[10]
Immunofluorescence (IF) / Immunocytochemistry (ICC) Troubleshooting
Problem Possible Cause Solution
No Staining Low target expressionUse a cell line known to express TYK2.
Inadequate fixation/permeabilizationOptimize fixation (e.g., PFA concentration and time) and permeabilization (e.g., Triton X-100 or methanol) protocols.
Antibody cannot access epitopeTry antigen retrieval methods if using paraffin-embedded tissues.
High Background Non-specific antibody bindingPerform a titration of the primary antibody. Ensure adequate blocking.
AutofluorescenceUse a different fluorophore or an autofluorescence quenching agent.

Experimental Protocols

Western Blot Protocol for TYK2
  • Lysate Preparation:

    • Culture cells to 70-80% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel at 100V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary TYK2 antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

Immunoprecipitation (IP) Protocol for TYK2
  • Lysate Preparation:

    • Prepare cell lysate as described in the Western Blot protocol, using a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear 500-1000 µg of lysate by incubating with 20 µL of protein A/G beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add 1-5 µg of the TYK2 antibody and incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads 3-5 times with ice-cold IP lysis buffer.

    • Elute the protein by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluate by Western Blotting or Mass Spectrometry.

Immunofluorescence (IF) Protocol for TYK2
  • Cell Preparation:

    • Grow cells on coverslips to 50-70% confluency.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary TYK2 antibody (e.g., 1:200 dilution) for 1 hour at room temperature.

    • Wash 3 times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., 1:500 dilution) for 1 hour in the dark.

    • Wash 3 times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on slides using a mounting medium with DAPI.

    • Image using a fluorescence microscope.

Quantitative Data Summary

Table 1: Recommended Antibody Dilutions for Different Applications

Application Starting Dilution Concentration Range
Western Blot (WB)1:10000.5 - 2 µg/mL
Immunoprecipitation (IP)1:100 - 1:5002 - 10 µg per 1 mg lysate
Immunofluorescence (IF)1:2002.5 - 10 µg/mL
Flow Cytometry (FC)1:1001 - 2 µg per 1x10^6 cells

Note: These are starting recommendations. Optimal dilutions should be determined experimentally.

Table 2: Example of TYK2 Expression in Different Cell Lines (for control selection)

Cell Line TYK2 Expression Level Source
K562HighHuman chronic myelogenous leukemia
JurkatModerateHuman T-cell leukemia
HEK293TLow/TransfectableHuman embryonic kidney
TYK2 KO HEK293TNoneGenetically modified

References

Technical Support Center: Optimizing Cryo-EM Grid Preparation for TYK2 Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cryo-EM grid preparation for determining the structure of Tyrosine Kinase 2 (TYK2).

Troubleshooting Guides

This section addresses common challenges encountered during cryo-EM grid preparation for TYK2 and offers potential solutions.

Problem: Poor Particle Distribution in the Ice

Question: My TYK2 particles are aggregated or unevenly distributed across the grid. What can I do?

Answer: Particle aggregation and poor distribution are common issues that can significantly impact the quality of your cryo-EM data.[1][2][3] Here are several factors to consider and optimize:

  • Sample Purity and Homogeneity: Ensure your TYK2 sample is highly pure and homogeneous.[4][5][6] Use techniques like size-exclusion chromatography (SEC) to confirm a single, monodisperse peak.[7] Aggregation in solution will translate to aggregation on the grid.

  • Protein Concentration: The concentration of your TYK2 sample is a critical parameter.[7][8]

    • Too high: Can lead to particle crowding and aggregation.[8]

    • Too low: Results in sparse particle distribution, making data collection inefficient.[8]

    • Recommendation: Screen a range of concentrations, typically between 0.1 and 5 mg/mL, to find the optimal density.[7]

  • Buffer Composition: The buffer can influence protein stability and behavior at the air-water interface.

    • Additives: Consider adding detergents (e.g., 0.5x CMC of Tween 20, CHAPS) or a small percentage of glycerol (avoiding high concentrations that reduce contrast) to prevent aggregation.[3][8][9][10]

    • Salt Concentration: Optimization of salt concentration can also mitigate aggregation.[2]

  • Grid Surface Properties: The hydrophilicity of the grid surface is crucial for even sample spreading.

    • Glow Discharge: Increase the glow discharge time to make the grid surface more hydrophilic if you observe hydrophobic patches.[9]

    • Support Films: Using grids with a continuous thin carbon film can sometimes improve particle distribution, especially if the protein has an affinity for the carbon support.[3][11]

Problem: Suboptimal Ice Thickness

Question: The ice on my grids is either too thick or too thin. How can I achieve the optimal ice thickness for TYK2?

Answer: Achieving the ideal ice thickness is a balancing act. The ice needs to be thin enough to minimize background noise and maximize contrast, yet thick enough to fully embed the TYK2 particles in their native conformation.[9][12]

  • Blotting Parameters: Blotting time and force are the primary variables for controlling ice thickness.[7][9]

    • Too thick: Increase blotting time and/or force.[9]

    • Too thin: Decrease blotting time and/or force.

  • Blot-free Vitrification: Devices like the chameleon allow for more precise control over ice thickness by eliminating the variability of blotting.[13][14]

  • Environmental Conditions: The humidity and temperature of the vitrification chamber can affect ice thickness.[7] Maintaining high humidity (95-100%) prevents premature sample drying.[7]

  • Grid Type: The type of grid and support film can influence ice thickness. Experiment with different grid types, such as those with varying hole sizes.[9]

Problem: Preferred Orientation of TYK2 Particles

Question: My TYK2 particles are all in the same orientation, which will limit the resolution of the final 3D reconstruction. How can I overcome this?

Answer: Preferred orientation is a significant hurdle in cryo-EM, arising from interactions of the protein with the air-water interface or the grid support.[15][16][17][18] This leads to an incomplete sampling of particle views and an anisotropic reconstruction.[15][19]

  • Biochemical Approaches:

    • Detergents: Adding a small amount of a mild detergent can disrupt interactions with the air-water interface.[9][15]

  • Physical and Experimental Approaches:

    • Grid Supports: Using grids with a thin support layer of carbon or graphene can provide alternative binding surfaces and encourage different orientations.[9][20]

    • Thicker Ice: Collecting data from areas with slightly thicker ice may allow for more random orientations, although this can increase background noise.[1][15]

    • Tilted Data Collection: Tilting the specimen stage during data collection can help to fill in some of the missing views in Fourier space.[16][17][18][19]

  • Computational Methods:

    • Software Solutions: Recent advancements in software, such as signal-to-noise ratio iterative reconstruction methods (SIRM) and self-supervised deep-learning approaches (spIsoNet), can computationally correct for the effects of preferred orientation.[15][16][17][19]

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting concentration for TYK2 for cryo-EM grid preparation?

A1: A good starting point for most proteins, including TYK2, is typically in the range of 0.5-2 mg/mL.[10] However, the optimal concentration is highly sample-dependent, and it is recommended to screen a range of concentrations.[8]

Q2: How can I assess the quality of my TYK2 sample before freezing grids?

A2: Biophysical characterization is crucial for successful cryo-EM.[4][5] Techniques such as size-exclusion chromatography (SEC) to check for homogeneity, and negative stain EM to get a preliminary look at particle integrity and distribution are highly recommended.[7][9] Dynamic light scattering (DLS) and mass photometry can also provide valuable information on aggregation and oligomeric state.[4][5]

Q3: What type of cryo-EM grid is best for TYK2?

A3: The choice of grid depends on the specific characteristics of your TYK2 sample.[7]

  • Holey Carbon Grids (e.g., Quantifoil, C-flat): These are a common starting point.

  • Gold Grids (e.g., UltrAuFoil): These can reduce beam-induced motion and improve image quality.[21]

  • Graphene or Graphene Oxide Coated Grids: These can be beneficial for samples that are prone to preferred orientation or denaturation at the air-water interface.[20]

Q4: What are the key parameters to optimize during vitrification?

A4: The critical parameters for successful vitrification include:

  • Sample Concentration: Directly impacts particle density.[7]

  • Buffer Composition: Affects protein stability.[7]

  • Blotting Time and Force: Controls ice thickness.[7]

  • Chamber Humidity and Temperature: Influences sample evaporation and ice formation.[7]

  • Plunge Speed and Ethane Temperature: Essential for achieving a vitreous (non-crystalline) state.[7]

Quantitative Data Summary

The following tables provide a summary of generally recommended starting parameters for cryo-EM grid preparation. These values should be systematically varied to find the optimal conditions for your specific TYK2 sample.

Table 1: Key Parameters for Cryo-EM Grid Preparation

ParameterOptimal RangeCritical Considerations
Ice Thickness 20-100 nmDependent on the size of the TYK2 complex.[7]
Sample Concentration 0.1-5 mg/mLAdjust based on molecular weight and particle distribution.[7]
Grid Temperature < -150°CRapid cooling is essential for vitrification.[7]
Blotting Time 2-6 secondsHighly sample-dependent; optimize for desired ice thickness.[7]
Chamber Humidity 95-100%Prevents premature drying of the sample.[7]
Chamber Temperature 4-22°CShould ideally match the sample's storage conditions.[7]

Table 2: Common Additives for Sample Optimization

AdditiveTypical ConcentrationPurpose
Detergents (e.g., Tween 20, CHAPS) 0.5x CMCMitigate preferred orientation and aggregation.[10]
Glycerol < 5%Can improve sample stability, but higher concentrations reduce contrast.[3][8]

Experimental Protocols

Protocol 1: Generalized TYK2 Purification for Structural Studies

Note: This is a generalized protocol and may require significant optimization based on the specific TYK2 construct and expression system.

  • Expression: Express the TYK2 construct (full-length or specific domains) in a suitable system (e.g., insect cells/baculovirus).[22]

  • Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.

  • Clarification: Centrifuge the lysate to remove cell debris and filter the supernatant.[23]

  • Affinity Chromatography: Use an affinity tag (e.g., His-tag, GST-tag) for the initial purification step (e.g., Ni-NTA or Glutathione resin).[23][24]

  • Tag Cleavage (Optional): If necessary, cleave the affinity tag using a specific protease.

  • Ion-Exchange Chromatography: Further purify the protein based on its charge.

  • Size-Exclusion Chromatography (SEC): This is a crucial final step to ensure the sample is monodisperse and to exchange it into the final buffer for cryo-EM.[7]

  • Quality Control: Assess the purity and homogeneity of the final sample by SDS-PAGE and negative stain EM.[6]

Protocol 2: General Cryo-EM Grid Preparation and Vitrification

  • Grid Preparation: Glow discharge cryo-EM grids to render the surface hydrophilic.[25]

  • Sample Application: Apply 3-4 µL of the purified TYK2 sample to the grid.[25]

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film. The blotting time and force are critical parameters to optimize.[7][20]

  • Plunge Freezing: Rapidly plunge the grid into a cryogen (typically liquid ethane) cooled by liquid nitrogen to vitrify the sample.[25][26]

  • Storage: Store the vitrified grids in liquid nitrogen until they are ready to be imaged.[26]

Visualizations

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Dimerization & TYK2 Activation JAK1_2 JAK1 or JAK2 Receptor->JAK1_2 STAT STAT TYK2->STAT 3. Phosphorylation JAK1_2->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression 6. Transcription Modulation

Caption: Simplified TYK2-mediated cytokine signaling pathway.

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_grid_prep Grid Preparation cluster_data_collection Data Collection & Processing Purification TYK2 Purification (Affinity, IEX, SEC) QC Quality Control (SDS-PAGE, Neg. Stain, DLS) Purification->QC Grid_Selection Grid Selection & Glow Discharge QC->Grid_Selection Vitrification Sample Application & Vitrification (Plunge Freezing) Grid_Selection->Vitrification Screening Grid Screening (Ice Quality, Particle Distribution) Vitrification->Screening Screening->QC Optimization Loop Data_Acquisition High-Resolution Data Collection (Automated) Screening->Data_Acquisition Image_Processing Image Processing (Particle Picking, 2D/3D Classification) Data_Acquisition->Image_Processing Reconstruction 3D Reconstruction & Model Building Image_Processing->Reconstruction

Caption: General workflow for TYK2 cryo-EM structure determination.

Troubleshooting_Logic cluster_issues Identify Primary Issue cluster_solutions Potential Solutions Start Poor Grid Quality Aggregation Aggregation/ Uneven Distribution Start->Aggregation Ice_Thickness Incorrect Ice Thickness Start->Ice_Thickness Pref_Orientation Preferred Orientation Start->Pref_Orientation Sol_Aggregation Optimize Concentration Adjust Buffer (Additives) Improve Grid Hydrophilicity Aggregation->Sol_Aggregation Sol_Ice Adjust Blotting Parameters (Time/Force) Control Chamber Humidity Ice_Thickness->Sol_Ice Sol_Orientation Add Detergents Use Different Grid Types Tilt Data Collection Computational Correction Pref_Orientation->Sol_Orientation

Caption: Troubleshooting logic for common cryo-EM grid issues.

References

Troubleshooting poor resolution in TYK2 crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor resolution in TYK2 crystallography. This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges in obtaining high-resolution crystal structures of Tyrosine Kinase 2 (TYK2).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Protein Expression and Purification

Question 1: My TYK2 construct expresses poorly or is insoluble. What can I do?

Answer: Poor expression and insolubility are common hurdles for Janus kinases like TYK2.[1] A multi-pronged approach to construct design and expression is often necessary for success.

  • Construct Engineering: A comprehensive construct design effort is highly recommended.[2] Consider the following modifications:

    • N- and C-terminal Truncations: Systematically test different domain boundaries.

    • Species Orthologs: Human TYK2 can be prone to aggregation and solubility issues.[3] Consider using orthologs, such as from mouse, which have been shown to crystallize successfully.[2]

    • Kinase-Inactive Mutants: Introducing mutations to render the kinase inactive can sometimes improve stability and crystallizability.[2]

    • Fusion Partners: Co-expression with a stabilizing partner, such as a fragment of its associated receptor (e.g., IFNAR1), can significantly improve in vitro stability.[1]

  • Expression System: Baculovirus expression in insect cells is a commonly used system for producing TYK2 constructs.[1]

  • Purification Strategy: An abbreviated purification protocol can be beneficial. This may involve batch binding to affinity resin followed by on-column cleavage of the affinity tag to minimize handling and potential aggregation.[3]

Question 2: My purified TYK2 protein precipitates during concentration. How can I prevent this?

Answer: Protein precipitation during concentration is a clear indicator of instability. The introduction of a stabilizing ligand is a critical step to prevent this.

  • Ligand Addition: Introduce a known inhibitor or a stabilizing compound at a low protein concentration before starting the concentration process.[3] This allows the ligand to bind and stabilize the protein, preventing aggregation as the concentration increases.

  • Co-concentration: Co-concentrate the TYK2-ligand complex to the desired concentration for crystallization trials.[3]

Crystallization

Question 3: I am unable to obtain any crystals of my apo-TYK2 protein. What is the problem?

Answer: Crystallization of unliganded (apo) TYK2 is notoriously difficult and has often been unsuccessful.[2][4] The apo-protein is likely too conformationally flexible or unstable to form a well-ordered crystal lattice.

  • Co-crystallization with Ligands: The most successful strategy is to co-crystallize TYK2 with an ATP-competitive inhibitor or an allosteric stabilizer.[2][4] Ligand binding can confer resistance to proteolytic degradation and enhance thermal stability, both of which are crucial for successful crystallization.[2][5] In many reported cases, crystals could not be obtained without a stabilizing ligand.[2][4]

Question 4: My TYK2 crystals are small, poorly formed, or stop growing. How can I optimize them?

Answer: Optimizing initial crystal hits is a crucial step towards obtaining diffraction-quality crystals.

  • Fine-tune Precipitant Concentration: Systematically vary the concentration of the primary precipitant (e.g., PEG 3350) in small increments around the initial hit condition.

  • Vary pH: Screen a range of pH values (e.g., in 0.2 unit increments) for your buffer.

  • Additive Screens: Utilize commercially available or custom-made additive screens. Small molecules, salts, or polymers can sometimes act as "molecular glue" to improve crystal contacts.

  • Control Nucleation and Growth: If crystals appear too quickly and are numerous and small, try reducing the protein concentration or the precipitant concentration to slow down nucleation and favor the growth of fewer, larger crystals. Seeding (micro or macro) can also be a powerful tool to control nucleation.

Improving Diffraction Resolution

Question 5: I have well-formed TYK2 crystals, but they diffract poorly (e.g., >4 Å resolution) or the diffraction is anisotropic. What post-crystallization treatments can I try?

Answer: Poor diffraction from visually appealing crystals is a common problem, often due to loose molecular packing and high solvent content.[6][7] Several post-crystallization treatments can dramatically improve diffraction quality.[6][7]

  • Crystal Annealing: This technique can reduce mosaicity induced by cryo-cooling.[7] The process involves briefly warming a flash-cooled crystal by blocking the cryo-stream for a few seconds until the crystal is clear and then flash-cooling it again.[7]

  • Crystal Dehydration: This is one of the most effective methods for improving crystal order and diffraction resolution.[7][8] By carefully removing water from the crystal's solvent channels, the unit cell can shrink, leading to tighter molecular packing and improved resolution.[8]

    • Methods: Dehydration can be achieved by soaking the crystal in a solution with a higher concentration of the reservoir components or by controlled exposure to air.[7][8]

  • Soaking: Introducing new components into the crystal, such as inhibitors or cryoprotectants, through soaking can sometimes alter the crystal packing for the better. When preparing for cryo-cooling, a sequential soak in increasing concentrations of the cryoprotectant is advisable to minimize osmotic shock to the crystal.[9]

  • Cross-linking: In some cases, gentle cross-linking of the protein molecules within the crystal using reagents like glutaraldehyde can stabilize the lattice and improve diffraction.[6]

Quantitative Data Summary

The following table summarizes reported data for successful TYK2 crystallographic experiments, providing a baseline for expected outcomes.

TYK2 Construct Ligand/Complex Resolution (Å) Reference
Mouse TYK2 (kinase domain)3-aminoindazole inhibitor2.5 - 2.6[2]
Human TYK2 (FERM-SH2 domains)IFNAR1 peptide2.0[1]
Human TYK2 (pseudokinase-kinase module)ATP-competitive inhibitor2.8[4]
Human TYK2 (kinase domain)Compound 22 (PF-06826647)2.21[10]

Experimental Protocols & Methodologies

Protocol 1: Abbreviated Purification of TYK2 for Crystallography This protocol is adapted from methodologies that have proven successful for challenging kinases.[3]

  • Cell Lysis: Resuspend insect cells expressing a GST-tagged TYK2 construct in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, protease inhibitors).

  • Affinity Chromatography (Batch Binding): Add glutathione resin to the clarified cell lysate and allow it to bind for several hours at 4°C with gentle rotation.

  • Resin Wash: Wash the resin extensively with lysis buffer to remove non-specific binders.

  • On-Column Cleavage & Ligand Addition:

    • Resuspend the washed resin in a smaller volume of cleavage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Add TEV protease to cleave the GST tag.

    • Crucially, add a 1.5-fold molar excess of the stabilizing TYK2 inhibitor at this stage.

    • Incubate overnight at 4°C with gentle mixing.

  • Elution & Concentration:

    • Collect the supernatant containing the cleaved TYK2-inhibitor complex.

    • Concentrate the complex to a suitable concentration for crystallization (e.g., 10-15 mg/mL) using a centrifugal concentrator.

Protocol 2: Post-Crystallization Dehydration for Resolution Improvement This is a general protocol that can be adapted for TYK2 crystals.[7][8]

  • Prepare Dehydration Solution: Create a solution containing a higher concentration of the precipitant from your crystallization condition. For example, if your crystals grew in 12% PEG 3350, prepare solutions with 14%, 16%, 18%, and 20% PEG 3350 in the same buffer. Ensure the solution also contains a suitable cryoprotectant (e.g., 20% glycerol).

  • Transfer the Crystal: Using a cryo-loop, carefully transfer a TYK2 crystal from its growth drop into the first dehydration solution (e.g., 14% PEG).

  • Step-wise Soaking: Sequentially transfer the crystal to solutions with increasing precipitant concentration, allowing it to equilibrate for 1-5 minutes at each step. The duration depends on the crystal size and stability.

  • Flash-Cool: After the final dehydration step, immediately plunge the crystal into liquid nitrogen.

  • Test Diffraction: Screen the crystal at a synchrotron beamline to assess any changes in diffraction resolution.

Visualizations

TYK2_Troubleshooting_Workflow cluster_protein Protein Production cluster_purification Purification & Stability cluster_crystallization Crystallization cluster_diffraction Diffraction Quality Poor_Expression Poor Expression / Insolubility Construct_Design Optimize Construct (Truncations, Orthologs, Mutations) Poor_Expression->Construct_Design Co_Expression Co-express with Receptor Peptide Poor_Expression->Co_Expression Precipitation Precipitation on Concentration Add_Ligand Add Stabilizing Ligand Before Concentration Precipitation->Add_Ligand No_Crystals No Crystals (Apo) Co_Crystallize Co-crystallize with Inhibitor No_Crystals->Co_Crystallize Poor_Resolution Poor Resolution (>4 Å) Post_Cryst_Treat Post-Crystallization Treatments (Annealing, Dehydration) Poor_Resolution->Post_Cryst_Treat High_Resolution High-Resolution Data Post_Cryst_Treat->High_Resolution

Caption: Troubleshooting workflow for common issues in TYK2 crystallography.

Ligand_Stabilization_Pathway cluster_problems Common Problems cluster_solutions Successful Outcomes Apo_TYK2 Apo TYK2 (Unstable, Flexible) Complex TYK2-Ligand Complex (Stable, Rigid) Apo_TYK2->Complex Binding Aggregation Aggregation/ Precipitation Apo_TYK2->Aggregation No_Crystals No Crystallization Apo_TYK2->No_Crystals Ligand Stabilizing Ligand / Inhibitor Ligand->Complex Binding Soluble_Protein Soluble Protein at High Concentration Complex->Soluble_Protein Good_Crystals Well-ordered Crystals Complex->Good_Crystals

Caption: Role of ligand binding in stabilizing TYK2 for successful crystallization.

References

Navigating the Cellular Landscape: A Guide to Selecting the Right Cell Model for TYK2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals investigating the role of Tyrosine Kinase 2 (TYK2) in health and disease, the selection of an appropriate cellular model is a critical first step. This guide provides a comprehensive resource for choosing, utilizing, and troubleshooting cell-based assays for TYK2 studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cell models used for studying TYK2 signaling?

A1: The most frequently used cell models for TYK2 research fall into two main categories:

  • Immortalized Cell Lines: These are advantageous due to their ease of culture, reproducibility, and scalability. Common choices include:

    • Hematopoietic cell lines: Jurkat (T lymphocyte), THP-1 (monocyte), U937 (monocyte), and Ba/F3 (pro-B cell) are widely used as they endogenously express components of the JAK-STAT pathway.

    • Epithelial cell lines: HEK293 (human embryonic kidney) and HeLa (human cervical cancer) are often used for overexpression or reporter gene assays due to their high transfection efficiency.

    • Cancer cell lines: Various cancer cell lines from breast, prostate, and lung tissues are used to study the role of TYK2 in oncology.[1]

  • Primary Cells: These cells are isolated directly from tissues and more closely represent the in vivo environment. Common primary cells for TYK2 studies include:

    • Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of immune cells including T cells, B cells, NK cells, and monocytes.

    • Isolated Immune Cell Subsets: Purified T cells, B cells, NK cells, or dendritic cells allow for the study of TYK2 signaling in specific immune cell populations.

Q2: How do I choose between a cell line and primary cells for my TYK2 experiment?

A2: The choice depends on the specific research question:

  • Use cell lines for:

    • Initial screening of TYK2 inhibitors.

    • Mechanistic studies involving genetic manipulation (knockout, knockdown, or overexpression).

    • High-throughput screening assays.

  • Use primary cells for:

    • Validating findings from cell line studies in a more physiologically relevant system.

    • Studying cell-type-specific TYK2 signaling.

    • Investigating the effects of TYK2 inhibitors on primary human immune responses.

Q3: What are the key TYK2 signaling pathways I should be aware of?

A3: TYK2 is a non-receptor tyrosine kinase that is a crucial component of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It mediates signaling for several key cytokines, including:

  • Type I Interferons (IFN-α/β): In conjunction with JAK1, TYK2 mediates IFN-α/β signaling, leading to the phosphorylation of STAT1 and STAT2.[2]

  • Interleukin-12 (IL-12): TYK2 and JAK2 are activated upon IL-12 binding to its receptor, resulting in the phosphorylation of STAT4.[2]

  • Interleukin-23 (IL-23): Similar to IL-12, TYK2 and JAK2 are involved in IL-23 receptor signaling, leading to the phosphorylation of STAT3 and STAT4.[2]

  • Interleukin-10 (IL-10): TYK2 and JAK1 mediate IL-10 signaling, resulting in the phosphorylation of STAT1, STAT3, and STAT5.[2]

Troubleshooting Guides

Issue 1: Low or no detectable STAT phosphorylation after cytokine stimulation.

  • Question: I have stimulated my cells with the appropriate cytokine, but I am not seeing an increase in STAT phosphorylation by Western blot. What could be the problem?

  • Answer:

    • Cell Line Competence: Confirm that your chosen cell line expresses the necessary cytokine receptors and downstream signaling components. Refer to the TYK2 Expression in Common Cell Lines table below.

    • Cytokine Activity: Ensure the cytokine used is fresh and has been stored correctly. Test a range of concentrations and stimulation times. A typical starting point is 10-100 ng/mL for 15-30 minutes.

    • Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of your target proteins.[3] Keep samples on ice throughout the lysis procedure.[3]

    • Antibody Quality: Use a phospho-specific antibody that has been validated for Western blotting. Run a positive control (e.g., a cell line known to respond to the cytokine) to verify your antibody and protocol.

    • Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which can lead to high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[3][4]

Issue 2: Inefficient knockdown of TYK2 using siRNA.

  • Question: I have transfected my cells with TYK2 siRNA, but I am not seeing a significant reduction in TYK2 protein levels. What can I do?

  • Answer:

    • siRNA Concentration and Reagent: Optimize the concentration of siRNA and the siRNA:transfection reagent ratio.[6] A typical starting range for siRNA is 10-50 nM.

    • siRNA Sequence: If optimization fails, try a different, validated siRNA sequence targeting a different region of the TYK2 mRNA.

Quantitative Data

Table 1: TYK2 Expression in Common Cell Lines

Cell LineCell TypeTYK2 RNA Expression (nTPM)[8][9]TYK2 Protein Expression[8][9]
HEK293 Embryonic Kidney~15-20Detected
HeLa Cervical Cancer~10-15Detected
Jurkat T Lymphocyte~25-30Detected
THP-1 Monocyte~30-40High
U937 Monocyte~20-25Detected
Ba/F3 Pro-B LymphocyteNot availableUsed for overexpression
MCF-7 Breast Cancer~5-10Low
PC-3 Prostate Cancer~10-15Detected

nTPM: normalized Transcripts Per Million. Data is approximate and collated from the Human Protein Atlas. Protein expression is based on mass spectrometry data where available.

Table 2: In Vitro IC50 Values for TYK2 Inhibitor (Deucravacitinib)

AssayCell TypeCytokine StimulusMeasured EndpointIC50 (nM)
Cellular SignalingT-cellsIFNαSTAT-luciferase reporter~2-14[10]
Cellular SignalingT-cellsIL-23STAT-luciferase reporter~2-14[10]
Cellular SignalingHuman Whole BloodIL-12IFN-γ production~19[11]
Cellular SignalingHuman Whole BloodIFNαpSTAT1~100[10]
Biochemical AssayN/AN/AProbe displacement0.2[11]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT1 (pSTAT1)

  • Cell Seeding: Seed 1-2 x 10^6 cells per well in a 6-well plate and allow them to adhere/recover overnight.

  • Serum Starvation (Optional): For some cell lines, serum starvation for 4-6 hours can reduce basal STAT phosphorylation.

  • Cytokine Stimulation: Stimulate cells with the desired cytokine (e.g., 100 ng/mL IFN-α) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis:

    • Place the plate on ice and aspirate the media.

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12]

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.[12]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

    • Incubate with a primary antibody against pSTAT1 (Tyr701) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.

    • Wash the membrane 3x for 5 minutes with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 5 minutes with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with an antibody against total STAT1 to confirm equal loading.

Protocol 2: siRNA-mediated Knockdown of TYK2 in Jurkat Cells

  • Cell Preparation: One day before transfection, seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in antibiotic-free RPMI-1640 medium with 10% FBS.

  • Transfection Complex Preparation (per well of a 6-well plate):

    • Solution A: Dilute 50 pmol of TYK2 siRNA (or a non-targeting control siRNA) in 250 µL of Opti-MEM medium.[13]

    • Solution B: Dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of Opti-MEM medium.[13]

    • Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature.[13]

  • Transfection:

    • Add the 500 µL transfection complex to one well of a 6-well plate containing 2 x 10^6 Jurkat cells in 1.5 mL of fresh antibiotic-free medium.

    • Gently rock the plate to mix.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown:

    • qRT-PCR: Harvest a portion of the cells at 24-48 hours post-transfection, extract RNA, and perform qRT-PCR to quantify TYK2 mRNA levels relative to a housekeeping gene.

    • Western Blot: At 48-72 hours post-transfection, harvest the remaining cells, prepare cell lysates, and perform a Western blot for total TYK2 protein as described above. Re-probe for a loading control (e.g., GAPDH or β-actin) to confirm equal loading.

Visualizations

TYK2_Signaling_Pathways cluster_ifn Type I IFN Signaling cluster_il12 IL-12 Signaling cluster_il23 IL-23 Signaling IFN-α/β IFN-α/β IFNAR IFNAR1/2 IFN-α/β->IFNAR JAK1_IFN JAK1 IFNAR->JAK1_IFN TYK2_IFN TYK2 IFNAR->TYK2_IFN STAT1_IFN pSTAT1 JAK1_IFN->STAT1_IFN STAT2_IFN pSTAT2 JAK1_IFN->STAT2_IFN TYK2_IFN->STAT1_IFN TYK2_IFN->STAT2_IFN Gene Transcription Gene Transcription STAT1_IFN->Gene Transcription ISGF3 complex STAT2_IFN->Gene Transcription ISGF3 complex IL-12 IL-12 IL12R IL-12Rβ1/β2 IL-12->IL12R JAK2_IL12 JAK2 IL12R->JAK2_IL12 TYK2_IL12 TYK2 IL12R->TYK2_IL12 STAT4_IL12 pSTAT4 JAK2_IL12->STAT4_IL12 TYK2_IL12->STAT4_IL12 STAT4_IL12->Gene Transcription IL-23 IL-23 IL23R IL-23R/IL-12Rβ1 IL-23->IL23R JAK2_IL23 JAK2 IL23R->JAK2_IL23 TYK2_IL23 TYK2 IL23R->TYK2_IL23 STAT3_IL23 pSTAT3 JAK2_IL23->STAT3_IL23 TYK2_IL23->STAT3_IL23 STAT3_IL23->Gene Transcription

Caption: Key TYK2-mediated cytokine signaling pathways.

Experimental_Workflow start Choose Cell Model (e.g., Jurkat, Primary T-cells) culture Cell Culture & Expansion start->culture treatment Treatment (Cytokine, Inhibitor, or siRNA) culture->treatment lysis Cell Lysis (with phosphatase/protease inhibitors) treatment->lysis quantification Protein Quantification lysis->quantification western Western Blot (pSTAT, total STAT, TYK2) quantification->western analysis Data Analysis (Densitometry, IC50 calculation) western->analysis

Caption: General experimental workflow for studying TYK2.

References

Normalizing TYK2 signaling data across different experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals normalize TYK2 signaling data across different experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for normalizing phospho-TYK2 levels in Western blots across multiple experiments?

The most robust method for normalizing phosphorylation signals is to calculate the ratio of the phosphorylated protein to the total protein.[1][2] This approach accounts for variations in protein loading and transfer, providing an accurate measure of the phosphorylation status relative to the total amount of TYK2 protein.

For enhanced accuracy, Total Protein Normalization (TPN) is increasingly preferred over traditional housekeeping proteins (HKPs).[3][4] TPN measures the total protein in each lane, providing a more reliable loading control as the expression of HKPs can sometimes vary with experimental conditions.[4][5]

Normalization Strategies Comparison:

Normalization MethodProsConsBest For
Phospho/Total Protein Ratio Accounts for specific protein level changes. Provides an internal loading control.[1][2]Requires highly specific antibodies for both forms.Gold standard for phosphorylation studies.
Total Protein Normalization (TPN) More accurate than HKPs; measures entire lane.[3][4] Wide linear range.[5]May require special stains (e.g., Ponceau S, SYPRO Ruby) or imagers (for stain-free tech).[5]Experiments where HKP expression may be affected by treatments.
Housekeeping Proteins (HKPs) Simple, widely used, and cost-effective.[5]Expression can be unstable under different experimental conditions.[5] Risk of signal saturation.Preliminary experiments or when HKP stability has been validated for the specific conditions.
Q2: How can I minimize inter-assay variability in my TYK2 signaling experiments?

Inter-assay variability refers to the variation observed when an experiment is repeated over time.[6] To minimize this, consistency is key.

Key Strategies to Reduce Inter-Assay Variability:

  • Standardized Protocols: Use a detailed, standardized protocol for every step, from cell culture and stimulation to sample lysis and Western blotting.

  • Batch Processing: Whenever possible, analyze samples from a single comparative experiment in the same batch (e.g., on the same gel/blot).

  • Consistent Reagents: Use the same lot of antibodies, buffers, and reagents for all experiments you intend to compare.

  • Internal Controls: Include a consistent internal control sample (e.g., lysate from a specific cell line and treatment condition) on every blot. This control can be used to normalize the data across different blots.

  • Replicates: Run biological replicates for each condition and technical replicates within each experiment to assess and account for variability.[7][8]

  • Quantification: Ensure that the signal for your protein of interest falls within the linear range of detection to allow for accurate quantification.[7][9]

Acceptable levels of variability are generally considered to be an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15%.[10]

Q3: My phospho-TYK2 signal is weak or inconsistent. What are the common causes and solutions?

Detecting phosphoproteins can be challenging due to their low abundance and the transient nature of phosphorylation.[11][12]

Troubleshooting Weak or Inconsistent Phospho-TYK2 Signals:

Potential CauseRecommended Solution
Rapid Dephosphorylation Immediately after cell lysis, phosphatases are released and can quickly dephosphorylate your target protein.[11][12] Solution: Always add phosphatase and protease inhibitor cocktails to your lysis buffer and keep samples on ice at all times.[1][11][12]
Low Abundance The fraction of phosphorylated TYK2 may be very low compared to the total protein.[12] Solution: Increase the amount of protein loaded onto the gel.[12] You can also enrich your sample for TYK2 using immunoprecipitation (IP) before running the Western blot.[2]
Suboptimal Antibody Performance The phospho-specific antibody may not be sensitive or specific enough. Solution: Validate your phospho-specific antibody by treating a control lysate with a phosphatase (e.g., lambda phosphatase) to ensure the signal disappears.[1][2]
Inappropriate Blocking Reagent Using milk as a blocking agent can cause high background because it contains casein, a phosphoprotein.[2][11] Solution: Use Bovine Serum Albumin (BSA) or other non-protein-based blocking solutions.[2][11]
Insufficient Pathway Activation The signaling pathway may not be sufficiently stimulated to produce a detectable level of phosphorylation. Solution: Optimize the stimulation conditions, such as the concentration of the cytokine (e.g., IFN-α, IL-12, IL-23) and the time course of the treatment.[2][11]

Below is a troubleshooting workflow to help diagnose issues with phospho-TYK2 detection.

G Start Start: Weak or No p-TYK2 Signal CheckTotal Is the Total TYK2 signal strong? Start->CheckTotal CheckLysis Check Lysis Buffer: - Add fresh phosphatase/  protease inhibitors. - Keep samples on ice. CheckTotal->CheckLysis No CheckStim Is the signaling pathway activated? CheckTotal->CheckStim Yes IncreaseProtein Increase total protein load (e.g., 30-50µg) or perform IP for TYK2. CheckLysis->IncreaseProtein Result Improved Signal IncreaseProtein->Result OptimizeStim Optimize Stimulation: - Titrate cytokine concentration. - Perform a time-course  experiment. CheckStim->OptimizeStim No / Unsure CheckAntibody Is the p-TYK2 antibody validated? CheckStim->CheckAntibody Yes OptimizeStim->Result ValidateAb Validate Antibody: - Use positive/negative controls. - Perform phosphatase treatment  on a control lysate. CheckAntibody->ValidateAb No / Unsure CheckBlocking Review WB Protocol: - Use BSA for blocking, not milk. - Use a more sensitive ECL substrate. CheckAntibody->CheckBlocking Yes ValidateAb->Result CheckBlocking->Result

Troubleshooting workflow for weak phospho-TYK2 signals.

Experimental Protocols & Methodologies

Protocol: Total Protein Normalization (TPN) for Western Blots

This protocol describes a general workflow for TPN using a reversible membrane stain like Ponceau S.

  • SDS-PAGE and Protein Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. PVDF is recommended for its durability, especially if stripping and re-probing is required.[2][12]

  • Staining: After transfer, rinse the membrane with deionized water. Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature with gentle agitation.

  • Imaging: Image the membrane to capture the signal from the total protein in each lane. Ensure the image is not saturated.

  • Destaining: Wash the membrane with TBST (Tris-Buffered Saline with Tween 20) until the stain is completely removed and the membrane is white again.

  • Immunodetection: Proceed with the standard Western blot protocol:

    • Blocking: Block with 5% BSA in TBST for 1 hour.[2][11]

    • Primary Antibody: Incubate with primary antibodies for phospho-TYK2 and total TYK2. Using antibodies from different host species is ideal for multiplex fluorescent detection.[7][12]

    • Secondary Antibody: Incubate with appropriate secondary antibodies (e.g., HRP-conjugated or fluorescent).

    • Detection: Acquire the chemiluminescent or fluorescent signal.

  • Data Analysis:

    • Quantify the intensity of the total protein stain for each lane.

    • Quantify the intensity of the phospho-TYK2 band for each lane.

    • Calculate the normalized phospho-TYK2 signal: Normalized p-TYK2 = (p-TYK2 Signal) / (Total Protein Signal for that lane)

Below is a diagram illustrating the TPN workflow compared to the housekeeping protein (HKP) workflow.

G Western Blot Normalization Workflows cluster_TPN Total Protein Normalization (TPN) cluster_HKP Housekeeping Protein (HKP) Normalization TPN_Start Run Gel & Transfer to PVDF TPN_Stain Stain membrane (e.g., Ponceau S) TPN_Start->TPN_Stain TPN_Image Image Total Protein TPN_Stain->TPN_Image TPN_Destain Destain TPN_Image->TPN_Destain TPN_Block Block (BSA) TPN_Destain->TPN_Block TPN_Probe Probe for p-TYK2 TPN_Block->TPN_Probe TPN_Detect Image p-TYK2 TPN_Probe->TPN_Detect TPN_Analyze Normalize: p-TYK2 Signal / Total Protein Signal TPN_Detect->TPN_Analyze HKP_Start Run Gel & Transfer to Membrane HKP_Block Block HKP_Start->HKP_Block HKP_Probe Probe for p-TYK2 HKP_Block->HKP_Probe HKP_Detect Image p-TYK2 HKP_Probe->HKP_Detect HKP_Strip Strip Membrane HKP_Detect->HKP_Strip HKP_Reprobe Re-probe for HKP (e.g., GAPDH) HKP_Strip->HKP_Reprobe HKP_Detect2 Image HKP HKP_Reprobe->HKP_Detect2 HKP_Analyze Normalize: p-TYK2 Signal / HKP Signal HKP_Detect2->HKP_Analyze

Comparison of TPN and HKP normalization workflows.

TYK2 Signaling Pathway and Quantitative Data

Overview of the TYK2 Signaling Pathway

TYK2 is a member of the Janus kinase (JAK) family of intracellular tyrosine kinases.[13][14] It plays a crucial role in mediating signaling for several key cytokines, including Type I interferons (IFN-α/β), IL-12, and IL-23.[13][15][16] Dysregulation of this pathway is associated with various autoimmune and inflammatory diseases.[14][15]

The general mechanism is as follows:

  • A cytokine (e.g., IL-23) binds to its receptor on the cell surface.

  • This binding causes the receptor subunits to dimerize, bringing the associated JAKs (e.g., TYK2 and JAK2) into close proximity.[15][17]

  • The JAKs trans-phosphorylate and activate each other.

  • The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[15]

  • STATs are recruited, phosphorylated by the JAKs, and subsequently form dimers.[14][15]

  • These STAT dimers translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in inflammation and immune responses.[15][17]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor1 Receptor Subunit 1 Receptor2 Receptor Subunit 2 TYK2 TYK2 Receptor1->TYK2 P1 JAK2 JAK2 Receptor2->JAK2 TYK2->Receptor1 P TYK2->JAK2 P JAK2->Receptor2 P Cytokine Cytokine (e.g., IL-23, IL-12, IFNα) Cytokine->Receptor1 1. Binding Cytokine->Receptor2 STAT_inactive STAT (inactive) STAT_inactive->P1 3. Recruitment STAT_active p-STAT (active) STAT_dimer p-STAT Dimer Transcription Gene Transcription P1->STAT_active 4. Phosphorylation P2

Generalized TYK2 signaling pathway.
Quantitative Data Example: TYK2 Inhibitor Potency

The potency of TYK2 inhibitors can be assessed by measuring the concentration required to inhibit 50% of the cytokine-induced STAT phosphorylation (IC50). This data is crucial for drug development professionals.

The table below summarizes the potency of a selective TYK2 inhibitor (Cmpd-A) on IFNα-induced signaling in different human iPSC-derived cell types.

Cell TypeDownstream ReadoutIC50 (nM)
iAstrocytespY1054-TYK25.1
iAstrocytespSTAT56.4
iAstrocytespSTAT38.0
iMicrogliapSTAT52.9
Data synthesized from a study on central TYK2 inhibition.[18]

References

Validation & Comparative

A Comparative Analysis of TYK2 Inhibitor Selectivity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the selectivity profiles of leading TYK2 inhibitors, supported by experimental data and detailed methodologies.

The selective inhibition of Tyrosine Kinase 2 (TYK2) has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a crucial role in mediating the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). The development of TYK2 inhibitors with high selectivity over other JAK family members (JAK1, JAK2, and JAK3) is critical to minimizing off-target effects and improving the safety profile of these therapies. This guide provides a comparative overview of the selectivity of different TYK2 inhibitors, with a focus on deucravacitinib, brepocitinib, and ropsacitinib, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Key Determinant of Selectivity

The selectivity of TYK2 inhibitors is intrinsically linked to their mechanism of action. Deucravacitinib stands out as a first-in-class allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2. This unique binding mechanism locks the enzyme in an inactive conformation and confers a high degree of selectivity for TYK2 over other JAKs, which share a more conserved ATP-binding site in their catalytic (JH1) domains.

In contrast, brepocitinib and ropsacitinib are ATP-competitive inhibitors that target the catalytically active JH1 domain. While ropsacitinib is a selective TYK2 inhibitor, brepocitinib is a dual inhibitor of TYK2 and JAK1. This difference in binding site and mechanism of action has significant implications for their respective selectivity profiles and potential off-target effects.

Quantitative Comparison of Inhibitor Selectivity

The selectivity of TYK2 inhibitors is quantitatively assessed by comparing their half-maximal inhibitory concentrations (IC50) against TYK2 and other JAK family kinases. The following table summarizes the reported IC50 values for deucravacitinib, brepocitinib, and ropsacitinib from various in vitro assays.

InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM)Assay Type
Deucravacitinib TYK20.2 (binding)2-19 (signaling)Probe Displacement, Cellular Signaling
JAK1>10,000 (binding)>100-fold selective vs TYK2Kinase Binding, Cellular Signaling
JAK2>10,000 (binding)>2000-fold selective vs TYK2Kinase Binding, Cellular Signaling
JAK3>10,000 (binding)>100-fold selective vs TYK2Kinase Binding, Cellular Signaling
Brepocitinib TYK22322.7Biochemical, Cellular
JAK11716.8Biochemical, Cellular
JAK27776.6Biochemical, Cellular
JAK3>6000-Biochemical
Ropsacitinib TYK215-1714 (pSTAT4)Biochemical, Whole Blood Assay
JAK1383-Biochemical
JAK274-Biochemical
JAK3>10,000-Biochemical

Signaling Pathways and Experimental Workflows

To understand the context of TYK2 inhibition, it is essential to visualize the signaling pathways involved and the experimental workflows used to assess inhibitor selectivity.

TYK2_Signaling_Pathway cluster_receptor Cytokine Receptors cluster_cytokines Cytokines cluster_jak JAKs cluster_stat STATs cluster_nucleus Nucleus IL12R IL-12R TYK2 TYK2 IL12R->TYK2 JAK2 JAK2 IL12R->JAK2 IL23R IL-23R IL23R->TYK2 IL23R->JAK2 IFNAR IFNAR IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 IL12 IL-12 IL12->IL12R IL23 IL-23 IL23->IL23R IFN Type I IFN IFN->IFNAR STAT4 STAT4 TYK2->STAT4 p STAT3 STAT3 TYK2->STAT3 p STAT1_STAT2 STAT1/STAT2 TYK2->STAT1_STAT2 p JAK1->STAT1_STAT2 p JAK2->STAT4 p JAK2->STAT3 p GeneExpression Gene Expression (Inflammation, Immunity) STAT4->GeneExpression STAT3->GeneExpression STAT1_STAT2->GeneExpression

Caption: TYK2 Signaling Pathway.

The diagram above illustrates the central role of TYK2 in mediating signals from key cytokines. Upon cytokine binding to their respective receptors, TYK2 and its partner JAKs (JAK1 or JAK2) are activated, leading to the phosphorylation and activation of downstream STAT proteins. These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immunity.

Phospho_STAT_Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_stim Stimulation cluster_stain Staining cluster_acq Data Acquisition & Analysis Isolate_Cells Isolate PBMCs or use whole blood Incubate_Inhibitor Pre-incubate cells with TYK2 inhibitor (dose range) Isolate_Cells->Incubate_Inhibitor Stimulate_Cytokine Stimulate with specific cytokine (e.g., IL-12, IL-23, IFN-α) Incubate_Inhibitor->Stimulate_Cytokine Fix_Perm Fix and permeabilize cells Stimulate_Cytokine->Fix_Perm Stain_pSTAT Stain with fluorescently labeled anti-phospho-STAT antibody Fix_Perm->Stain_pSTAT Stain_Surface (Optional) Stain for cell surface markers Stain_pSTAT->Stain_Surface Flow_Cytometry Acquire data on a flow cytometer Stain_pSTAT->Flow_Cytometry Stain_Surface->Flow_Cytometry Analyze_Data Analyze phospho-STAT levels and determine IC50 Flow_Cytometry->Analyze_Data

Caption: Phospho-STAT Flow Cytometry Workflow.

This workflow outlines the key steps in a phospho-STAT flow cytometry assay, a common method for determining the cellular selectivity of kinase inhibitors. This technique allows for the quantitative measurement of cytokine-induced STAT phosphorylation in specific cell populations, providing a robust assessment of inhibitor potency and selectivity in a physiologically relevant context.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing selectivity data. Below are summaries of common protocols used to evaluate TYK2 inhibitor selectivity.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound against purified kinase enzymes.

Methodology:

  • Reagents: Purified recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes, a suitable peptide substrate, and ATP.

  • Procedure:

    • The kinase reaction is initiated by mixing the kinase, the test inhibitor (at various concentrations), the peptide substrate, and ATP in a reaction buffer.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radioactivity (if using ³³P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay (Flow Cytometry)

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in intact cells.

Methodology:

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are isolated and prepared.

  • Inhibitor Treatment: Cells are pre-incubated with a range of concentrations of the TYK2 inhibitor for a specified time (e.g., 1 hour).

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to signal through TYK2 (e.g., IL-12, IL-23, or IFN-α) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Fixation and Permeabilization: The stimulation is stopped by fixing the cells (e.g., with paraformaldehyde) and then permeabilizing the cell membrane (e.g., with methanol) to allow antibodies to access intracellular proteins.

  • Staining: The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT4). Other antibodies for cell surface markers can be included to identify specific cell populations.

  • Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer.

  • Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT signal is quantified for each inhibitor concentration. The IC50 value is calculated based on the dose-dependent inhibition of STAT phosphorylation.

Whole Blood Assay

Objective: To assess the inhibitory activity of a compound in the more complex and physiologically relevant environment of whole blood.

Methodology:

  • Sample Collection: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Incubation: Aliquots of whole blood are pre-incubated with the TYK2 inhibitor at various concentrations.

  • Cytokine Stimulation: The blood is then stimulated with a cytokine cocktail to induce STAT phosphorylation in specific leukocyte populations.

  • Lysis, Fixation, and Permeabilization: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.

  • Staining and Analysis: The cells are stained with antibodies against phospho-STATs and cell surface markers, followed by analysis using flow cytometry, as described in the cellular phospho-STAT assay.

Conclusion

The selectivity of TYK2 inhibitors is a critical attribute that influences their therapeutic potential and safety. Deucravacitinib, with its unique allosteric mechanism of action, demonstrates a high degree of selectivity for TYK2 over other JAK family members. Brepocitinib, a dual TYK2/JAK1 inhibitor, and ropsacitinib, a selective TYK2 inhibitor, exhibit different selectivity profiles due to their targeting of the conserved ATP-binding site. The choice of experimental assay—be it biochemical, cellular, or whole blood—is crucial for a comprehensive understanding of an inhibitor's selectivity profile. The data and protocols presented in this guide provide a framework for researchers to objectively compare the performance of different TYK2 inhibitors and to design experiments that will further elucidate their mechanisms and therapeutic potential.

Head-to-Head Comparison: Deucravacitinib vs. Tofacitinib in Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals of two leading oral therapies for moderate-to-severe plaque psoriasis, deucravacitinib and tofacitinib. This guide delves into their distinct mechanisms of action, comparative clinical efficacy, safety profiles, and the methodologies of their pivotal clinical trials.

Deucravacitinib, a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor, and tofacitinib, an oral Janus kinase (JAK) inhibitor, represent significant advancements in the oral treatment landscape for moderate-to-severe plaque psoriasis.[1] While both drugs modulate inflammatory pathways, their distinct molecular targets and mechanisms of action result in different efficacy and safety profiles. This guide provides a detailed comparison to inform research and development in dermatology.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Deucravacitinib's unique mechanism of action sets it apart from other kinase inhibitors. It selectively targets the regulatory domain of TYK2, an intracellular enzyme involved in the signaling of key cytokines in psoriasis pathogenesis, such as interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2] This allosteric inhibition locks the TYK2 protein in an inactive state, thereby blocking the downstream signaling cascade.

In contrast, tofacitinib is a pan-JAK inhibitor, targeting the catalytic domain of JAK1, JAK2, and JAK3. This broader inhibition affects a wider range of cytokine signaling pathways involved in inflammation and hematopoiesis.

Deucravacitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 Receptor IL-23 Receptor IL-23->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits Inflammation Inflammatory Gene Expression Nucleus->Inflammation induces

Deucravacitinib's allosteric inhibition of TYK2.

Tofacitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates JAK2 JAK2 Receptor->JAK2 activates JAK3 JAK3 Receptor->JAK3 activates STAT STAT JAK1->STAT phosphorylates JAK2->STAT phosphorylates JAK3->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Tofacitinib Tofacitinib Tofacitinib->JAK1 inhibits Tofacitinib->JAK2 inhibits Tofacitinib->JAK3 inhibits Inflammation Inflammatory Gene Expression Nucleus->Inflammation induces

Tofacitinib's pan-JAK inhibition.

Clinical Efficacy: A Comparative Analysis

The efficacy of deucravacitinib was established in the Phase 3 POETYK PSO-1 and POETYK PSO-2 trials, which compared deucravacitinib with both placebo and apremilast.[3][4] Tofacitinib's efficacy in psoriasis was demonstrated in the Phase 3 OPT Pivotal 1 and OPT Pivotal 2 trials, which compared two doses of tofacitinib to placebo.[5]

Efficacy Endpoint (Week 16)Deucravacitinib 6 mg once daily (POETYK PSO-1)[3]Tofacitinib 5 mg twice daily (OPT Pivotal 1 & 2 Pooled)[6]Tofacitinib 10 mg twice daily (OPT Pivotal 1 & 2 Pooled)[6]Placebo (POETYK PSO-1)[3]Placebo (OPT Pivotal 1 & 2 Pooled)[6]
PASI 75 58.7%43%59%12.7%9%
sPGA 0/1 53.6%Not ReportedNot Reported7.2%Not Reported

PASI 75: 75% reduction in Psoriasis Area and Severity Index; sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

A network meta-analysis of 20 randomized controlled trials involving 7,564 patients with moderate-to-severe psoriasis found that deucravacitinib (at most doses) and tofacitinib (10 mg twice daily) were among the most effective oral treatments for achieving PASI 75 and a Physician's Global Assessment (PGA) score of 0 or 1 at 12-16 weeks.[7] Another network meta-analysis of eight randomized controlled trials with 3,612 participants concluded that tofacitinib 15 mg twice daily had the highest probability of achieving PASI 75 at both 8 and 12 weeks, followed by tofacitinib 10 mg twice daily and deucravacitinib 12 mg once daily.[8]

Safety and Tolerability Profile

The safety profiles of deucravacitinib and tofacitinib have been extensively evaluated in their respective clinical trial programs.

Adverse Event (Incidence per 100 person-years)Deucravacitinib 6 mg once daily (POETYK PSO-1 & 2 Pooled, 52 weeks)[9]Tofacitinib 5 mg or 10 mg twice daily (Pooled from 6 trials)[10]
Serious Infections 1.71.16
Herpes Zoster 0.82.51
Malignancies (excluding NMSC) 1.00.67
Major Adverse Cardiovascular Events (MACE) 0.30.26
Venous Thromboembolism (VTE) 0.2Not Reported
Acne 2.9Not Reported
Folliculitis 2.8Not Reported

NMSC: Non-melanoma skin cancer

In a network meta-analysis, tofacitinib 10 mg twice daily was associated with the highest likelihood of treatment-emergent adverse events.[7] The same analysis suggested that deucravacitinib at a dose of 3 mg twice daily struck a good balance between short-term efficacy and safety.[7]

Experimental Protocols

The pivotal trials for both deucravacitinib and tofacitinib were multicenter, randomized, double-blind, placebo-controlled studies.

Deucravacitinib: POETYK PSO-1 and POETYK PSO-2

  • Objective: To evaluate the efficacy and safety of deucravacitinib compared to placebo and apremilast in adults with moderate-to-severe plaque psoriasis.[3][4]

  • Study Design: Patients were randomized in a 2:1:1 ratio to receive deucravacitinib 6 mg once daily, placebo, or apremilast 30 mg twice daily.[11] At week 16, patients in the placebo group were switched to deucravacitinib.[12]

  • Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score of ≥12, a static Physician's Global Assessment (sPGA) score of ≥3, and body surface area (BSA) involvement of ≥10%.[2][12]

  • Primary Endpoints: The proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75) and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16, both compared to placebo.[4]

Tofacitinib: OPT Pivotal 1 and OPT Pivotal 2

  • Objective: To determine the efficacy and safety of two doses of oral tofacitinib compared to placebo in adults with moderate-to-severe chronic plaque psoriasis.[5]

  • Study Design: Patients were randomized in a 2:2:1 ratio to receive tofacitinib 5 mg twice daily, tofacitinib 10 mg twice daily, or placebo.[5]

  • Patient Population: Adults with stable, chronic plaque psoriasis for at least 6 months, with a PASI score of ≥12, an sPGA score of ≥3, and BSA involvement of ≥10%.

  • Primary Endpoints: The proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75) and the proportion of patients achieving a Physician's Global Assessment (PGA) response of "clear" or "almost clear" at week 16, both compared to placebo.

Conclusion

Deucravacitinib and tofacitinib are both effective oral treatments for moderate-to-severe plaque psoriasis. Deucravacitinib's highly selective, allosteric inhibition of TYK2 offers a targeted approach to modulating the IL-23/IL-17 axis. Tofacitinib, with its broader JAK inhibition, also demonstrates significant efficacy. Head-to-head comparisons from network meta-analyses suggest that higher doses of tofacitinib may have a slight efficacy advantage in the short term, while deucravacitinib may offer a better balance of efficacy and safety. The choice between these agents will likely depend on individual patient characteristics, comorbidities, and risk tolerance. Further long-term head-to-head trials are needed to fully elucidate the comparative benefits and risks of these two important oral therapies.

References

Validating TYK2 as a Drug Target for Lupus: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tyrosine Kinase 2 (TYK2) as a therapeutic target for Systemic Lupus Erythematosus (SLE) against other approved treatments. It includes supporting experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and the deposition of immune complexes, leading to widespread inflammation and organ damage. The pathogenesis of SLE is driven by a host of pro-inflammatory cytokines, making cytokine signaling pathways attractive targets for therapeutic intervention. One such target that has garnered significant interest is Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.

The Central Role of TYK2 in Lupus Pathogenesis

TYK2 plays a crucial role in the signaling cascades of several key cytokines implicated in the pathophysiology of SLE, including type I interferons (IFN-I), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2] Genetic studies have identified polymorphisms in the TYK2 gene that are associated with a reduced risk of developing SLE, providing a strong rationale for its therapeutic targeting.[3][4] By inhibiting TYK2, it is possible to dampen the downstream inflammatory responses mediated by these cytokines, which are known to contribute to the activation of autoreactive T and B cells, autoantibody production, and tissue damage in lupus.[1][5]

Diagram: TYK2 Signaling Pathway in Lupus

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Type I IFN IL-12 IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1_2 JAK1/JAK2 Receptor->JAK1_2 Activation STAT STAT TYK2->STAT Phosphorylation JAK1_2->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization & Translocation DNA DNA STAT_dimer->DNA Binds to Promoter Regions Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Preclinical_Workflow start Select Lupus Mouse Model (e.g., MRL/lpr, NZB/W F1) treatment Administer TYK2 Inhibitor (e.g., Deucravacitinib) vs. Vehicle start->treatment monitoring Monitor Disease Progression (Proteinuria, Body Weight, Skin Lesions) treatment->monitoring serology Serological Analysis (Anti-dsDNA, Cytokines) monitoring->serology histology Histopathological Analysis (Kidney, Spleen) monitoring->histology endpoint Evaluate Therapeutic Efficacy (Reduced Disease Severity, Improved Survival) serology->endpoint histology->endpoint Mechanism_Comparison cluster_Deucravacitinib Deucravacitinib (TYK2 Inhibitor) cluster_Belimumab Belimumab cluster_Anifrolumab Anifrolumab D_target TYK2 D_moa Inhibits Type I IFN, IL-12, IL-23 Signaling D_target->D_moa B_target Soluble BLyS (BAFF) B_moa Inhibits B-cell Survival and Differentiation B_target->B_moa A_target Type I IFN Receptor (IFNAR1) A_moa Blocks Signaling of all Type I IFNs A_target->A_moa

References

The Correlation Between In Vitro Potency and In Vivo Efficacy of TYK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of leading TYK2 inhibitors reveals a strong, albeit complex, correlation between their performance in laboratory assays and their effectiveness in animal models of autoimmune diseases. This guide provides a comparative analysis of key TYK2 inhibitors, presenting experimental data, detailed protocols, and visual pathways to aid researchers, scientists, and drug development professionals in this rapidly evolving field.

Tyrosine kinase 2 (TYK2) has emerged as a critical target in the treatment of a range of immune-mediated inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and type I interferons (IFNs). Unlike broader JAK inhibitors, the development of selective TYK2 inhibitors, particularly allosteric inhibitors that bind to the pseudokinase (JH2) domain, offers the promise of targeted efficacy with an improved safety profile. This guide examines the in vitro and in vivo data for prominent TYK2 inhibitors, including the approved drug Deucravacitinib (BMS-986165) and emerging candidates like ATMW-DC and TAK-279, to elucidate the translation of preclinical findings.

Comparative In Vitro Efficacy of TYK2 Inhibitors

The initial assessment of a TYK2 inhibitor's potential lies in its in vitro performance, specifically its potency in biochemical assays and its selectivity in cellular systems. These assays are crucial for determining a compound's direct interaction with the TYK2 enzyme and its functional consequences on downstream signaling pathways.

Biochemical Potency and Selectivity

Biochemical assays directly measure the inhibitor's ability to bind to the TYK2 enzyme and inhibit its activity. A key metric is the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Of equal importance is the inhibitor's selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) to minimize off-target effects.

InhibitorTargetAssay TypeIC50 / KiSelectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3Reference
Deucravacitinib (BMS-986165) TYK2 (JH2)Probe Displacement0.2 nM (IC50)>1000-fold>2000-fold>100-fold[1][2]
TYK2 (JH2)Morrison Titration0.02 nM (Ki)---[2]
JAK1 (JH2)Probe Displacement1.0 nM (IC50)---[3]
ATMW-DC TYK2-JH2Biochemical Binding12 pM (IC50)≥350-fold≥350-fold≥350-fold[4][5][6]
TAK-279 TYK2 (JH2)Allosteric Inhibition-Highly SelectiveHighly SelectiveHighly Selective[7]
Cellular Activity

Cellular assays provide a more biologically relevant context by measuring the inhibitor's effect on cytokine-induced signaling cascades within cells. A common method is to assess the inhibition of Signal Transducer and Activator of Transcription (STAT) phosphorylation downstream of TYK2-dependent cytokine receptors.

InhibitorCell-Based AssayCytokine StimulusEndpointIC50Reference
Deucravacitinib (BMS-986165) Human Whole BloodIL-12IFN-γ production-[1][8]
Cellular SignalingIL-12, IL-23, IFN-αSTAT phosphorylation2-19 nM[1]
ATMW-DC Cellular Cytokine AssayIL-12pSTAT418 nM[4][5][6]
Cellular Cytokine AssayIL-6pSTAT3>8.5 μM[4][6]
Cellular Cytokine AssayGM-CSFpSTAT5>8.3 μM[4][6]

In Vivo Efficacy in Preclinical Models

The successful translation from in vitro potency to in vivo efficacy is a critical step in drug development. For TYK2 inhibitors, preclinical efficacy is often evaluated in mouse models of psoriasis and inflammatory bowel disease, which are driven by TYK2-mediated cytokine pathways.

Psoriasis Models

Two common mouse models are used to mimic the pathology of psoriasis: the imiquimod (IMQ)-induced model and the IL-23-induced ear swelling model. Efficacy is typically measured by reductions in skin inflammation (e.g., Psoriasis Area and Severity Index - PASI score), ear thickness, and levels of pro-inflammatory cytokines in the affected tissue.

InhibitorAnimal ModelKey Efficacy ReadoutsResultsReference
Deucravacitinib (BMS-986165) Murine Psoriasis ModelDose-dependent activityOrally efficacious
ATMW-DC Imiquimod-induced PsoriasisPASI scores, histopathology, skin cytokine levels (IL-17A, GM-CSF, TNF)Significant improvement in PASI scores and reduction in histopathology and cytokine levels.[5][9]
IL-23-induced Ear SwellingEar swelling, IL-17A levels65-69% reduction in ear swelling; 11-73% decrease in IL-17A.[4][5]
TAK-279 ----
Colitis Models

Preclinical models of colitis, such as the adoptive T-cell transfer model, are employed to assess the potential of TYK2 inhibitors in treating inflammatory bowel disease.

InhibitorAnimal ModelKey Efficacy ReadoutsResultsReference
TAK-279 Adoptive T-cell Transfer Colitis & α-CD40 ColitisColon weight loss ratio, total histological scoreMaximally efficacious at the IC90 dose, with significant reductions in disease parameters.[7]

Experimental Protocols and Methodologies

Detailed and standardized experimental protocols are essential for the accurate interpretation and comparison of data across different studies and compounds.

In Vitro Assays

LanthaScreen® Eu Kinase Binding Assay (for Biochemical Potency)

This assay is based on the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test compound. The binding is detected using a europium-labeled anti-tag antibody that binds to the kinase, resulting in fluorescence resonance energy transfer (FRET).

  • Reagents: TYK2 enzyme, LanthaScreen® Eu-anti-Tag Antibody, Alexa Fluor® 647-labeled tracer, test compound.

  • Procedure:

    • Add 5 µL of the test compound to the assay wells.

    • Add 5 µL of a pre-mixed solution of TYK2 kinase and Eu-anti-tag antibody.

    • Add 5 µL of the tracer to initiate the binding reaction.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence plate reader, measuring the emission ratio of the acceptor (665 nm) to the donor (615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.[10]

AlphaLISA® SureFire® Ultra™ p-STAT Assay (for Cellular Activity)

This is a no-wash, bead-based immunoassay to quantify phosphorylated STAT proteins in cell lysates.

  • Reagents: AlphaLISA® Acceptor beads coated with an antibody against the phosphorylated STAT, Donor beads coated with streptavidin to capture a biotinylated antibody against total STAT, cell lysis buffer, test compound.

  • Procedure:

    • Culture cells and treat with the desired cytokine and test compound.

    • Lyse the cells directly in the culture plate.

    • Transfer the cell lysate to a 384-well OptiPlate™.

    • Add the Acceptor bead mix and incubate for 1 hour at room temperature.

    • Add the Donor bead mix and incubate for another hour at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of phosphorylated STAT.[11][12][13][14][15]

In Vivo Models

Imiquimod (IMQ)-Induced Psoriasis Model

This model involves the topical application of imiquimod, a Toll-like receptor 7/8 agonist, to the shaved back and/or ear of mice, which induces a psoriasis-like skin inflammation.

  • Procedure:

    • Apply a daily dose of 5% imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear of mice for 5-7 consecutive days.[16][17][18][19][20]

    • Administer the TYK2 inhibitor orally or via another desired route, either prophylactically or therapeutically.

    • Monitor disease progression daily by scoring the severity of erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI).

    • At the end of the study, collect skin and spleen tissue for histological analysis and cytokine measurements.[17]

IL-23-Induced Ear Swelling Model

This model relies on the intradermal injection of recombinant IL-23 into the mouse ear, which recapitulates the central role of the IL-23/IL-17 axis in psoriasis.

  • Procedure:

    • Inject a solution of recombinant murine IL-23 intradermally into the pinna of the mouse ear, typically for 4 consecutive days.[21][22][23][24]

    • Administer the TYK2 inhibitor.

    • Measure ear thickness daily using a caliper.

Visualizing the Path to Efficacy

Understanding the intricate signaling pathways and the logical flow of drug discovery is paramount for researchers in this field.

TYK2_Signaling_Pathway TYK2 Signaling Pathway Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1 or JAK2 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces Inhibitor TYK2 Inhibitor Inhibitor->TYK2 Inhibits

Caption: TYK2 Signaling Pathway

TYK2_Inhibitor_Evaluation_Workflow TYK2 Inhibitor Evaluation Workflow Biochemical_Assay In Vitro Biochemical Assay (Potency & Selectivity) Cellular_Assay In Vitro Cellular Assay (Functional Activity) Biochemical_Assay->Cellular_Assay Promising Candidates In_Vivo_Model In Vivo Preclinical Model (Efficacy) Cellular_Assay->In_Vivo_Model Active Compounds Clinical_Trial Clinical Trial (Human Efficacy & Safety) In_Vivo_Model->Clinical_Trial Efficacious & Safe Candidates

Caption: TYK2 Inhibitor Evaluation Workflow

Preclinical_to_Clinical_Correlation Preclinical to Clinical Correlation In_Vitro_Potency High In Vitro Potency (Low IC50) In_Vivo_Efficacy In Vivo Efficacy (Disease Model Improvement) In_Vitro_Potency->In_Vivo_Efficacy Predicts In_Vitro_Selectivity High In Vitro Selectivity (vs. other JAKs) In_Vitro_Selectivity->In_Vivo_Efficacy Contributes to Clinical_Success Potential for Clinical Success In_Vivo_Efficacy->Clinical_Success Suggests

Caption: Preclinical to Clinical Correlation

Conclusion

The preclinical data for TYK2 inhibitors like Deucravacitinib, ATMW-DC, and TAK-279 demonstrate a promising correlation between in vitro potency and selectivity and in vivo efficacy. High potency in biochemical assays and selective inhibition of TYK2-mediated signaling in cellular assays consistently translate to significant therapeutic effects in animal models of psoriasis and colitis. This strong preclinical foundation has paved the way for the clinical success of Deucravacitinib and suggests a bright future for the next generation of TYK2 inhibitors in the treatment of immune-mediated diseases. The continued refinement of in vitro and in vivo models will be crucial for accelerating the development of even more effective and safer therapies targeting this important signaling pathway.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic targeting of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has heralded a new era in the treatment of a spectrum of immune-mediated inflammatory diseases. Unlike broader JAK inhibitors, which target the highly conserved catalytic domain (JH1) leading to potential off-target effects, a new generation of TYK2 inhibitors achieves remarkable selectivity by binding to the allosteric pseudokinase (JH2) domain.[1] This distinction is critical for researchers and drug development professionals, as selectivity profiles directly impact both efficacy and safety. This guide provides a comparative analysis of the cross-reactivity of prominent TYK2 inhibitors against other JAK family members, supported by experimental data and detailed methodologies.

Comparative Selectivity of TYK2 Inhibitors

The table below summarizes the inhibitory potency (IC50) of various TYK2 inhibitors against the four members of the JAK family. Lower IC50 values indicate higher potency. The selectivity is often expressed as a ratio of IC50 values (e.g., IC50 for JAK1 / IC50 for TYK2), with a higher ratio indicating greater selectivity for TYK2.

Inhibitor (Company)Target DomainTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Highlights
Deucravacitinib (BMS-986165) Allosteric (JH2)~0.2 (binding)>10,000>10,000>10,000>100-fold greater selectivity for TYK2 vs JAK1/3 and >2000-fold vs JAK2 in cellular assays.[2]
NDI-034858 (Nimbus Therapeutics) Allosteric (JH2)8.4---Described as a highly selective TYK2-JH2 inhibitor with picomolar binding affinity.[3][4]
VTX958 (Ventyx Biosciences) Allosteric (JH2)----Preclinical data suggests a more selective profile for TYK2 compared to deucravacitinib.[5][6]
Ropsacitinib (PF-06826647) (Priovant/Pfizer) Catalytic (JH1)1738374-Demonstrates selectivity for TYK2 over JAK1 and JAK2, though it binds to the active site.[7]
GLPG3667 (Galapagos) Catalytic (JH1)----Described as a selective TYK2 kinase domain inhibitor with more pronounced IL-12 pathway inhibition compared to deucravacitinib.[8][9]
Tofacitinib (Pan-JAK inhibitor) Catalytic (JH1)-112201Non-selective, with high potency against JAK1, JAK2, and JAK3.[10]
Upadacitinib (JAK1-selective inhibitor) Catalytic (JH1)----Designed for greater selectivity for JAK1 over other JAKs.[11]
Baricitinib (JAK1/2 inhibitor) Catalytic (JH1)-5.95.7-Selective for JAK1 and JAK2.

Note: IC50 values can vary depending on the assay conditions (e.g., biochemical vs. cellular). Data for some investigational compounds are limited in the public domain and are denoted by "-".

Key Experimental Protocols

The determination of inhibitor selectivity is paramount and relies on a variety of robust experimental methodologies.

In Vitro Kinase Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase domains.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against isolated JAK family enzymes (TYK2, JAK1, JAK2, JAK3).

  • Methodology:

    • Purified recombinant human JAK kinase domains are incubated in a kinase buffer.

    • A specific peptide substrate and adenosine triphosphate (ATP) are added to the reaction mixture.

    • The test inhibitor is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™, which measures the amount of ADP produced, providing a luminescent readout that correlates with kinase activity.[12]

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole Blood Phospho-STAT Flow Cytometry Assay

This cell-based assay provides a more physiologically relevant measure of inhibitor activity by assessing the downstream signaling events in primary human cells.

  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell subsets within a whole blood sample.

  • Methodology:

    • Freshly collected human whole blood is pre-incubated with various concentrations of the test inhibitor.

    • Specific cytokines are added to stimulate distinct JAK-STAT pathways. For example:

      • TYK2/JAK2: IL-12 or IL-23 to induce STAT4 or STAT3 phosphorylation.

      • JAK1/TYK2: Type I Interferon (IFN-α) to induce STAT1 phosphorylation.[13]

      • JAK1/JAK3: IL-2 or IL-15 to induce STAT5 phosphorylation.

      • JAK2/JAK2: Granulocyte-macrophage colony-stimulating factor (GM-CSF) to induce STAT5 phosphorylation.

    • Following stimulation, red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.

    • Cells are then stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3 for T cells, CD19 for B cells) and intracellular phosphorylated STAT proteins (pSTATs).

    • The level of pSTAT in each cell population is quantified using flow cytometry.[11][14][15]

    • IC50 values are determined by analyzing the dose-dependent inhibition of STAT phosphorylation.

Cytokine-Induced Reporter Gene Assay

This assay measures the transcriptional activity downstream of a specific cytokine signaling pathway.

  • Objective: To quantify the inhibitory effect of a compound on the signaling cascade leading to gene expression.

  • Methodology:

    • A cell line is engineered to express a specific cytokine receptor and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a STAT-responsive promoter.[16][17]

    • These reporter cells are treated with varying concentrations of the inhibitor.

    • The relevant cytokine (e.g., IL-23, IFN-α) is then added to activate the signaling pathway.

    • After an incubation period, the cells are lysed, and the reporter protein activity is measured using a luminometer or spectrophotometer.

    • The reduction in reporter gene expression in the presence of the inhibitor is used to calculate the IC50 value.[18]

Visualizing the Landscape

To better understand the context of TYK2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK JAK1/2 Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT Dimer STAT->pSTAT dimerizes Gene_Transcription Gene Transcription pSTAT->Gene_Transcription translocates & activates TYK2_Inhibitor Selective TYK2 Inhibitor TYK2_Inhibitor->TYK2 inhibits

Caption: The TYK2-mediated JAK-STAT signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stim Stimulation & Staining cluster_analysis Data Acquisition & Analysis start Collect Human Whole Blood plate Aliquot into 96-well Plate start->plate inhibit Add TYK2 Inhibitor (Dose Response) plate->inhibit cytokine Stimulate with Cytokine (e.g., IL-12) inhibit->cytokine lyse Lyse RBCs, Fix & Permeabilize cytokine->lyse stain Stain with Fluorescent Antibodies (pSTAT, CD3) lyse->stain flow Acquire on Flow Cytometer stain->flow gate Gate on Cell Population (e.g., T Cells) flow->gate analyze Quantify pSTAT MFI & Calculate IC50 gate->analyze

Caption: Workflow for a whole blood phospho-STAT assay.

References

A Comparative Analysis of TYK2 Inhibitor Efficacy Across Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving, with a significant focus on the development of targeted therapies. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic target due to its critical role in signaling pathways of key pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[1][2][3] This guide provides a comparative overview of the efficacy of several TYK2 inhibitors in various preclinical and clinical disease models, supported by experimental data and detailed methodologies.

Mechanism of Action: Allosteric vs. Orthosteric Inhibition

TYK2 inhibitors can be broadly categorized based on their mechanism of action. Deucravacitinib, a first-in-class TYK2 inhibitor, is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2.[4] This unique binding mode results in high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[4] In contrast, other TYK2 inhibitors in development, such as Brepocitinib and Ropsacitinib, are orthosteric inhibitors that compete with ATP at the highly conserved catalytic (JH1) domain.[4]

In Vitro Selectivity Profile

The selectivity of TYK2 inhibitors is a crucial determinant of their potential safety profile, as off-target inhibition of other JAKs can be associated with adverse effects. The half-maximal inhibitory concentration (IC50) values in whole blood assays demonstrate the varying selectivity profiles of these inhibitors.

InhibitorTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3
Deucravacitinib TYK2 - >100-fold >2000-fold >100-fold
JAK1----
JAK2----
JAK3----
Brepocitinib TYK2 23 ---
JAK1 17 ---
JAK277---
JAK36494---
Ropsacitinib TYK2/JAK2 566 (pSTAT1) ---

Data sourced from multiple in vitro studies.[5][6]

Efficacy in Disease Models

The therapeutic potential of TYK2 inhibitors has been evaluated in a range of disease models, from in vitro cellular assays to in vivo animal models and human clinical trials.

Psoriasis

Psoriasis is a chronic inflammatory skin disease where the IL-23/Th17 axis plays a central pathogenic role.

Deucravacitinib (BMS-986165): Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2) have demonstrated the superiority of deucravacitinib over placebo and apremilast in treating moderate-to-severe plaque psoriasis.[4]

TrialEndpoint (Week 16)Deucravacitinib 6 mg QDPlaceboApremilast 30 mg BID
POETYK PSO-1 PASI 75 58.4% 12.7%35.1%
sPGA 0/1 53.6% 7.2%32.1%
POETYK PSO-2 PASI 75 53.0% 9.4%39.8%
sPGA 0/1 - --

QD: once daily, BID: twice daily, PASI 75: 75% reduction in Psoriasis Area and Severity Index, sPGA 0/1: static Physician's Global Assessment of clear or almost clear.[4]

A phase 2 trial of an oral TYK2 inhibitor also showed significant dose-dependent improvements in PASI 75 at week 12, with the 15 mg and 30 mg doses achieving 68% and 67% response rates, respectively, compared to 6% for placebo.[7]

Topical Brepocitinib: A phase IIb study of topical brepocitinib cream in mild-to-moderate plaque psoriasis did not show statistically significant improvements in PASI scores compared to vehicle at week 12.[8][9]

Psoriatic Arthritis (PsA)

PsA is a chronic inflammatory arthritis that can affect individuals with psoriasis.

Deucravacitinib: A phase 2 trial in patients with active PsA demonstrated that deucravacitinib was significantly more effective than placebo in achieving ACR20 response at week 16.

TreatmentACR20 Response (Week 16)
Deucravacitinib 6 mg QD 52.9%
Deucravacitinib 12 mg QD 62.7%
Placebo 31.8%

ACR20: 20% improvement in American College of Rheumatology criteria.

Brepocitinib: A phase 2b trial of brepocitinib in active PsA showed that the 30 mg and 60 mg once-daily doses led to significantly higher ACR20 response rates at week 16 compared to placebo (66.7% and 74.6% vs 43.3%, respectively).[10]

Inflammatory Bowel Disease (IBD)

Preclinical studies suggest that TYK2 inhibition may be a viable therapeutic strategy for IBD.

Brepocitinib: In a phase 2b study in patients with moderate-to-severe ulcerative colitis, induction therapy with brepocitinib (10, 30, and 60 mg) was more effective than placebo in improving the total Mayo Score at week 8.[11] A phase 2 trial in moderate-to-severe Crohn's disease also showed a higher endoscopic response (SES-CD 50) rate with brepocitinib (33.8%) compared to placebo (12.8%) at week 12.[12]

Systemic Lupus Erythematosus (SLE)

Animal models of lupus have been utilized to explore the efficacy of TYK2 inhibition.

SAR-20351 (TYK2/JAK1 inhibitor): In a pristane-induced murine model of lupus, treatment with a TYK2/JAK1 inhibitor was evaluated.[13] While specific quantitative efficacy data from this study is not provided, other studies in lupus-prone mouse models (NZBxNZW)F1 have shown that TYK2/JAK1 inhibition can reduce autoantibody production.[14]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the TYK2 signaling pathway and a general workflow for preclinical testing of TYK2 inhibitors in a colitis model.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1 or JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Transcription TYK2_Inhibitor TYK2 Inhibitor TYK2_Inhibitor->TYK2 Inhibition

Caption: TYK2 Signaling Pathway and Point of Inhibition.

Preclinical_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment Induction Induce Colitis in Mice (e.g., DSS Administration) Grouping Randomize into Treatment Groups (Vehicle, TYK2 Inhibitor) Induction->Grouping Treatment Daily Oral Gavage with TYK2 Inhibitor or Vehicle Grouping->Treatment Monitoring Monitor Disease Activity (Weight Loss, Stool Consistency) Treatment->Monitoring Daily Sacrifice Euthanize Mice and Collect Colon Tissue Monitoring->Sacrifice End of Study Histology Histopathological Analysis (Inflammation Scoring) Sacrifice->Histology Cytokine Measure Cytokine Levels in Colon Tissue Sacrifice->Cytokine

Caption: Preclinical Experimental Workflow for IBD Model.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This model is widely used to induce acute or chronic colitis that resembles human ulcerative colitis.

  • Animal Model: C57BL/6 mice are commonly used.[15]

  • Induction of Colitis: Mice are administered 2-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[6][15][16][17] Control animals receive regular drinking water.

  • Treatment: Following the induction period, mice are randomized into treatment groups and receive the TYK2 inhibitor or vehicle control, typically via oral gavage, once or twice daily for a specified duration.

  • Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) is often calculated based on these parameters.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and colons are collected. Colon length and weight are measured. Colonic tissue is then processed for histological analysis to assess the degree of inflammation, ulceration, and tissue damage. Cytokine levels in the colonic tissue can also be measured using techniques like ELISA or qPCR.[15]

T-cell Transfer Model of Colitis

This model is used to study T-cell-driven chronic intestinal inflammation.

  • Animal Model: Immunodeficient mice, such as Rag1-/- or SCID mice, are used as recipients.[5][18][19]

  • Cell Isolation and Transfer: A specific subset of T cells (e.g., CD4+CD45RBhigh naive T cells) are isolated from the spleens of healthy donor mice (e.g., C57BL/6).[5][20] These cells are then adoptively transferred into the immunodeficient recipient mice via intraperitoneal or intravenous injection.

  • Disease Development: The transferred naive T cells expand and differentiate into pathogenic effector T cells in the lymphopenic environment of the recipient mice, leading to the development of chronic colitis over several weeks.

  • Treatment: Treatment with the TYK2 inhibitor or vehicle control is initiated either prophylactically (at the time of cell transfer) or therapeutically (after the onset of clinical signs of colitis).

  • Monitoring and Endpoint Analysis: Similar to the DSS model, disease progression is monitored by assessing weight loss and other clinical signs. At the study endpoint, colonic tissues are collected for histological and immunological analyses, including characterization of the infiltrating immune cells and cytokine production.[5]

Conclusion

The development of TYK2 inhibitors represents a significant advancement in the targeted therapy of immune-mediated inflammatory diseases. The allosteric inhibitor deucravacitinib has demonstrated a favorable selectivity profile and robust efficacy in clinical trials for psoriasis and psoriatic arthritis. Orthosteric inhibitors like brepocitinib and ropsacitinib also show promise in various disease models, although their broader kinase inhibition profile warrants further investigation regarding their long-term safety. The comparative data presented in this guide highlights the potential of TYK2 inhibition as a therapeutic strategy and provides a foundation for further research and development in this exciting field.

References

A Structural Showdown: Unraveling the Binding Modes of TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and functional nuances of leading Tyrosine Kinase 2 (TYK2) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct mechanisms of action. This guide presents a comparative analysis of their binding modes, supported by quantitative data and detailed experimental methodologies.

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons.[1][2][3] This central role in mediating immune and inflammatory responses has established TYK2 as a prime therapeutic target for a range of autoimmune diseases.[4][5] A new generation of inhibitors targeting TYK2 has emerged, demonstrating varied and sophisticated mechanisms of action. This guide provides a detailed structural comparison of their binding modes, offering a valuable resource for understanding their selectivity and functional consequences.

The key distinction among TYK2 inhibitors lies in their binding site: the ATP-competitive catalytic domain (JH1) or the allosteric regulatory pseudokinase domain (JH2).[6][7] This fundamental difference in binding mode dictates their selectivity and potential for off-target effects.

The Allosteric Advantage: Deucravacitinib's Unique Embrace of the JH2 Domain

Deucravacitinib (BMS-986165) stands out as a first-in-class, orally administered, allosteric TYK2 inhibitor.[8][9] It uniquely targets the pseudokinase (JH2) domain, a region with greater structural diversity among the JAK family members compared to the highly conserved ATP-binding pocket of the catalytic (JH1) domain.[8][10] This allosteric binding locks the JH2 domain into an inhibitory conformation with the JH1 domain, effectively trapping the TYK2 protein in an inactive state.[8][11] This mechanism prevents receptor-mediated activation and downstream signaling.[11]

The high selectivity of Deucravacitinib for TYK2 over other JAKs (JAK1, JAK2, and JAK3) is a direct result of its novel binding mode.[5][12] In vitro studies have demonstrated that Deucravacitinib exhibits over 100-fold greater selectivity for TYK2 compared to JAK1 and JAK3, and over 2000-fold greater selectivity compared to JAK2.[5] This high degree of selectivity is thought to contribute to a more favorable safety profile by minimizing the inhibition of other JAK-mediated pathways.[12]

The ATP-Competitive Approach: Targeting the Catalytic JH1 Domain

In contrast to the allosteric inhibition of Deucravacitinib, other TYK2 inhibitors, such as Ropsacitinib (PF-06826647) and SAR-20347, are ATP-competitive inhibitors that bind to the catalytic (JH1) domain.[10][13][14] These inhibitors directly compete with ATP for binding to the active site, thereby preventing the phosphorylation of downstream substrates.[6]

While effective in inhibiting TYK2, the challenge for ATP-competitive inhibitors lies in achieving high selectivity against other JAK family members due to the structural similarity of their ATP-binding sites.[5] Ropsacitinib is a selective TYK2 inhibitor, while SAR-20347 also shows inhibitory activity against JAK1, JAK2, and JAK3, albeit with a preference for TYK2.[10][15]

Quantitative Comparison of TYK2 Inhibitors

The following table summarizes the quantitative data for key TYK2 inhibitors, highlighting their binding affinities and selectivity profiles.

InhibitorBinding DomainTargetIC50 / KiSelectivityPDB ID(s)
Deucravacitinib (BMS-986165) Pseudokinase (JH2)TYK2IC50: 0.2 nM (probe displacement)[11][16], Ki: 0.02 nM[17]>100-fold vs JAK1/3, >2000-fold vs JAK2[5]6NZP, 6NZR, 6NZQ[8]
Ropsacitinib (PF-06826647) Catalytic (JH1)TYK2IC50: 17 nM[10]Selective for TYK2 over JAK1 (IC50: 383 nM) and JAK2 (IC50: 74 nM)[10]6X8G (related compound)[18]
SAR-20347 Catalytic (JH1)TYK2IC50: 0.6 nM[15]TYK2 > JAK1 (23 nM) > JAK2 (26 nM) > JAK3 (41 nM)[15]Not publicly available

Visualizing the Molecular Interactions

The distinct binding modes of JH2 and JH1 inhibitors can be visualized through their co-crystal structures with TYK2. Deucravacitinib's interaction with the JH2 domain stabilizes an auto-inhibitory conformation, while ATP-competitive inhibitors occupy the active site in the JH1 domain.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of TYK2 inhibition and the methods used to characterize these inhibitors, the following diagrams illustrate the TYK2 signaling pathway and a general experimental workflow for assessing inhibitor binding.

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane cluster_inhibitors Inhibitor Action Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 Activation JAK JAK1 or JAK2 Cytokine_Receptor->JAK Activation Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binding STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Immune Response) Nucleus->Gene_Expression Induces Deucravacitinib Deucravacitinib (Allosteric Inhibitor) Deucravacitinib->TYK2 Binds to JH2 Inhibits Activation JH1_Inhibitor Ropsacitinib / SAR-20347 (ATP-Competitive Inhibitor) JH1_Inhibitor->TYK2 Binds to JH1 Blocks ATP binding

Caption: TYK2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow Generalized Workflow for TYK2 Inhibitor Binding Assay cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Expression Recombinant TYK2 (JH1 or JH2 domain) Expression & Purification Assay_Setup Assay Plate Setup (TYK2, Inhibitor dilutions, Probe/Tracer) Protein_Expression->Assay_Setup Inhibitor_Prep Inhibitor Stock Solution Preparation Inhibitor_Prep->Assay_Setup Assay_Reagents Assay Buffer and Detection Reagent Prep Assay_Reagents->Assay_Setup Incubation Incubation at Room Temperature Assay_Setup->Incubation Detection Signal Detection (e.g., TR-FRET, Fluorescence) Incubation->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition Data_Processing Data Normalization and Curve Fitting Data_Acquisition->Data_Processing Result Determination of IC50 / Kd values Data_Processing->Result

Caption: Generalized Experimental Workflow for TYK2 Inhibitor Binding Assays.

Detailed Experimental Protocols

A variety of biophysical and biochemical assays are employed to characterize the binding of inhibitors to TYK2. Below are generalized protocols for two common methods.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the TYK2 protein.

  • Reagents and Preparation:

    • Recombinant TYK2 protein (either full-length or the specific domain, e.g., JH2).

    • Fluorescently labeled tracer molecule that binds to the target domain.

    • A time-resolved FRET donor (e.g., a terbium-labeled antibody that binds to a tag on the TYK2 protein).

    • Test inhibitor compounds serially diluted to various concentrations.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assay Procedure:

    • In a microplate, combine the TYK2 protein, the terbium-labeled antibody, and the test inhibitor at various concentrations.

    • Add the fluorescently labeled tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically a ratio of the acceptor and donor emission intensities.

    • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

    • Plot the FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

KdELECT Competition Binding Assay

This assay determines the dissociation constant (Kd) of an inhibitor by measuring its ability to compete with an immobilized ligand for binding to the kinase.

  • Reagents and Preparation:

    • Recombinant TYK2 protein.

    • An immobilized, active-site directed ligand.

    • Test inhibitor compounds serially diluted to various concentrations.

  • Assay Procedure:

    • The TYK2 protein is incubated with the test inhibitor at various concentrations.

    • This mixture is then applied to the immobilized ligand.

    • The amount of TYK2 protein that binds to the immobilized ligand is quantified.

  • Detection and Analysis:

    • The amount of bound kinase is detected, often using quantitative PCR (qPCR) for a DNA tag linked to the kinase.

    • The amount of bound kinase is inversely proportional to the affinity of the test inhibitor.

    • The data is used to calculate the dissociation constant (Kd) of the inhibitor.

Conclusion

The landscape of TYK2 inhibitors is evolving, with distinct strategies being employed to achieve potent and selective inhibition. The allosteric inhibition of the JH2 domain by Deucravacitinib represents a paradigm shift, offering high selectivity and a promising safety profile. In contrast, ATP-competitive inhibitors targeting the JH1 domain, such as Ropsacitinib and SAR-20347, provide an alternative approach, with selectivity being a key challenge. A thorough understanding of the structural basis of these different binding modes, supported by robust quantitative data and well-defined experimental methodologies, is crucial for the continued development of next-generation TYK2 inhibitors for the treatment of immune-mediated diseases.

References

Unveiling Novel TYK2 Pathway Modulators: A Comparative Guide to Phenotypic Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Tyrosine Kinase 2 (TYK2) pathway has emerged as a pivotal target in the development of novel therapeutics for a range of autoimmune and inflammatory diseases. Its role in mediating signals for key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs) positions it as a critical node in the inflammatory cascade.[1][2][3][4][5][6][7] This guide provides a comprehensive comparison of phenotypic screening strategies to identify and characterize novel TYK2 pathway modulators, supported by experimental data and detailed protocols.

The Rise of Phenotypic Screening for TYK2 Modulators

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, offers a powerful approach to discover first-in-class modulators with novel mechanisms of action.[8] Unlike target-based screening that focuses on the direct interaction with a purified protein, phenotypic assays evaluate the impact of a compound on a complex biological system, providing a more physiologically relevant context. This strategy was instrumental in the discovery of Deucravacitinib, a first-in-class, allosteric TYK2 inhibitor.[8]

Comparative Analysis of TYK2 Pathway Modulators

A new generation of TYK2 inhibitors is being developed with a focus on improved selectivity and safety profiles compared to broader Janus kinase (JAK) inhibitors.[9][10] These modulators can be broadly categorized into two classes based on their mechanism of action: allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain and orthosteric inhibitors that target the ATP-binding site in the catalytic (JH1) domain.[3][4][9]

ModulatorMechanism of ActionTarget DomainKey Selectivity FeaturesDevelopment Stage
Deucravacitinib (Sotyktu) Allosteric InhibitorPseudokinase (JH2)Highly selective for TYK2 over JAK1, JAK2, and JAK3.[3][11]Approved for moderate-to-severe plaque psoriasis.[9][12]
Brepocitinib (PF-06700841) Orthosteric InhibitorCatalytic (JH1)Dual inhibitor of TYK2 and JAK1.[13]In clinical development for dermatologic conditions.[13]
Ropsacitinib (PF-06826647) Orthosteric InhibitorCatalytic (JH1)Targets the active site of TYK2.[9]In clinical development.
SAR-20347 Orthosteric InhibitorCatalytic (JH1)Inhibitor of TYK2 and JAK1.[3]Preclinical/early clinical development.

Table 1: Comparison of Novel TYK2 Pathway Modulators

Experimental Data: Efficacy and Safety

Clinical trial data has demonstrated the efficacy and a favorable safety profile for the selective allosteric inhibitor, Deucravacitinib, in the treatment of moderate-to-severe plaque psoriasis.[14][15] Network meta-analyses have shown its superiority in both efficacy and safety compared to other oral treatments for psoriasis.[14][15]

Study Outcome (Psoriasis)DeucravacitinibTofacitinib (Pan-JAK inhibitor)Placebo
PASI-75 Response at 12-16 weeks Significantly higher than placebo.[15]Significantly higher than placebo.[15]Baseline
PGA 0/1 (Clear/Almost Clear) at 12-16 weeks Ranked among the best treatments.[14]Ranked among the best treatments.[14]Baseline
Safety Profile Considered to have a better safety profile.[14]Considered less safe.[14]N/A

Table 2: Comparative Efficacy and Safety Data from Network Meta-Analysis (Note: This table is a qualitative summary of findings from cited network meta-analyses and does not represent direct head-to-head trial results in all cases.)

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and the screening process, the following diagrams illustrate the TYK2 signaling pathway and a typical phenotypic screening workflow.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane CytokineReceptor TYK2 JAK STAT STAT (STAT1, STAT3, STAT4) TYK2->STAT Phosphorylation JAK->STAT Phosphorylation Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->CytokineReceptor Binding & Activation pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation GeneExpression Gene Expression (Inflammatory Response) Nucleus->GeneExpression

Caption: TYK2 Signaling Pathway.

Phenotypic_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization CompoundLibrary Compound Library CellBasedAssay Cell-Based Phenotypic Assay (e.g., Cytokine-stimulated cells) CompoundLibrary->CellBasedAssay DataAcquisition High-Content Imaging or Luminescent/Fluorescent Readout CellBasedAssay->DataAcquisition DoseResponse Dose-Response Studies DataAcquisition->DoseResponse Hit Identification SelectivityAssays Selectivity Assays (vs. other JAKs) DoseResponse->SelectivityAssays MechanismOfAction Mechanism of Action Studies (Biochemical & Cellular Assays) SelectivityAssays->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization Lead Candidate Selection

Caption: Phenotypic Screening Workflow.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of a phenotypic screening campaign. Below are protocols for key experiments.

Cell-Based Phenotypic Assay for TYK2 Pathway Inhibition

Objective: To identify compounds that inhibit cytokine-induced signaling through the TYK2 pathway in a cellular context.

Methodology:

  • Cell Culture: Human cell lines expressing relevant cytokine receptors (e.g., Kit225 T-cells for IFNα-induced signaling) or primary immune cells such as Peripheral Blood Mononuclear Cells (PBMCs) are cultured under standard conditions.[2][16]

  • Compound Treatment: Cells are seeded in 96-well or 384-well plates and pre-incubated with test compounds from a chemical library at various concentrations for a defined period (e.g., 1 hour).

  • Cytokine Stimulation: Cells are then stimulated with a specific cytokine known to signal through TYK2, such as IL-12, IL-23, or IFNα, to activate the pathway.[3][16][17]

  • Endpoint Measurement: The inhibition of the TYK2 pathway is assessed by measuring the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins (e.g., pSTAT1, pSTAT3, or pSTAT4). This can be quantified using various methods:

    • High-Content Imaging: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against the phosphorylated STAT protein and a nuclear counterstain. Automated microscopy and image analysis are used to quantify the nuclear translocation of pSTAT.

    • Flow Cytometry (FACS): Cells are stained with fluorescently labeled antibodies against cell surface markers and intracellular pSTAT proteins. The percentage of pSTAT-positive cells is determined by flow cytometry.[16]

    • Luminescence/Fluorescence-Based Assays: Reporter gene assays where the expression of a reporter gene (e.g., luciferase) is under the control of a STAT-responsive promoter can be used.

Biochemical Kinase Assays for Selectivity Profiling

Objective: To determine the selectivity of hit compounds against TYK2 and other JAK family members (JAK1, JAK2, JAK3).

Methodology:

  • Assay Principle: These assays measure the direct enzymatic activity of purified kinase domains. Several commercial kits are available, such as the Z'-LYTE™ Kinase Assay Kit or ADP-Glo™ Kinase Assay.[2][18]

  • Reaction Setup:

    • Purified recombinant TYK2, JAK1, JAK2, and JAK3 enzymes are used.

    • A specific peptide substrate (e.g., IRS-1tide) and ATP are included in the reaction buffer.[19][20]

    • Test compounds are serially diluted and added to the reaction mixture.

  • Detection:

    • Z'-LYTE™ Assay: This assay is based on Förster Resonance Energy Transfer (FRET). Phosphorylation of a FRET-based peptide substrate by the kinase results in a change in the FRET signal.

    • ADP-Glo™/Kinase-Glo® MAX Assay: These are luminescent assays that measure the amount of ADP produced or the amount of ATP remaining after the kinase reaction, respectively.[18][19] The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values for each compound against each kinase are calculated to determine the selectivity profile.

Pseudokinase (JH2) Domain Binding Assay

Objective: To identify and characterize allosteric inhibitors that bind to the TYK2 pseudokinase (JH2) domain.

Methodology:

  • Assay Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled probe from the JH2 domain by a test compound.[21]

  • Assay Setup:

    • Recombinant human TYK2 JH2 domain is incubated with a fluorescently labeled probe that binds to the allosteric site.

    • Test compounds are added to the mixture.

  • Detection: The binding of the fluorescent probe to the JH2 domain results in a high fluorescence polarization (FP) signal. Displacement of the probe by a competing compound leads to a decrease in the FP signal.[21]

  • Data Analysis: The change in FP is used to determine the binding affinity (e.g., IC50 or Ki) of the test compound for the TYK2 JH2 domain.

Conclusion

The identification of novel TYK2 pathway modulators through phenotypic screening represents a promising avenue for the development of targeted therapies for autoimmune and inflammatory diseases. The methodologies and comparative data presented in this guide offer a framework for researchers to design and execute effective screening campaigns. The focus on allosteric inhibition of the TYK2 pseudokinase domain has already yielded a first-in-class therapeutic and highlights the potential for discovering compounds with enhanced selectivity and improved safety profiles. As our understanding of the intricate roles of the TYK2 pathway continues to evolve, so too will the innovative strategies employed to modulate its activity for therapeutic benefit.

References

A Comparative Guide: TYK2 Genetic Knockout versus Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two fundamental approaches for studying and targeting the non-receptor tyrosine-protein kinase 2 (TYK2): genetic knockout and pharmacological kinase inhibition. Understanding the distinct mechanistic and functional consequences of each method is critical for interpreting experimental data and advancing therapeutic strategies for immune-mediated diseases.

Introduction to TYK2 and Its Role in Cytokine Signaling

Tyrosine kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These kinases are essential for transducing signals from a wide array of cytokine and growth factor receptors to the nucleus, primarily through the JAK-STAT signaling pathway.[2][3] TYK2 plays a pivotal role in mediating the downstream effects of key cytokines involved in both innate and adaptive immunity, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][4][5] Dysregulation of TYK2-mediated signaling is strongly associated with the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus, making it a prominent therapeutic target.[2][6]

The TYK2 Signaling Pathway

The function of TYK2 is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event induces the dimerization of receptor subunits, bringing the associated TYK2 and another JAK partner (e.g., JAK1 or JAK2) into close proximity.[2] This allows the kinases to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[2]

  • IL-23/IL-12 Signaling: TYK2 pairs with JAK2 to mediate signals from IL-23 and IL-12, which are crucial for the differentiation and function of Th17 and Th1 cells, respectively.[4][5]

  • Type I IFN Signaling: TYK2 partners with JAK1 to transduce signals from Type I IFNs (IFN-α/β), which are critical for antiviral responses and immune regulation.[4][5]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IL-12, IFN-α) Receptor1 Receptor Subunit 1 Cytokine->Receptor1 1. Binding Receptor2 Receptor Subunit 2 TYK2 TYK2 JAK2 JAK Partner (e.g., JAK2/JAK1) TYK2->JAK2 P1 P TYK2->P1 2. Activation (Phosphorylation) STAT STAT P2 P JAK2->P2 P1->STAT 3. STAT Recruitment & Phosphorylation P2->STAT P3 P P4 P STAT_P pSTAT STAT->STAT_P STAT_P->P3 STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation

Caption: Canonical JAK-STAT signaling pathway mediated by TYK2.

Mechanistic Distinctions: Knockout vs. Inhibition

The fundamental difference between TYK2 knockout and kinase inhibition lies in their effect on the TYK2 protein itself.

  • TYK2 Knockout (KO): This genetic approach involves the deletion or disruption of the Tyk2 gene, leading to a complete absence of the TYK2 protein. Consequently, all functions of the protein—both its catalytic (kinase) activity and any potential non-catalytic scaffolding roles—are eliminated. Studies in Tyk2 knockout mice have been instrumental in defining the protein's overall biological importance, revealing protection from autoimmune disease models but also increased susceptibility to certain infections.[3][7][8]

  • TYK2 Kinase Inhibition: This pharmacological approach uses small molecules to block the enzymatic function of the TYK2 protein, which remains physically present in the cell. Inhibition can be achieved through two primary mechanisms:

    • ATP-Competitive Inhibition: These inhibitors bind to the highly conserved ATP-binding site within the kinase domain (JH1), preventing the phosphorylation of substrates. Many first-generation JAK inhibitors utilize this mechanism.[9][10]

    • Allosteric Inhibition: A newer, more selective approach involves inhibitors that bind to the regulatory pseudokinase domain (JH2).[9][11] This binding event locks the entire enzyme in an inactive conformation, preventing its activation.[11][12] Deucravacitinib (BMS-986165) is a first-in-class, selective allosteric TYK2 inhibitor.[11][13] This mechanism allows for high selectivity for TYK2 over other JAK family members because the JH2 domains are more structurally distinct than the highly similar JH1 active sites.[14]

KO_vs_Inhibition cluster_wt Wild Type (Functional) cluster_ko TYK2 Knockout (Protein Absent) cluster_inh Kinase Inhibition (Protein Present, Inactive) Receptor_WT Receptor Complex TYK2_WT TYK2 (Active Kinase) Receptor_WT->TYK2_WT STAT_WT STAT TYK2_WT->STAT_WT Phosphorylates pSTAT_WT pSTAT (Signal) STAT_WT->pSTAT_WT Receptor_KO Receptor Complex TYK2_KO No TYK2 Protein Receptor_KO->TYK2_KO STAT_KO STAT pSTAT_KO No Signal STAT_KO->pSTAT_KO Receptor_INH Receptor Complex TYK2_INH TYK2 (Inactive Kinase) Receptor_INH->TYK2_INH STAT_INH STAT TYK2_INH->STAT_INH Blocked Inhibitor Inhibitor Inhibitor->TYK2_INH Binds & Inhibits pSTAT_INH No Signal STAT_INH->pSTAT_INH

Caption: Mechanistic difference between TYK2 knockout and kinase inhibition.

Comparative Data Summary

The choice between knockout and inhibition depends on the experimental question. Knockout defines the total requirement for the protein, while inhibition models a therapeutic intervention.

Table 1: Qualitative Comparison of TYK2 Knockout vs. Kinase Inhibition

FeatureTYK2 Knockout (KO)TYK2 Kinase Inhibition
Mechanism Gene deletion results in complete absence of protein.Small molecule binds to the protein, blocking its catalytic activity.
Effect Ablates all protein functions (catalytic and scaffolding).Primarily ablates catalytic function; scaffolding role may be preserved.
Specificity Absolutely specific to the TYK2 protein.Dependent on inhibitor selectivity. Allosteric inhibitors show high selectivity.[12]
Reversibility Permanent and irreversible (in the specific cell/animal).Reversible (depends on compound washout).
Application Foundational research tool to define gene function.Therapeutic strategy and tool to probe kinase-dependent functions.
Phenotype Reveals consequences of total protein loss, which can include developmental effects.[15]Reveals consequences of blocking kinase activity in a developed system.

Table 2: Quantitative Comparison of Effects on Cytokine Signaling

ParameterTYK2 Knockout (KO)Selective Allosteric Inhibition (Deucravacitinib)Pan-JAK Inhibition (e.g., Tofacitinib)
Target(s) TYK2 proteinTYK2 JH2 domainJAK1/JAK2/JAK3/TYK2 JH1 domain
IL-23-induced pSTAT3 Abolished (~100% inhibition)Potently inhibited (IC₅₀ in low nM range)Potently inhibited
IL-12-induced pSTAT4 Abolished (~100% inhibition)Potently inhibitedPotently inhibited
Type I IFN-induced pSTAT1 Abolished (~100% inhibition)Potently inhibitedPotently inhibited
IL-6-induced pSTAT3 (JAK1/2) No direct effectMinimal to no inhibition[12]Potently inhibited
GM-CSF-induced pSTAT5 (JAK2) No direct effectMinimal to no inhibitionPotently inhibited
Selectivity over JAK2 N/A (absolute)>2000-fold[12]Low
Selectivity over JAK1 N/A (absolute)>100-fold[12]Low

Note: IC₅₀ values are context-dependent (cell type, assay conditions). Data reflects the high potency and selectivity of allosteric TYK2 inhibition compared to less selective ATP-competitive inhibitors.

Key Experimental Protocol: Western Blot for Phospho-STAT3

A common method to assess the functional consequence of TYK2 knockout or inhibition is to measure the phosphorylation of its downstream target, STAT3, in response to a TYK2-dependent cytokine like IL-23.

Objective: To quantify the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705 relative to total STAT3 in cell lysates following cytokine stimulation in the presence or absence of a TYK2 inhibitor.

Methodology:

  • Cell Culture and Treatment:

    • Plate appropriate cells (e.g., human peripheral blood mononuclear cells, Th17 cells) and culture overnight.

    • For inhibition studies, pre-incubate cells with a dose range of the TYK2 inhibitor or vehicle control for 1-2 hours.[16]

    • Stimulate the cells with a specific cytokine (e.g., 50 ng/mL of recombinant human IL-23) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.[16] Untreated cells serve as a negative control.

  • Cell Lysis:

    • After stimulation, place plates on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[17]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Load samples onto an 8-12% SDS-polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager or X-ray film.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3.

    • Quantify the band intensities using densitometry software. The effect of inhibition is determined by the ratio of p-STAT3 to total STAT3 signal.

WB_Workflow A 1. Cell Treatment (e.g., Inhibitor + IL-23) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Western Transfer (to PVDF Membrane) D->E F 6. Blocking (5% Milk or BSA) E->F G 7. Primary Antibody Incubation (anti-pSTAT3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection (Signal Capture) H->I J 10. Analysis (Densitometry) I->J K Re-probe for Total STAT3 (Loading Control) I->K Stripping & K->J

Caption: Experimental workflow for phospho-STAT3 Western blotting.

Conclusion and Implications

Both TYK2 knockout and kinase inhibition are invaluable methodologies that provide complementary insights into TYK2 biology.

  • TYK2 Knockout has been essential for validating the central role of TYK2 in immunity and disease. It represents the "gold standard" for understanding the complete loss-of-function phenotype, encompassing both catalytic and non-catalytic roles of the protein.

  • TYK2 Kinase Inhibition represents a therapeutically viable strategy. The development of highly selective, allosteric inhibitors like Deucravacitinib marks a significant advancement in the field.[11] By targeting the regulatory JH2 domain, these molecules achieve a remarkable degree of selectivity over other JAKs, which is predicted to translate into an improved safety profile by avoiding the broader immunosuppressive effects associated with pan-JAK inhibitors.[12][18]

For drug development professionals, the data from knockout models provides the foundational rationale for target selection, while the characterization of selective inhibitors demonstrates the potential for translating this biological understanding into a refined and effective clinical therapy.

References

Benchmarking a New TYK2 Inhibitor: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for immune-mediated inflammatory diseases is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. As a key mediator in the signaling pathways of critical cytokines such as IL-12, IL-23, and Type I interferons, TYK2 has emerged as a highly promising target. The approval of Deucravacitinib (Sotyktu®), a first-in-class allosteric TYK2 inhibitor, has set a new benchmark in the field, demonstrating a favorable efficacy and safety profile compared to broader Janus Kinase (JAK) inhibitors.[1][2] This guide provides a framework for benchmarking a novel TYK2 inhibitor against the current industry standard, Deucravacitinib, and other key players in development. We present a compilation of preclinical and clinical data, detailed experimental protocols for key assays, and visual representations of critical pathways and workflows to aid in the evaluation of new chemical entities.

The TYK2 Signaling Pathway

TYK2 is an intracellular non-receptor tyrosine kinase that plays a pivotal role in the JAK-STAT signaling cascade. It associates with the cytoplasmic domains of cytokine receptors and, upon cytokine binding, facilitates the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. The selective inhibition of TYK2 aims to modulate these pro-inflammatory signals while sparing other JAK family members, potentially leading to an improved safety profile.[1][2]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK_partner JAK1/JAK2 Receptor->JAK_partner Activates STAT STAT TYK2->STAT Phosphorylates JAK_partner->STAT Phosphorylates pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor New TYK2 Inhibitor Inhibitor->TYK2 Inhibits

Caption: TYK2 signaling pathway and point of inhibition.

Preclinical Benchmarking: Potency and Selectivity

A critical initial step in evaluating a new TYK2 inhibitor is to determine its potency and selectivity profile against other JAK family members. High selectivity for TYK2 over JAK1, JAK2, and JAK3 is desirable to minimize off-target effects. The industry standard, Deucravacitinib, is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2, conferring high selectivity. In contrast, orthosteric inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain may exhibit less selectivity.[3]

Table 1: In Vitro Potency and Selectivity of TYK2 Inhibitors

CompoundTarget DomainTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (Fold vs. JAK1/2/3)
New Inhibitor [Specify JH1 or JH2][Insert Data][Insert Data][Insert Data][Insert Data][Calculate]
DeucravacitinibJH2 (Allosteric)0.2 (binding)>10,000>10,000>10,000>2000x vs JAK2; >100x vs JAK1/3
BrepocitinibJH1 (Orthosteric)231777>500~0.7x vs JAK1; ~3.3x vs JAK2
RopsacitinibJH1 (Orthosteric)1738374-~22.5x vs JAK1; ~4.4x vs JAK2

Data compiled from publicly available sources.[3][4][5][6][7] IC50 values can vary based on assay conditions.

Experimental Protocols

In Vitro Enzymatic Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TYK2 and other JAK kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the new TYK2 inhibitor against TYK2, JAK1, JAK2, and JAK3.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay.[8]

Protocol Outline:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified recombinant human TYK2, JAK1, JAK2, or JAK3 enzyme to the desired concentration in the kinase buffer.

    • Prepare a solution of a fluorescently labeled ATP-competitive tracer and a europium-labeled anti-tag antibody.

    • Prepare a serial dilution of the new TYK2 inhibitor and control compounds (e.g., Deucravacitinib) in DMSO, followed by dilution in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted inhibitor or DMSO control to the assay wells.

    • Add 5 µL of the enzyme/antibody mixture to each well.

    • Add 5 µL of the tracer to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzymatic_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Serial Dilution Start->Prep_Inhibitor Prep_Enzyme Prepare Kinase/ Antibody Mixture Start->Prep_Enzyme Prep_Tracer Prepare Tracer Solution Start->Prep_Tracer Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add Kinase/ Antibody Mix Prep_Enzyme->Add_Enzyme Add_Tracer Add Tracer Prep_Tracer->Add_Tracer Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Tracer Incubate Incubate 1 hr at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for in vitro enzymatic kinase assay.

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant measure of potency.

Objective: To determine the cellular potency of the new inhibitor in blocking TYK2-dependent signaling pathways (e.g., IL-12/pSTAT4, IL-23/pSTAT3, IFN-α/pSTAT1).

Methodology: Human peripheral blood mononuclear cells (PBMCs) or whole blood are stimulated with a specific cytokine in the presence of the inhibitor, and the level of phosphorylated STAT is measured by flow cytometry.

Protocol Outline:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation or use fresh whole blood.

    • Resuspend cells in an appropriate culture medium.

  • Inhibitor Treatment and Cytokine Stimulation:

    • Pre-incubate the cells with a serial dilution of the new TYK2 inhibitor or control compounds for 30-60 minutes.

    • Stimulate the cells with a pre-determined concentration of a specific cytokine (e.g., IL-12, IL-23, or IFN-α) for 15-30 minutes at 37°C.

  • Cell Fixation, Permeabilization, and Staining:

    • Fix the cells with a paraformaldehyde-based buffer.

    • Permeabilize the cells with a methanol-based buffer to allow intracellular antibody staining.

    • Stain the cells with fluorescently labeled antibodies against a cell surface marker (e.g., CD4) and the target phosphorylated STAT protein (e.g., anti-pSTAT4-PE).

  • Flow Cytometry and Data Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the cell population of interest (e.g., CD4+ T cells).

    • Determine the percentage of pSTAT-positive cells or the mean fluorescence intensity of the pSTAT signal.

    • Plot the inhibition of pSTAT signaling against the inhibitor concentration to calculate the IC50.

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in Mice

This is a widely used animal model that recapitulates many of the key features of human psoriasis, including skin inflammation, epidermal thickening, and the involvement of the IL-23/IL-17 axis.[9][10][11][12][13]

Objective: To evaluate the in vivo efficacy of the new TYK2 inhibitor in reducing psoriasis-like skin inflammation.

Methodology: Daily topical application of imiquimod (IMQ) cream to the shaved back and/or ear of mice induces a robust inflammatory response. The test compound is administered orally.

Protocol Outline:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice (e.g., C57BL/6) for at least one week.

    • Randomly assign mice to treatment groups (vehicle, new inhibitor at various doses, positive control like Deucravacitinib).

  • Disease Induction and Treatment:

    • On day 0, obtain baseline measurements of ear thickness and back skin fold thickness.

    • Apply a daily topical dose of 5% IMQ cream (e.g., 62.5 mg) to the shaved back and one ear for 5-6 consecutive days.

    • Administer the new inhibitor or controls orally once or twice daily, starting from day 0 or as a therapeutic intervention from a later time point.

  • Efficacy Assessments:

    • Record body weight daily.

    • Measure ear thickness and back skin fold thickness daily using a digital caliper.

    • Score the severity of skin inflammation on the back daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and thickness, each on a scale of 0-4.

  • Terminal Analyses (at the end of the study):

    • Collect skin and spleen tissue.

    • Perform histological analysis (H&E staining) of skin sections to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23) in skin homogenates by ELISA or qPCR.

    • Analyze immune cell populations in the skin and spleen by flow cytometry.

Clinical Benchmarking: Efficacy in Psoriasis

The primary endpoint in pivotal clinical trials for psoriasis is typically the proportion of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI 75, PASI 90, PASI 100) from baseline at a specified time point (e.g., week 16 or 24).

Table 2: Clinical Efficacy of TYK2 Inhibitors in Moderate-to-Severe Plaque Psoriasis (Phase 2/3 Data)

CompoundDosePASI 75 at Week 12/16 (%)PASI 90 at Week 12/16 (%)PASI 100 at Week 12/16 (%)Comparator (PASI 75)
New Inhibitor [Specify Dose][Insert Data][Insert Data][Insert Data][Specify]
Deucravacitinib6 mg QD~59% (Week 16)~35% (Week 16)~12% (Week 16)Placebo (~13%), Apremilast (~35%)
TAK-27930 mg QD~68% (Week 12)46% (Week 12)33% (Week 12)Placebo (~6%)

Data from POETYK PSO-1/2 and TAK-279 Phase 2b trials.[14] Direct comparison between trials should be made with caution due to differences in study design and patient populations.

Logical Framework for Benchmarking

The evaluation of a new TYK2 inhibitor should follow a logical progression from in vitro characterization to in vivo efficacy and finally to clinical performance. The ideal candidate will demonstrate high potency and selectivity in preclinical assays, translate this activity into significant efficacy in relevant animal models, and ultimately show a competitive or superior efficacy and safety profile in clinical trials compared to the industry standards.

Benchmarking_Logic cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Potency High Potency? (Low IC50) Cellular_Activity Cellular Potency? (pSTAT Assay) Potency->Cellular_Activity Selectivity High Selectivity? (vs. JAK1/2/3) Selectivity->Cellular_Activity Efficacy In Vivo Efficacy? (Psoriasis Model) Cellular_Activity->Efficacy Clinical_Efficacy Clinical Efficacy? (PASI Scores) Efficacy->Clinical_Efficacy Decision Competitive Profile? Clinical_Efficacy->Decision Safety Favorable Safety? Safety->Decision

Caption: Logical flow for benchmarking a new TYK2 inhibitor.

Conclusion

Benchmarking a new TYK2 inhibitor requires a multifaceted approach that encompasses rigorous preclinical and clinical evaluation. The industry standard is currently set by Deucravacitinib, which has demonstrated the clinical benefits of selective allosteric TYK2 inhibition. A successful new entrant into this class will likely need to exhibit a "best-in-class" profile, potentially through improved potency, a superior selectivity profile leading to an even better safety margin, or enhanced efficacy in treating immune-mediated diseases. This guide provides the foundational data and methodologies to objectively assess a new TYK2 inhibitor against these demanding benchmarks.

References

Navigating the Therapeutic Window of Novel TYK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for autoimmune diseases is being reshaped by the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of numerous inflammatory conditions, including psoriasis, psoriatic arthritis, and lupus.[1][2] Unlike broader JAK inhibitors, which have been associated with a range of side effects, the new generation of TYK2 inhibitors aims for a wider therapeutic window by targeting a specific kinase with greater selectivity.[3][4] This guide provides a comparative analysis of the leading novel TYK2 inhibitors, focusing on their therapeutic window as defined by selectivity, clinical efficacy, and safety profiles, supported by experimental data.

The Allosteric Advantage: Deucravacitinib (Sotyktu)

Deucravacitinib (formerly BMS-986165) stands out as the first-in-class, FDA-approved oral, allosteric TYK2 inhibitor.[5] Its unique mechanism of action involves binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain targeted by most other JAK inhibitors.[6][7] This allosteric inhibition locks the kinase in an inactive conformation, providing a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[5][8][9]

Orthosteric Contenders: A Sharpshooting Approach

Several other TYK2 inhibitors are progressing through clinical development, primarily employing an orthosteric mechanism of action, targeting the ATP-binding site in the catalytic domain. These include ropsacitinib (PF-06826647), brepocitinib (PF-06700841), and NDI-034858. While they compete directly with ATP, they are designed to achieve high selectivity for TYK2.

Comparative Selectivity and Potency

The therapeutic window of a kinase inhibitor is fundamentally linked to its selectivity. Off-target inhibition of other JAK family members can lead to a range of adverse effects, including hematological changes, infections, and lipid abnormalities. The following table summarizes the in vitro potency and selectivity of key novel TYK2 inhibitors.

InhibitorTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3Mechanism of Action
Deucravacitinib TYK2 (JH2)0.2 (binding)>1000-fold>2000-fold>1000-foldAllosteric
Ropsacitinib TYK2 (JH1)1722.5-fold4.4-fold-Orthosteric
Brepocitinib TYK2 / JAK123 (TYK2), 17 (JAK1)0.7-fold3.3-fold282-foldOrthosteric
NDI-034858 TYK2 (JH2)8.4High (specific fold not detailed)High (specific fold not detailed)High (specific fold not detailed)Allosteric

Data compiled from multiple sources.[9][10][11][12][13]

Clinical Efficacy and Safety: Defining the Therapeutic Window in Practice

The ultimate measure of a drug's therapeutic window is its performance in clinical trials, balancing efficacy with an acceptable safety profile across a range of doses. The following table summarizes key clinical trial data for novel TYK2 inhibitors in moderate-to-severe plaque psoriasis.

InhibitorTrial PhaseDose(s)Key Efficacy Outcome (PASI 75)Key Adverse Events
Deucravacitinib Phase 3 (POETYK PSO-1 & 2)6 mg once daily53-58% at Week 16Nasopharyngitis, upper respiratory tract infection
Ropsacitinib Phase 2b200 mg & 400 mg once dailySignificant improvement vs. placebo at Week 16Mild to moderate AEs, some lab abnormalities
Brepocitinib Phase 230 mg & 60 mg once dailyDose-dependent improvement in PASI scoresWell-tolerated
NDI-034858 Phase 1b5 mg, 10 mg, 30 mg once dailyDose-dependent trend in PASI score reductionGenerally well-tolerated, mild to moderate AEs

Data compiled from multiple sources.[14][15][16][17]

Deucravacitinib has demonstrated a favorable risk-benefit profile in extensive clinical trials, leading to its approval.[16][17] The long-term safety and efficacy data continue to support its use. For the other inhibitors, ongoing and future clinical trials will be crucial in fully defining their therapeutic windows and potential advantages.

Experimental Protocols

A thorough assessment of the therapeutic window of novel TYK2 inhibitors relies on a series of well-defined experiments. Below are detailed methodologies for key assays.

In Vitro Kinase Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases (e.g., TYK2, JAK1, JAK2, JAK3) to assess its selectivity.

Methodology:

  • Reagents and Materials: Recombinant human kinases, ATP, appropriate peptide substrates, kinase buffer, test compounds (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare kinase reaction mixtures containing the kinase, substrate, and buffer.

    • Add serial dilutions of the test compound to the reaction mixtures.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature for a specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ATP consumption).

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (Whole Blood Assay)

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a more physiologically relevant context.

Methodology:

  • Reagents and Materials: Fresh human whole blood, specific cytokines (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3), test compounds, red blood cell lysis buffer, fixation/permeabilization buffers, and fluorescently labeled anti-phospho-STAT antibodies.

  • Procedure:

    • Pre-incubate whole blood samples with serial dilutions of the test compound.

    • Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

    • Stop the stimulation and lyse the red blood cells.

    • Fix and permeabilize the remaining white blood cells.

    • Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein.

    • Analyze the samples by flow cytometry to quantify the level of phospho-STAT in specific cell populations.

  • Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each compound concentration and determine the IC50 value.

Visualizing the Pathways and Processes

To better understand the context of TYK2 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

TYK2_Signaling_Pathway TYK2 Signaling Pathway IL12 IL-12 Receptor Cytokine Receptor IL12->Receptor binds IL23 IL-23 IL23->Receptor binds Type_I_IFN Type I IFN Type_I_IFN->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression regulates TYK2_Inhibitor Novel TYK2 Inhibitor TYK2_Inhibitor->TYK2 inhibits Kinase_Inhibitor_Screening_Workflow In Vitro Kinase Inhibitor Screening Workflow Start Start Compound_Prep Prepare Serial Dilutions of TYK2 Inhibitor Start->Compound_Prep Add_Inhibitor Add Inhibitor to Reaction Wells Compound_Prep->Add_Inhibitor Reaction_Setup Set Up Kinase Reaction (TYK2, Substrate, Buffer) Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Kinase Activity (e.g., Luminescence) Stop_Reaction->Detect_Signal Data_Analysis Analyze Data and Calculate IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

References

Cross-Species Potency of TYK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of various Tyrosine Kinase 2 (TYK2) inhibitors across different species, supported by experimental data. Understanding the cross-species activity of these inhibitors is crucial for the translation of preclinical findings to clinical outcomes in the development of therapies for autoimmune and inflammatory diseases.

Executive Summary

TYK2, a member of the Janus kinase (JAK) family, is a key mediator of signaling for cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2] Inhibition of TYK2 is a promising therapeutic strategy for a range of immune-mediated disorders.[3][4] However, preclinical evaluation of TYK2 inhibitors can be challenging due to species-specific differences in potency. Notably, a single amino acid variance in the ATP-binding site of TYK2—Isoleucine-960 (I960) in humans versus Valine-980 (V980) in mice, rats, dogs, and cynomolgus monkeys—can lead to significant shifts in inhibitor potency for compounds targeting this region.[5][6][7] This guide summarizes the available quantitative data, details the experimental protocols used for potency determination, and provides visual representations of the TYK2 signaling pathway and experimental workflows.

Data Presentation: Cross-Species Inhibitor Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several TYK2 inhibitors across different species and assay formats. This data highlights the variable potency that can be observed, underscoring the importance of selecting appropriate preclinical models.

InhibitorAssay TypeSpeciesIC50 (nM)Reference
Deucravacitinib Biochemical (Probe Displacement)Human0.2[8]
Cellular (IL-12-induced IFN-γ)Human2-19[8]
Cellular (IL-23-induced signaling)Human2-19[8]
Cellular (IFN-α signaling)Human2-19[8]
PF-06673518 Biochemical (Kinase Assay)Human29[7]
Biochemical (Kinase Assay)Mouse1,407[7]
Cellular (IL-12-induced pSTAT4)Human64[7]
Cellular (IL-12-induced pSTAT4)Mouse518[7]
Tofacitinib Biochemical (Kinase Assay)Human489[7]
Biochemical (Kinase Assay)Mouse966[7]
NDI-031407 Biochemical (Radiometric Assay)Human0.21[9]
Cellular (IL-12-induced pSTAT4)Human100[10]
Cellular (IL-12-induced IFN-γ)Human (Whole Blood)700[10]
Cellular (IL-12-induced IFN-γ)Mouse (Whole Blood)3,800[10]
SAR-20347 Biochemical (TR-FRET)Human13[11]
Cellular (IL-12-induced IFN-γ)Human107 (in CD4+ cells)[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of potency data. Below are descriptions of key experiments commonly used to assess TYK2 inhibitor activity.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified TYK2 protein.

  • Objective: To determine the direct inhibitory effect of a compound on TYK2 kinase activity.

  • General Procedure:

    • Purified recombinant TYK2 kinase domain is incubated with a specific substrate (e.g., a peptide substrate) and adenosine triphosphate (ATP).

    • The inhibitor, at varying concentrations, is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate or the amount of adenosine diphosphate (ADP) produced is quantified.[13]

    • Common detection methods include radiometric assays, time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence polarization.[9][11]

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays: Inhibition of Cytokine-Induced STAT Phosphorylation

Cell-based assays assess the inhibitor's ability to block TYK2-mediated signaling within a cellular context.

  • Objective: To measure the functional inhibition of TYK2 signaling in response to cytokine stimulation.

  • General Procedure:

    • Primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or cell lines expressing the relevant cytokine receptors are used.[14][15]

    • Cells are pre-incubated with various concentrations of the TYK2 inhibitor.

    • The cells are then stimulated with a TYK2-dependent cytokine, such as IL-12, IL-23, or IFN-α.[12][14]

    • Following stimulation, the cells are lysed, and the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins (e.g., pSTAT4 for IL-12, pSTAT3 for IL-23) is measured.[9][15]

    • Detection is typically performed using techniques like Western blotting, flow cytometry, or enzyme-linked immunosorbent assay (ELISA).[15]

    • IC50 values are determined by analyzing the dose-dependent inhibition of STAT phosphorylation.

Cellular Assays: Inhibition of Cytokine Production

This assay measures a downstream functional consequence of TYK2 signaling inhibition.

  • Objective: To quantify the inhibition of the production of a downstream effector cytokine.

  • General Procedure:

    • Human PBMCs or whole blood are treated with a range of inhibitor concentrations.[8][10]

    • The cells are then stimulated with a cytokine that induces the production of another cytokine via a TYK2-dependent pathway (e.g., IL-12 stimulation to induce IFN-γ production).[12][14]

    • After an incubation period, the concentration of the produced cytokine (e.g., IFN-γ) in the cell culture supernatant is measured using ELISA.

    • The dose-dependent inhibition of cytokine production is used to calculate the IC50 value.

Mandatory Visualizations

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT (e.g., STAT3, STAT4) TYK2->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene 5. Nuclear Translocation TYK2_inhibitor TYK2 Inhibitor TYK2_inhibitor->TYK2 Inhibition TYK2_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials biochemical Biochemical Kinase Assay (Purified TYK2) cellular Cellular Assays (e.g., PBMCs, Cell Lines) biochemical->cellular Confirm cellular activity preclinical Preclinical Species Models (Mouse, Rat, etc.) cellular->preclinical Evaluate in vivo efficacy and PK/PD humanized Humanized Mouse Models (e.g., TYK2 knock-in) preclinical->humanized Address species differences human Human Studies humanized->human Translate to clinical setting

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling TYK2 Ligand 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling TYK2 ligand 1 in a laboratory setting. The information herein is intended to supplement, not replace, your institution's standard safety procedures and a thorough review of any available specific Safety Data Sheet (SDS) for the compound you are using.

Immediate Safety and Handling

All personnel must be trained in the proper handling of potent research compounds. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary means of exposure control. Personal protective equipment (PPE) is mandatory and serves as a critical secondary barrier.

Personal Protective Equipment (PPE)

A comprehensive assessment should always be conducted to ensure the appropriate PPE is selected for the tasks being performed. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Check for tears and change gloves frequently, and always before leaving the work area.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the compound as a powder outside of a ventilated enclosure to prevent inhalation.
Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable detergent and water.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe and effective use of this compound.

Compound Handling Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Waste Management Receipt Receive Compound Storage Store at Recommended Temperature Receipt->Storage Weighing Weigh Compound in Ventilated Enclosure Storage->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Assay Perform Experiment (e.g., Binding Assay) Dissolving->Assay Decontamination Decontaminate Glassware and Surfaces Assay->Decontamination Waste_Collection Collect Waste in Labeled Containers Decontamination->Waste_Collection Disposal Disposal Waste_Collection->Disposal Dispose as Hazardous Waste

Caption: Workflow for handling this compound.
Storage

  • Short-term storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Long-term storage: For extended storage, consult the manufacturer's recommendations. Typically, compounds of this nature are stored at -20°C or -80°C.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, paper towels, and pipette tips, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible container.

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Protocol: TYK2 Ligand Binding Assay

This section provides a detailed methodology for a common experiment involving a TYK2 ligand: a kinase binding assay. This protocol is a representative example and may require optimization based on the specific ligand and laboratory conditions.

Principle

This assay measures the ability of a test compound (this compound) to compete with a known, labeled ligand for binding to the TYK2 protein. The displacement of the labeled ligand is detected and quantified to determine the binding affinity of the test compound.

Materials
  • TYK2 protein (recombinant)

  • Labeled TYK2 ligand (e.g., fluorescently tagged)

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1% BSA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well plates (e.g., 384-well, black, low-volume)

  • Plate reader capable of detecting the label (e.g., fluorescence polarization, FRET)

Procedure
  • Compound Dilution:

    • Prepare a serial dilution of the test compound (this compound) in the assay buffer. A typical starting concentration might be 100 µM, with 1:3 or 1:5 serial dilutions.

    • Include a "no compound" control (vehicle only, e.g., DMSO) and a "no enzyme" control.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 5 µL) of each compound dilution to the wells of the multi-well plate.

    • Add the "no compound" and "no enzyme" controls to their respective wells.

  • Reagent Addition:

    • Prepare a master mix of the TYK2 protein and the labeled ligand in the assay buffer.

    • Add a specified volume (e.g., 10 µL) of the master mix to each well containing the test compound and the "no compound" control.

    • To the "no enzyme" control wells, add the labeled ligand in assay buffer without the TYK2 protein.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light if using a fluorescent label.

  • Detection:

    • Read the plate using a plate reader configured to detect the signal from the labeled ligand (e.g., fluorescence polarization).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no compound" control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the labeled ligand binding.

TYK2 Signaling Pathway

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in cytokine signaling pathways that are central to the immune response. A ligand that binds to TYK2 can modulate these signaling cascades.

The following diagram illustrates a simplified representation of the TYK2 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK_other Other JAK (e.g., JAK1, JAK2) Receptor->JAK_other activates STAT STAT Protein TYK2->STAT phosphorylates JAK_other->STAT phosphorylates STAT_P Phosphorylated STAT (pSTAT) STAT->STAT_P pSTAT_dimer pSTAT Dimer STAT_P->pSTAT_dimer dimerizes Gene_Expression Gene Expression pSTAT_dimer->Gene_Expression regulates

Caption: Simplified TYK2 signaling pathway.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional safety guidance and a thorough review of the specific Safety Data Sheet (SDS) for the compound in use. Always consult your institution's EHS department for specific safety and handling protocols. A specific SDS for "this compound" was not found during the literature search for the creation of this document. The safety information provided is based on general best practices for handling research-grade chemical compounds.

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